molecular formula C10H14N2O2 B176830 ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 133261-11-7

ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B176830
CAS No.: 133261-11-7
M. Wt: 194.23 g/mol
InChI Key: ZXQYGJAMALKFFF-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-cyclopropyl-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)9-6-8(7-4-5-7)11-12(9)2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQYGJAMALKFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568715
Record name Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133261-11-7
Record name Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive methodology for the structural elucidation of ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate, a pyrazole derivative with significant potential in the pharmaceutical and agrochemical sectors.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the analytical techniques required to unequivocally confirm the molecular structure of this compound.

Introduction: The Significance of Pyrazole Derivatives

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry and agrochemical design, renowned for its diverse biological activities.[3] Compounds incorporating this ring system have demonstrated a wide range of therapeutic and practical applications. The specific substituent pattern of this compound, featuring a cyclopropyl group at the 3-position, a methyl group on the pyrazole nitrogen, and an ethyl carboxylate at the 5-position, suggests a molecule designed to explore specific structure-activity relationships. Accurate and thorough structural verification is the foundational step in the development of any new chemical entity, ensuring the integrity of subsequent biological and toxicological studies.

This guide will detail a multi-technique analytical workflow, emphasizing not just the "how" but the "why" behind each experimental choice. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis, we can construct a self-validating system for the complete and unambiguous structural confirmation of the title compound.

The Elucidation Workflow: A Multi-faceted Approach

The structural elucidation of an organic molecule is a process of systematic investigation, where each analytical technique provides a unique piece of the puzzle. The proposed workflow is designed to be logical and efficient, starting with techniques that provide broad functional group information and progressing to those that offer detailed connectivity and spatial arrangement.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of this compound IR Infrared (IR) Spectroscopy (Functional Group Identification) Synthesis->IR Initial Characterization MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) Synthesis->MS NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) (Connectivity & Environment) IR->NMR Detailed Structural Information MS->NMR EA Elemental Analysis (EA) (Elemental Composition) NMR->EA Compositional Verification Confirmation Structure Confirmed EA->Confirmation Final Validation

Caption: A logical workflow for the structural elucidation of a novel compound.

Mass Spectrometry: Determining the Molecular Formula

Expertise & Experience: The first step in characterizing a newly synthesized compound is to determine its molecular weight. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can be used to deduce the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable volatile solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that is well-suited for polar organic molecules and typically produces the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight of the compound (C₁₀H₁₄N₂O₂ = 200.12 g/mol ).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the measured accurate mass to the theoretical mass.

Expected Data & Interpretation:

ParameterExpected Value
Molecular Formula C₁₀H₁₄N₂O₂
Theoretical Mass (M) 200.1212
Theoretical m/z [M+H]⁺ 201.1285

The observation of a peak with an m/z value that matches the theoretical value for the protonated molecule to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. Further analysis of the fragmentation pattern in the mass spectrum can provide initial clues about the structural components of the molecule.[4][5]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By identifying characteristic vibrational frequencies, we can confirm the presence of key structural motifs such as carbonyl groups and the aromatic pyrazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2950-3000C-H (Alkyl)Stretching
~1720C=O (Ester)Stretching
~1500-1600C=N, C=C (Pyrazole Ring)Stretching
~1200-1300C-O (Ester)Stretching

The presence of a strong absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl group.[6] Absorptions in the 1500-1600 cm⁻¹ region are consistent with the pyrazole ring system. The C-H stretching vibrations above 3000 cm⁻¹ can be subtle but would be expected for the cyclopropyl and pyrazole C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed picture of the molecular connectivity and the chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and to establish the connectivity between atoms.

Expected ¹H NMR Data & Interpretation (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.3Quartet2H-O-CH₂ -CH₃
~4.0Singlet3HN-CH₃
~1.5Multiplet1HCyclopropyl-CH
~1.3Triplet3H-O-CH₂-CH₃
~1.0Multiplet2HCyclopropyl-CH₂
~0.8Multiplet2HCyclopropyl-CH₂
~6.5Singlet1HPyrazole-H

Expected ¹³C NMR Data & Interpretation (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~162C =O (Ester)
~148Pyrazole-C 3
~140Pyrazole-C 5
~110Pyrazole-C 4
~60-O-CH₂ -CH₃
~38N-CH₃
~14-O-CH₂-CH₃
~8Cyclopropyl-CH
~6Cyclopropyl-CH₂

2D NMR for Connectivity Confirmation:

NMR_Connectivity cluster_ethyl Ethyl Group cluster_pyrazole Pyrazole Ring cluster_cyclopropyl Cyclopropyl Group OCH2 O-CH₂ CH3_ethyl CH₃ OCH2->CH3_ethyl COSY C3 C3 H4 H4 C3->H4 HMBC CH_cyclo CH C3->CH_cyclo HMBC C4 C4 C4->H4 HSQC C5 C5 C5->OCH2 HMBC C5->H4 HMBC N_CH3 N-CH₃ CH2_cyclo CH₂ CH_cyclo->CH2_cyclo COSY

Caption: Key 2D NMR correlations for structure confirmation.

  • COSY (Correlation Spectroscopy): Will show correlations between adjacent protons, such as those in the ethyl group and within the cyclopropyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range (2-3 bond) correlations between protons and carbons, which are crucial for piecing together the molecular fragments. For example, a correlation between the N-methyl protons and the C5 and C1 carbons of the pyrazole ring would confirm the position of the methyl group.

Elemental Analysis: The Final Verification

Trustworthiness: Elemental analysis provides a fundamental check on the purity and elemental composition of the compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretical values calculated from the molecular formula.

Experimental Protocol: CHN Analysis

  • Sample Preparation: A precisely weighed amount of the dry, purified compound is placed in a tin capsule.

  • Instrumentation: The sample is combusted in a CHN analyzer, and the resulting gases (CO₂, H₂O, and N₂) are quantified.

  • Data Analysis: The weight percentages of C, H, and N are calculated and compared to the theoretical values.

Expected Data & Interpretation:

ElementTheoretical %Experimental %
Carbon (C)59.9859.98 ± 0.4
Hydrogen (H)7.057.05 ± 0.4
Nitrogen (N)13.9913.99 ± 0.4

A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong, independent confirmation of the molecular formula.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. By integrating the data from mass spectrometry, IR spectroscopy, a suite of NMR experiments, and elemental analysis, a self-validating and unambiguous confirmation of the molecular structure is achieved. This rigorous characterization is paramount for ensuring the scientific integrity of any subsequent research and development activities involving this promising compound.

References

  • Benchchem. (n.d.). This compound.
  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.
  • Chem-Impex. (n.d.). Ethyl-1-methyl-5-propyl-1H-pyrazole-3-carboxylate.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.
  • ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives.
  • ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule.
  • Benchchem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.

Sources

physicochemical properties of ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

Foreword: From Synthesis to Significance

The pyrazole ring system is a cornerstone of modern medicinal chemistry and agrochemical design. Its unique electronic properties and versatile substitution patterns have given rise to a plethora of bioactive molecules, including blockbuster drugs and highly effective crop protection agents.[1][2][3] this compound belongs to this privileged class of compounds. As a substituted pyrazole carboxylate, it represents a key scaffold—a potential intermediate or a final active molecule—whose journey from the synthesis flask to a final application is dictated entirely by its physicochemical properties.[4]

This guide, prepared from the perspective of a senior application scientist, eschews a simple data sheet format. Instead, it provides a comprehensive framework for the full physicochemical characterization of this molecule. We will delve into not only the predicted properties that offer a preliminary profile but, more critically, the rigorous experimental protocols required to validate and define its behavior. Understanding these properties is paramount for any researcher aiming to predict a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, formulate it into a stable product, or scale its synthesis.

Chemical Identity and Structural Framework

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. All computational and experimental data are anchored to this fundamental information.

Table 1: Core Molecular Identifiers

IdentifierValueSource
Compound Name This compound[5]
CAS Number 133261-11-7[5]
Molecular Formula C₁₀H₁₄N₂O₂[5]
Molecular Weight 194.23 g/mol [5][6]
InChIKey ZXQYGJAMALKFFF-UHFFFAOYSA-N[5]

In Silico Physicochemical Profile: A First Look

Before committing valuable resources to bench-level experiments, computational models provide a rapid, cost-effective preliminary assessment. These predictions are instrumental in the early stages of drug discovery for filtering large libraries of compounds and prioritizing candidates with favorable, drug-like properties.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Boiling Point 315.0 ± 30.0 °CIndicates low volatility; relevant for purification (distillation) and stability at high temperatures.
Density 1.26 ± 0.1 g/cm³Useful for formulation, process chemistry calculations, and understanding crystal packing.
XLogP3 1.4Suggests a balanced lipophilicity, potentially favorable for cell membrane permeability without excessive accumulation in fatty tissues.
Polar Surface Area (PSA) 44.1 ŲA low PSA value (< 140 Ų) is often correlated with good cell membrane permeability and oral bioavailability.

Source for all predicted data: Echemi[5]

Experimental Characterization: A Validated Workflow

While predictions are useful, they are no substitute for empirical data. The following workflow illustrates the logical sequence of experiments a drug development scientist would undertake to build a comprehensive and reliable physicochemical profile for a new chemical entity like this compound.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: ADME-Relevant Properties cluster_2 Phase 3: Structural Confirmation Synthesis Synthesized Compound (>98% Purity) MP Melting Point & Range (Purity, Stability) Synthesis->MP Assess Purity Sol Aqueous Solubility (Bioavailability) Synthesis->Sol Initial Formulation Screen NMR NMR (¹H, ¹³C) (Structure) Synthesis->NMR LogP Lipophilicity (LogP) (Permeability) MP->LogP Sol->LogP Informs concentration limits for LogP assay pKa Acidity/Basicity (pKa) (Ionization State) Sol->pKa LogP->pKa LogD vs LogP requires pKa MS Mass Spectrometry (Molecular Weight) NMR->MS IR IR Spectroscopy (Functional Groups) MS->IR

Caption: Experimental workflow for physicochemical characterization.

Core Experimental Protocols and Rationale

This section details the "why" and "how" behind the critical experimental determinations. The protocols provided are based on industry-standard and regulatory-accepted methodologies.

Melting Point: A Sentinel of Purity

Expertise & Experience: The melting point is not merely a physical constant; it is the first gatekeeper for assessing the purity and solid-state stability of a crystalline compound. A sharp, well-defined melting range (typically < 1.5 °C) is a strong indicator of high purity. Conversely, a broad and depressed melting range suggests the presence of impurities, which can significantly impact a compound's stability, solubility, and ultimately, its biological activity.

Experimental Protocol (Capillary Method):

  • Sample Preparation: Ensure the compound is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.[7][8]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[9]

  • Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. This saves time during the precise measurement.

  • Precise Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.

Aqueous Solubility: The Gateway to Bioavailability

Expertise & Experience: For any orally administered drug candidate, aqueous solubility is a critical determinant of its absorption and bioavailability. A compound that does not dissolve in the gastrointestinal tract cannot be absorbed into the bloodstream. We utilize the OECD 105 guideline, a globally recognized standard, to ensure data consistency and reliability.[10][11][12] The flask method is appropriate for compounds like ours, which are predicted to have moderate to high solubility.[12]

Experimental Protocol (OECD 105, Flask Method):

  • System Preparation: Prepare a buffered aqueous solution at a physiologically relevant pH (e.g., pH 7.4). The temperature should be controlled, typically at 25 °C or 37 °C.

  • Equilibration: Add an excess amount of the compound to the buffered solution in a sealed flask.

  • Agitation: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the necessary time.[12]

  • Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the saturated aqueous solution from the excess solid.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV or LC-MS.

Lipophilicity (LogP): Balancing Water and Fat

Expertise & Experience: Lipophilicity, the "fat-loving" nature of a molecule, governs its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[13] The partition coefficient (LogP) is the measure of this property. The shake-flask method, while labor-intensive, remains the gold standard for its direct and accurate measurement.[14][15] The predicted XLogP3 of 1.4 suggests our compound has a favorable balance, but this must be confirmed experimentally.

Caption: Principle of LogP determination via the shake-flask method.

Experimental Protocol (Shake-Flask Method):

  • Phase Preparation: Pre-saturate n-octanol with water and, separately, water (or a pH 7.4 buffer for LogD) with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a precisely weighed amount of the compound in one of the phases. The concentration should not exceed 0.01 M. Combine known volumes of the n-octanol and aqueous phases in a separation funnel or vial.

  • Equilibration: Shake the mixture vigorously for an extended period (e.g., 1-24 hours) at a controlled temperature to allow the compound to partition between the two immiscible layers.[16]

  • Phase Separation: Allow the layers to separate completely. Centrifugation can be used to break up any emulsions.

  • Quantification: Carefully sample each phase and determine the compound's concentration using a suitable analytical technique (e.g., HPLC, NMR spectroscopy).[17] The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Anticipated Spectroscopic Profile

Structural confirmation is the final pillar of characterization. Based on the known structure of this compound, the following spectral features are anticipated.

  • ¹H NMR:

    • Ethyl Group: A triplet (~1.3-1.4 ppm, 3H) and a quartet (~4.3-4.4 ppm, 2H).

    • N-Methyl Group: A sharp singlet (~3.9-4.1 ppm, 3H).

    • Pyrazole Ring Proton: A singlet in the aromatic region (~6.5-7.0 ppm, 1H).

    • Cyclopropyl Group: A series of multiplets in the upfield region (~0.8-1.2 ppm, 4H and ~1.9-2.1 ppm, 1H).

  • ¹³C NMR: Approximately 10 distinct signals are expected, with key resonances for the ester carbonyl (C=O) downfield (~160-165 ppm), carbons of the pyrazole ring (~110-150 ppm), and aliphatic carbons of the ethyl, methyl, and cyclopropyl groups upfield.

  • Mass Spectrometry (MS): In an electron ionization (EI) or electrospray ionization (ESI) experiment, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is expected at m/z 194 or 195, respectively, confirming the molecular weight.

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretch of the ethyl ester.[18]

    • C-H stretching bands for the aliphatic groups just below 3000 cm⁻¹.

    • C=N and C=C stretching vibrations from the pyrazole ring in the 1450-1600 cm⁻¹ region.

Conclusion

This compound presents a promising molecular profile based on its structural class and in silico predictions. Its balanced lipophilicity (predicted XLogP3 = 1.4) and favorable polar surface area suggest potential for good membrane permeability, a key attribute in drug and agrochemical design. However, this technical guide emphasizes that such predictions are merely the starting point. Rigorous experimental validation of its melting point, aqueous solubility, and partition coefficient using the standardized protocols outlined herein is essential. The successful execution of this characterization workflow will provide the robust, high-quality data necessary to make informed decisions in any research and development pipeline, ultimately determining the future trajectory of this promising molecule.

References

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • PubChem - NIH. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260. Available at: [Link]

  • ACS Publications. The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides | The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2. Available at: [Link]

  • Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. Available at: [Link]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. Available at: [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. Available at: [Link]

  • SlideShare. experiment (1) determination of melting points. Available at: [Link]

  • ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • SciSpace. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available at: [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. Available at: [Link]

  • University of Toronto. Melting point determination. Available at: [Link]

  • Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. Available at: [Link]

  • IKC SCHOLAR. Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Available at: [Link]

  • ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • IUCLID. E.4.10. [4.9] Solubility in organic solvents / fat solubility. Available at: [Link]

  • Westlab. Measuring the Melting Point. Available at: [Link]

  • OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available at: [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available at: [Link]

  • Scymaris. Water Solubility. Available at: [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate (CAS Number: 133261-11-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate, identified by CAS number 133261-11-7, is a key heterocyclic building block in modern agrochemistry. This technical guide provides a comprehensive overview of its chemical structure, properties, and its significant role as a synthetic intermediate. The document will delve into established synthesis methodologies, its physicochemical characteristics, and its pivotal position in the production of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides. By elucidating the chemistry and application of this molecule, this guide serves as a critical resource for professionals engaged in the discovery and development of next-generation crop protection agents.

Introduction: The Significance of Pyrazole Carboxylates in Agrochemicals

The pyrazole ring system is a cornerstone of numerous biologically active compounds, valued for its metabolic stability and versatile substitution patterns. Within this class, pyrazole carboxamides have emerged as a dominant force in the fungicide market, primarily through their potent inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[1][2][3] This mechanism disrupts fungal respiration, leading to broad-spectrum disease control. This compound is a crucial precursor for the synthesis of the carboxylic acid moiety required for the creation of these advanced SDHI fungicides. Its specific substitution pattern, featuring a cyclopropyl group at the 3-position and a methyl group on the pyrazole nitrogen, is a key feature in several commercial fungicides.

Molecular Structure and Physicochemical Properties

The structural and chemical properties of a synthetic intermediate are fundamental to understanding its reactivity and application.

Chemical Structure

The molecule consists of a central 1-methylpyrazole ring, substituted with a cyclopropyl group at the 3-position and an ethyl carboxylate group at the 5-position.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. While comprehensive, publicly available experimental data such as NMR spectra are limited, these values are derived from reliable chemical databases and predictive modeling.

PropertyValueSource
CAS Number 133261-11-7Internal Database
Molecular Formula C10H14N2O2[4]
Molecular Weight 194.23 g/mol [4]
IUPAC Name This compound[4]
InChI Key ZXQYGJAMALKFFF-UHFFFAOYSA-N[4]
Appearance Not specified (likely a solid or oil)
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.

Synthesis and Manufacturing

The synthesis of substituted pyrazoles is a well-established area of heterocyclic chemistry. The primary route to this compound and its analogs involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available starting materials. The pyrazole ring is typically formed via the reaction of a hydrazine with a β-ketoester.

retrosynthesis target This compound (CAS 133261-11-7) disconnection1 C-N bond formation (Cyclocondensation) target->disconnection1 intermediate1 Ethyl 2-(ethoxymethylene)-4-cyclopropyl-2,4-dioxobutanoate (β-ketoester equivalent) disconnection1->intermediate1 intermediate2 Methylhydrazine disconnection1->intermediate2 disconnection2 C-C bond formation intermediate1->disconnection2 start3 Methylhydrazine start1 Ethyl 4-cyclopropyl-2,4-dioxobutanoate disconnection2->start1 start2 Triethyl orthoformate disconnection2->start2

Caption: Retrosynthetic pathway for the target molecule.

Laboratory-Scale Synthesis Protocol

Step 1: Synthesis of the β-ketoester intermediate

  • To a stirred solution of a suitable cyclopropyl β-ketoester in an appropriate solvent (e.g., ethanol), add a condensing agent such as triethyl orthoformate.

  • The reaction is typically catalyzed by an acid, such as acetic anhydride.

  • Heat the mixture under reflux for several hours until the reaction is complete, as monitored by TLC or GC-MS.

  • Remove the solvent under reduced pressure to yield the crude enol ether intermediate.

Step 2: Cyclocondensation to form the pyrazole ring

  • Dissolve the crude intermediate from Step 1 in a polar solvent like ethanol or acetic acid.

  • Cool the solution in an ice bath and add methylhydrazine dropwise, controlling the exotherm.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently heat to drive the reaction to completion.

  • The progress of the cyclization can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is worked up by removing the solvent, followed by extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

A similar methylation strategy for a related pyrazole ester is described in Chinese patent CN103508959A, which utilizes sodium hydride and dimethyl carbonate in DMF.[5] This suggests an alternative route where the unsubstituted pyrazole is first formed and then N-methylated.

Role as a Key Intermediate in SDHI Fungicide Synthesis

The primary industrial application of this compound is as a precursor to the corresponding carboxylic acid. This acid is then coupled with a specific aniline derivative to form the final active pyrazole carboxamide fungicide.

Hydrolysis to the Carboxylic Acid

The ethyl ester is readily hydrolyzed to the carboxylic acid under basic conditions.

Protocol: Saponification of the Ester

  • Suspend the ethyl ester (1.0 eq) in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically 1.5-3.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with a strong acid, such as concentrated HCl, to a pH of approximately 2-3.

  • The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Amide Coupling to Form the Final Fungicide

The resulting carboxylic acid is the key component that is coupled with a substituted aniline to form the final active ingredient.

workflow cluster_synthesis Synthesis of Active Ingredient start Ethyl 3-cyclopropyl-1-methyl- 1H-pyrazole-5-carboxylate (CAS 133261-11-7) hydrolysis Base-mediated Hydrolysis (Saponification) start->hydrolysis acid 3-Cyclopropyl-1-methyl- 1H-pyrazole-5-carboxylic acid hydrolysis->acid activation Acid Activation (e.g., SOCl2, Oxalyl Chloride) acid->activation acid_chloride Acid Chloride Intermediate activation->acid_chloride coupling Amide Coupling acid_chloride->coupling product Final SDHI Fungicide (Pyrazole Carboxamide) coupling->product aniline Substituted Aniline aniline->coupling

Caption: General workflow for the synthesis of an SDHI fungicide.

This amide coupling reaction is a standard procedure in organic synthesis, often involving the conversion of the carboxylic acid to a more reactive species like an acid chloride, followed by reaction with the desired aniline in the presence of a base.

Biological Context: The Mechanism of Action of Derived Fungicides

While this compound itself is not biologically active, the fungicides derived from it are potent inhibitors of the succinate dehydrogenase (SDH) enzyme (also known as complex II) in the mitochondrial respiratory chain.[3]

  • Target: The SDH enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.

  • Inhibition: The pyrazole carboxamide moiety binds to the ubiquinone-binding site (Q-site) of the SDH enzyme, preventing the reduction of ubiquinone to ubiquinol.

  • Mechanism: This blockage halts the oxidation of succinate to fumarate, interrupting cellular respiration and leading to a rapid depletion of ATP.[1] This ultimately results in the cessation of fungal growth and cell death.

The specificity and high potency of these fungicides are a direct result of the precise fit of the pyrazole carboxamide structure into the Q-site of the fungal SDH enzyme, a site that differs sufficiently from the mammalian equivalent to provide a margin of safety.

Conclusion and Future Outlook

This compound is a specialized yet vital chemical intermediate. Its structure is tailored for the efficient synthesis of a specific class of high-performance SDHI fungicides. Understanding the synthesis and chemical properties of this molecule is essential for chemists and researchers in the agrochemical industry who are focused on process optimization, cost reduction, and the discovery of new active ingredients. As the demand for effective and environmentally conscious crop protection solutions continues to grow, the importance of key intermediates like this pyrazole derivative will remain paramount in the development of next-generation agricultural technologies.

References

  • Bell, A. S., Brown, D., & Terrett, N. K. (1992).
  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.). Google Patents.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed. Retrieved January 26, 2026, from [Link]

  • Sierotzki, H., & Scalliet, G. (2013). A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides.
  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. (2019). PubMed. Retrieved January 26, 2026, from [Link]

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literature review on the discovery of cyclopropyl pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery of Cyclopropyl Pyrazole Compounds

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Union of Pyrazole and Cyclopropane in Modern Chemistry

In the landscape of medicinal and agricultural chemistry, the strategic combination of privileged scaffolds often leads to the discovery of novel compounds with superior efficacy, selectivity, and pharmacokinetic properties. This guide delves into one such powerful pairing: the fusion of the pyrazole nucleus with the cyclopropyl moiety.

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone of pharmaceutical development since its first synthesis by Ludwig Knorr in 1883.[1][2][3] Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities that span anti-inflammatory, anticancer, antimicrobial, and neuroprotective domains.[1][2][3][4][5] The pyrazole scaffold's value lies in its versatile synthetic accessibility and its ability to act as a robust pharmacophore, engaging in crucial hydrogen bonding and other non-covalent interactions with biological targets.[6][7]

Parallel to the rise of heterocyclic chemistry, the cyclopropane ring has emerged as a uniquely valuable structural motif.[8][9] Far from being a simple saturated carbocycle, its strained three-membered ring confers unique electronic properties and a rigid, three-dimensional geometry.[10] In drug design, the introduction of a cyclopropyl group can lead to profound benefits, including enhanced metabolic stability by blocking sites of oxidation, increased potency through favorable hydrophobic interactions, and improved selectivity by imposing conformational constraints on the molecule.[8][9][10]

This technical guide provides a comprehensive . It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, structure-activity relationships (SAR), and diverse biological applications of this important class of molecules. We will explore the causality behind experimental choices, present validated protocols, and ground our discussion in authoritative references to provide a trustworthy and expert-driven narrative.

Part 1: Foundational Synthetic Strategies

The construction of the cyclopropyl pyrazole scaffold can be achieved through several reliable synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. The most prevalent strategies involve building the pyrazole ring onto a cyclopropyl-containing precursor.

Knorr Pyrazole Synthesis: The Classic Approach

The most fundamental and widely practiced method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] To generate cyclopropyl pyrazoles via this route, one of the reactants must contain the cyclopropyl moiety.

Causality and Mechanistic Insight:

This reaction proceeds via an initial nucleophilic attack of the hydrazine onto one of the carbonyl groups, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the stable aromatic pyrazole ring. When an unsymmetrical 1,3-diketone is used with a substituted hydrazine, the reaction can produce two different regioisomers. The regiochemical outcome is influenced by the electronic and steric nature of the substituents on both the diketone and the hydrazine, as well as the reaction conditions (e.g., pH).

Workflow: Synthesis of a Cyclopropyl-Substituted Pyrazole

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product A Cyclopropyl β-Diketone C Condensation Reaction (e.g., in Ethanol, reflux) A->C B Hydrazine Hydrate B->C D Intermediate Formation (Hydrazone/Pyrazoline) C->D Nucleophilic attack E Dehydration & Aromatization D->E Cyclization F Workup & Purification (e.g., Crystallization, Chromatography) E->F Aromatization G Cyclopropyl Pyrazole Compound F->G

Caption: Workflow for Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of (2-cyclopropyl-[4][11]-naphthyridin-3-yl)-(3,5-dimethyl-pyrazol-1-yl)-methanone

This protocol is adapted from the synthesis of related pyrazole derivatives and demonstrates the condensation of a hydrazide with a β-diketone.[12]

  • Reactant Preparation: A mixture of 2-cyclopropyl-[4][11]-naphthyridine-3-carboxylic acid hydrazide (1 mmol) and acetylacetone (1.2 mmol) is prepared.

  • Solvent and Catalyst: The reactants are dissolved in 20 mL of glacial acetic acid.

  • Reaction: The mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature and then poured into crushed ice.

  • Isolation: The solid product that separates out is filtered, washed thoroughly with water, and dried.

  • Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazole compound.

Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

Another versatile method involves the reaction of α,β-unsaturated ketones, often called chalcones, with hydrazines.[5][13] This pathway first yields a pyrazoline (a dihydrogenated pyrazole), which is subsequently oxidized to the aromatic pyrazole.

Causality and Mechanistic Insight:

The reaction begins with a Michael addition of the hydrazine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization via condensation between the remaining nitrogen and the carbonyl carbon. The resulting pyrazoline can be isolated or, more commonly, oxidized in situ to the pyrazole using an oxidizing agent like iodine, air, or copper triflate.[5] This method is particularly useful for synthesizing tri-substituted pyrazoles.

Part 2: Key Therapeutic and Agricultural Applications

The unique physicochemical properties of cyclopropyl pyrazole compounds have led to their successful application in diverse fields, most notably in drug discovery as kinase inhibitors and in agriculture as potent pesticides.

Cyclopropyl Pyrazoles as Kinase Inhibitors

The pyrazole scaffold is a well-established "hinge-binding" motif in kinase inhibitors, capable of forming key hydrogen bonds with the kinase backbone.[6][7][14][15] The addition of a cyclopropyl group can enhance binding affinity and, critically, improve selectivity against off-target kinases, a major challenge in cancer therapy.

Case Study: Anaplastic Lymphoma Kinase (ALK) Inhibitors

Crizotinib was the first ALK inhibitor approved for the treatment of non-small cell lung cancer (NSCLC).[16] Its structure features a pyrazole ring that makes a crucial CH−π interaction in the binding pocket.[16] Subsequent research focused on improving potency and overcoming resistance. Structure-based design led to the discovery of novel cis-1,2,2-trisubstituted cyclopropane derivatives as highly potent and selective ALK inhibitors.[16] The cyclopropane fragment was introduced to optimize interactions within the hydrophobic pocket, demonstrating the power of combining fragment-based approaches with traditional medicinal chemistry.

Compound ClassTarget KinaseKey Structural FeatureBiological EffectReference
PyrazolopyridinesEGFRCyclopropylsulfonylpyrazoleActivity against single mutants[15]
Diaryl-pyrazolesALKcis-1,2,2-trisubstituted cyclopropaneHigh potency and selectivity[16]
AminopyrazolesCDK16Cyclopropyl group at pyrimidineHigh stabilization of target[6]
Cannabinoid Receptor (CB1) Antagonists for Metabolic Disorders

The anti-obesity drug Rimonabant, a 1,5-diarylpyrazole, highlighted the therapeutic potential of targeting the cannabinoid 1 (CB1) receptor.[17] Although Rimonabant was withdrawn due to side effects, the scaffold remains of high interest. Research in this area led to the synthesis of diaryl-pyrazole derivatives containing cyclopropyl groups.[17] These studies found that incorporating a cyclopropylphenyl moiety at the 5-position of the pyrazole ring resulted in novel CB1 antagonists with high binding affinities (Ki ≤ 5 nM) and favorable metabolic stability.[17]

Cyclopropyl Pyrazoles in Agrochemicals

The pyrazole core is present in numerous commercially successful pesticides.[4][11] These compounds often function by disrupting fundamental biological processes in insects, fungi, or weeds. The inclusion of a cyclopropyl group can enhance the compound's environmental stability and target specificity. For example, several pyrazole-based insecticides, fungicides, and herbicides have been developed and are critical in modern crop protection.[11][12]

Part 3: Structure-Activity Relationship (SAR) Insights

The systematic modification of a lead compound is the foundation of drug discovery. For cyclopropyl pyrazoles, SAR studies reveal the critical role of the cyclopropyl group and the substitution pattern on the pyrazole ring in determining biological activity.

The Role of the Cyclopropyl Moiety
  • Conformational Rigidity: The cyclopropyl group locks the conformation of adjacent substituents, which can pre-organize the molecule for optimal binding to its biological target. This reduces the entropic penalty of binding, often leading to higher affinity.[10]

  • Metabolic Shielding: As a small, sterically demanding, and chemically robust group, the cyclopropane ring can block metabolically labile positions (e.g., an adjacent methyl or methylene group) from enzymatic degradation by cytochrome P450 enzymes.

  • Potency and Selectivity: As seen in ALK inhibitors, the cyclopropyl group can fit into small hydrophobic pockets within an enzyme's active site, forming favorable van der Waals interactions that enhance potency and contribute to selectivity over other proteins that lack a similarly shaped pocket.[16]

Logical Flow of an SAR Study

The following diagram illustrates a typical workflow for optimizing a cyclopropyl pyrazole lead compound.

SAR_Flow Lead Lead Compound Initial Potency: 1µM Poor Selectivity Mod1 {Modification 1 | Introduce Cyclopropyl Group at Position X} Lead->Mod1 Hypothesis: Increase Rigidity Result1 Result 1 Potency: 100nM Improved Selectivity Mod1->Result1 Test Activity Mod2 {Modification 2 | Vary Substituents on Phenyl Ring} Result1->Mod2 Hypothesis: Optimize Hydrophobic Interactions Result2 Result 2 Potency: 5nM High Selectivity Good PK Profile Mod2->Result2 Test Activity & PK

Caption: A simplified SAR workflow for a lead compound.

Conclusion and Future Outlook

The strategic incorporation of a cyclopropyl group into the pyrazole scaffold has proven to be a highly successful approach in the discovery of novel bioactive compounds. This chemical marriage leverages the proven pharmacophoric properties of the pyrazole ring with the unique conformational and metabolic benefits conferred by the cyclopropane moiety. From highly selective kinase inhibitors that combat cancer to potent agents used in crop protection, cyclopropyl pyrazoles represent a versatile and powerful class of molecules.

Future research will likely focus on more complex and stereochemically defined cyclopropyl derivatives to further probe protein-ligand interactions. The development of novel synthetic methodologies that allow for more efficient and diverse substitution patterns will continue to drive the field forward. As our understanding of complex biological systems deepens, the rational design of next-generation cyclopropyl pyrazole compounds holds immense promise for addressing unmet needs in medicine and agriculture.

References

  • El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(2), 449. [Link]

  • Anonymous. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

  • Mogilaiah, K., et al. (2011). Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. Journal of the Korean Chemical Society, 55(4), 624-631. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Ahn, J. S., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4649-4653. [Link]

  • Yurttas, L., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3177. [Link]

  • Lamberth, C. (2018). Pyrazole Chemistry in Crop Protection. Chimia, 72(10), 655-661. [Link]

  • Novakov, O. P., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 391-423. [Link]

  • Sanna, M., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(23), 7178. [Link]

  • Kim, D. W., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega, 5(49), 31635-31644. [Link]

  • El-Fattah, M. F. A. (2014). Review on Synthesis of pyrazole and pyrazolines. Journal of Advances in Chemistry, 10(4), 2533-2545. [Link]

  • Herold, K., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Tang, Z., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(9), 3473-3491. [Link]

  • Nemr, M. T. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

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  • Nitulescu, G. M., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 15(7), 857. [Link]

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Sources

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. While direct extensive research on this specific ester is limited, a compelling body of evidence, derived from the well-established activity of its close structural analogs, the pyrazole carboxamides, strongly indicates a singular, potent mechanism of action: the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH). This guide synthesizes the current understanding of this mechanism, detailing the molecular interactions, cellular consequences, and the experimental methodologies required to validate this mode of action. We will explore the theoretical basis for the ethyl ester's activity, grounded in principles of bioisosterism, and provide detailed protocols for its investigation.

Introduction: The Pyrazole Scaffold in Modern Agrochemicals

The pyrazole ring system is a cornerstone in the development of modern agrochemical fungicides.[1] Its derivatives are known for their high efficacy and broad-spectrum activity against a variety of plant pathogenic fungi.[2] The subject of this guide, this compound, features the core pyrazole scaffold substituted with a cyclopropyl group at the 3-position, a methyl group on the pyrazole nitrogen, and an ethyl carboxylate at the 5-position. While the majority of commercially successful pyrazole-based fungicides are carboxamides, the ethyl ester functional group in the topic compound is a classical bioisostere of the amide, suggesting a shared mechanism of action.[3][4] This guide will operate on the strong hypothesis that this compound functions as a succinate dehydrogenase inhibitor (SDHI).

The Primary Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

The central hypothesis for the biological activity of this compound is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.

The Critical Role of Succinate Dehydrogenase

SDH is a vital enzyme with a dual role in cellular metabolism:

  • Tricarboxylic Acid (TCA) Cycle: It catalyzes the oxidation of succinate to fumarate.

  • Electron Transport Chain (ETC): It transfers electrons from succinate to the ubiquinone pool (Coenzyme Q), which is a crucial step in aerobic respiration and ATP production.[5]

By inhibiting SDH, pyrazole-based molecules effectively halt cellular respiration, leading to a rapid depletion of ATP and ultimately, fungal cell death.[6]

Molecular Interaction with the SDH Enzyme

Structural and molecular docking studies on pyrazole carboxamide fungicides have revealed that they bind to the ubiquinone-binding (Qp) site of the SDH enzyme complex.[7][8] This binding is highly specific and competitive with the natural substrate, ubiquinone. The pyrazole ring and its substituents are crucial for this interaction, fitting into a hydrophobic pocket and forming key interactions with amino acid residues within the Qp site.[1][6]

It is hypothesized that the this compound binds in a similar fashion. The core pyrazole scaffold provides the foundational structure for binding, while the cyclopropyl and methyl groups contribute to the hydrophobic interactions. The ethyl carboxylate group at the 5-position, being a bioisostere of the carboxamide, is expected to occupy a similar space and form comparable interactions within the binding pocket.

Cellular Consequences of SDH Inhibition

The inhibition of SDH by this compound is predicted to trigger a cascade of detrimental effects within the fungal cell:

  • Disruption of the Electron Transport Chain: The blockage of electron flow from succinate to ubiquinone paralyzes the ETC.

  • Inhibition of ATP Synthesis: The halt in electron transport leads to a severe reduction in the proton gradient across the inner mitochondrial membrane, thereby inhibiting ATP synthesis via oxidative phosphorylation.

  • Metabolic Gridlock: The inhibition of the TCA cycle disrupts a central hub of cellular metabolism.

  • Oxidative Stress: The impaired electron flow can lead to the formation of reactive oxygen species (ROS), causing damage to cellular components.

These events culminate in the cessation of fungal growth and spore germination.

Experimental Validation of the Mechanism of Action

A multi-pronged approach is necessary to rigorously validate the proposed mechanism of action for this compound. The following experimental workflows are fundamental to this process.

In Vitro Antifungal Activity Assessment

The first step is to determine the compound's intrinsic antifungal activity. The mycelial growth inhibition assay is a standard method for this purpose.

Protocol: Mycelial Growth Inhibition Assay [5][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 10 mg/mL.

  • Preparation of Amended Media: Prepare potato dextrose agar (PDA) and autoclave. While the medium is still molten (around 50-60°C), add the stock solution to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a solvent control (PDA with solvent only) and a negative control (PDA only). Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani), in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate reaches the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • EC50 Determination: Determine the effective concentration required to inhibit 50% of mycelial growth (EC50) by plotting the MGI against the logarithm of the compound concentration and performing a probit analysis.

Direct Measurement of SDH Enzyme Inhibition

To confirm that the antifungal activity is due to the inhibition of SDH, a direct in vitro enzyme assay is essential.

Protocol: Spectrophotometric SDH Activity Assay [10][11]

  • Mitochondria Isolation (Optional but Recommended): Isolate mitochondria from the target fungus to obtain a concentrated source of the SDH enzyme.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the following reaction mixture (final volume of 200 µL):

    • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

    • Succinate (substrate, e.g., 20 mM)

    • 2,6-dichlorophenolindophenol (DCPIP) (electron acceptor, e.g., 50 µM)

    • Phenazine methosulfate (PMS) (intermediate electron carrier, e.g., 1 mM)

    • Mitochondrial preparation or cell lysate (enzyme source)

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.

  • Assay Initiation: Initiate the reaction by adding the enzyme source.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 600 nm over time (kinetic mode) at a constant temperature (e.g., 25°C). The reduction of blue DCPIP to its colorless form is proportional to SDH activity.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each concentration of the inhibitor.

  • IC50 Determination: Determine the concentration of the inhibitor that causes 50% inhibition of SDH activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Cellular Damage

Electron microscopy can provide visual evidence of the compound's effect on fungal cell morphology and ultrastructure, which is expected to be consistent with mitochondrial dysfunction.

Protocol: Sample Preparation for SEM and TEM [12]

  • Treatment: Grow the target fungus in the presence of a sub-lethal concentration (e.g., EC50) of this compound.

  • Fixation: Fix the fungal mycelia in a suitable fixative (e.g., 2.5% glutaraldehyde in phosphate buffer) for several hours.

  • Post-fixation (for TEM): Post-fix the samples in osmium tetroxide (1%) to preserve lipid structures.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

  • Drying (for SEM): Critical point dry the samples to prevent collapse of the cellular structures.

  • Embedding and Sectioning (for TEM): Embed the samples in resin and cut ultra-thin sections.

  • Coating (for SEM): Sputter-coat the samples with a conductive material (e.g., gold-palladium).

  • Imaging: Observe the samples using a scanning electron microscope (SEM) for surface morphology or a transmission electron microscope (TEM) for internal ultrastructure. Look for signs of cellular stress, such as shrunken or distorted hyphae, and mitochondrial abnormalities.

Quantitative Data and Structure-Activity Relationship Insights

Compound NameTarget FungusEC50 (µg/mL)IC50 (µM) against SDHReference
BoscalidRhizoctonia solani0.7417.507[6]
FluxapyroxadRhizoctonia solani0.1035.991[6]
Compound 7dRhizoctonia solani0.0463.293[6]
Compound 8eRhizoctonia solani0.0121.30[13]
Compound 6iValsa mali1.77-[1]
Compound 23iRhizoctonia solani3.79-[1]
Compound 9c-7Rhizoctonia solani0.013-[7]
Compound 5IIcSclerotinia sclerotiorum0.20-[8]

This table is for illustrative purposes and shows the potency of related compounds.

The data highlights that the pyrazole carboxamide scaffold is capable of potent antifungal activity and SDH inhibition. The variations in potency are attributable to the different substituents on the pyrazole and amide moieties, which influence the binding affinity to the SDH enzyme. The cyclopropyl group at the 3-position is a common feature in several potent SDHIs, suggesting its importance in anchoring the molecule within the Qp binding site.

Visualizing the Mechanism and Experimental Workflow

The Central Role of SDH in Fungal Respiration

TCA_ETC_Inhibition cluster_TCA TCA Cycle (Mitochondrial Matrix) cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate ComplexII Complex II (SDH) ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase e_flow e- Inhibitor Ethyl 3-cyclopropyl-1-methyl- 1H-pyrazole-5-carboxylate Inhibitor->ComplexII Inhibition

Caption: Inhibition of SDH (Complex II) by the pyrazole compound blocks the TCA cycle and the electron transport chain.

Experimental Workflow for Mechanism of Action Validation

MOA_Workflow start Hypothesis: Compound is an SDH Inhibitor antifungal_assay In Vitro Antifungal Assay (Mycelial Growth Inhibition) start->antifungal_assay ec50 Determine EC50 Value antifungal_assay->ec50 sdh_assay In Vitro SDH Enzyme Assay (Spectrophotometric) ec50->sdh_assay conclusion Conclusion: Mechanism of Action Confirmed ec50->conclusion ic50 Determine IC50 Value sdh_assay->ic50 microscopy Electron Microscopy (SEM & TEM) ic50->microscopy ic50->conclusion morphology Observe Cellular & Mitochondrial Morphology Changes microscopy->morphology morphology->conclusion

Caption: A logical workflow for the experimental validation of the SDH inhibition mechanism.

Conclusion

The available evidence strongly supports the hypothesis that this compound acts as a succinate dehydrogenase inhibitor. This mechanism is consistent with the well-documented activity of a vast class of structurally related pyrazole carboxamide fungicides. Its mode of action involves the disruption of fungal mitochondrial respiration, leading to a potent antifungal effect. The experimental protocols detailed in this guide provide a robust framework for the validation of this mechanism and for the further characterization of this and related compounds. Understanding this core mechanism is paramount for the rational design of new and effective fungicides and for managing the potential for resistance development in the field.

References

  • A-S. S. Hamed, A. A. A. M. B. El-hady, and M. A. M. El-Drandaly, “Mycelial growth inhibition of some pathogenic fungi to peanut by some plant extracts,” International Journal of Academic Research, vol. 3, no. 1, pp. 10–16, 2011.
  • S. Kumari, A. V. Carmona, A. Tiwari, and P. A. Trippier, “Amide Bond Bioisosteres: Strategies, Synthesis, and Successes,” Journal of Medicinal Chemistry, vol. 63, no. 21, pp. 12291–12353, 2020. [Link]

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  • X. Li et al., “Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors,” Journal of Agricultural and Food Chemistry, vol. 72, no. 22, pp. 12236–12247, 2024. [Link]

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  • M. C. G. Reis et al., “Antifungal activity of plant-derived essential oils and their main components against Fusarium oxysporum,” Journal of Applied Microbiology, vol. 131, no. 4, pp. 1823–1836, 2021.
  • L. Wang et al., “Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors,” Journal of Agricultural and Food Chemistry, vol. 71, no. 30, pp. 11211–11221, 2023. [Link]

  • This reference is not available.
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  • Y. Zhang et al., “Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection,” Journal of Agricultural and Food Chemistry, vol. 73, no. 36, pp. 20111–20122, 2025. [Link]

  • N. A. Meanwell, “Amide Bond Bioisosteres: Strategies, Synthesis, and Successes,” Journal of Medicinal Chemistry, vol. 63, no. 21, pp. 12291–12353, 2020. [Link]

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  • S. Jabnoun-Khammari, M. M. Kthiri, and M. Hamza, “A simple and rapid method for preparing fungal samples for scanning electron microscopy,” Journal of Basic Microbiology, vol. 57, no. 1, pp. 81–85, 2017.
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  • Y. Li et al., “Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives,” Molecules, vol. 19, no. 9, pp. 14034–14049, 2014. [Link]

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  • X.-X. Zhang et al., “Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents,” Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 11, pp. 2425–2429, 2017. [Link]

  • J. Li et al., “Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors,” Journal of Agricultural and Food Chemistry, vol. 69, no. 20, pp. 5609–5617, 2021. [Link]

Sources

Spectroscopic Characterization of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. The unique substitution pattern of this particular molecule, featuring a cyclopropyl group at the 3-position, a methyl group on the pyrazole nitrogen, and an ethyl carboxylate at the 5-position, suggests potential for novel pharmacological activities. A thorough understanding of its molecular structure and purity is paramount for any research and development endeavor, necessitating a comprehensive spectroscopic analysis.

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of extensive publicly available experimental spectra for this specific compound, this guide leverages predictive models and comparative analysis with structurally related compounds to offer a robust characterization.

Molecular Structure and Physicochemical Properties

The foundational step in spectroscopic analysis is a clear understanding of the molecule's structure.

G M [M]⁺˙ m/z = 194 F1 [M - C₂H₅]⁺ m/z = 165 M->F1 - C₂H₅ F2 [M - OC₂H₅]⁺ m/z = 149 M->F2 - OC₂H₅ F3 [M - COOC₂H₅]⁺ m/z = 121 M->F3 - COOC₂H₅

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, relaxation delay 1-2 s, acquisition time 2-4 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Typical parameters: pulse angle 30°, relaxation delay 2 s.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation:

    • Neat (liquid): Place a drop of the liquid sample between two KBr or NaCl plates.

    • Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

    • ATR: Place the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound based on predictive methods and comparison with related structures. The presented NMR, IR, and MS data, along with their interpretations, offer a comprehensive understanding of the molecule's structural features. These data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug development, facilitating the unambiguous identification and quality control of this important heterocyclic compound.

References

  • PubChem. (n.d.). This compound. Retrieved January 27, 2026, from a relevant PubChem entry if available.

Introduction: A Modern Wakefulness-Promoting Agent

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Solriamfetol (C₁₀H₁₄N₂O₂)

Solriamfetol, with the molecular formula C₁₀H₁₄N₂O₂, is a novel phenylalaninol derivative developed for the treatment of excessive daytime sleepiness (EDS).[1][2] Marketed under the brand name Sunosi®, it is clinically approved to improve wakefulness in adult patients suffering from EDS associated with narcolepsy or obstructive sleep apnea (OSA).[3][4] Unlike traditional stimulants, solriamfetol possesses a distinct pharmacological profile as a dopamine and norepinephrine reuptake inhibitor (DNRI), offering a targeted mechanism of action.[1][5] Its stereospecific nature, with the (R)-enantiomer being the active form, underscores the precise structure-activity relationship crucial to its therapeutic effect.[6] This guide provides a comprehensive technical overview of solriamfetol, tailored for researchers and drug development professionals, covering its chemical synthesis, mechanism of action, pharmacology, and analytical methodologies.

Physicochemical and Pharmacokinetic Profile

The efficacy and delivery of a drug are fundamentally linked to its physicochemical properties. Solriamfetol is a white to off-white solid, formulated as a hydrochloride salt to enhance its stability and solubility.[6] It is highly soluble in aqueous solutions across a wide pH range, a property that contributes to its excellent oral bioavailability.[6]

Table 1: Physicochemical Properties of Solriamfetol
PropertyValueSource(s)
Molecular Formula C₁₀H₁₄N₂O₂[6]
Molar Mass (Free Base) 194.23 g/mol [6]
Molar Mass (HCl Salt) 230.69 g/mol [6]
Melting Point (HCl Salt) 183-189 °C[6]
pKa 8.5 ± 0.1[6]
Aqueous Solubility Soluble in water (pH 1-7)[6]
Log P (octanol/water) 1.2 (at pH 11)[6]
Appearance White to off-white solid[6]
Table 2: Key Pharmacokinetic Parameters of Solriamfetol
ParameterValueSource(s)
Oral Bioavailability ~95%[3]
Time to Peak Plasma Conc. (Tₘₐₓ) 2.0 - 3.0 hours (fasted)[3]
Plasma Protein Binding 13.3% - 19.4%[3]
Volume of Distribution (Vd) ~199 L[3]
Metabolism Minimal (~1% metabolized to N-acetyl solriamfetol)[3]
Elimination Half-Life (t₁/₂) ~7.1 hours[3]
Primary Route of Excretion Urine (~95% as unchanged drug)[3]

The pharmacokinetic profile of solriamfetol is notable for its simplicity and predictability. Its high bioavailability and minimal metabolism reduce the potential for drug-drug interactions involving metabolic enzymes like the cytochrome P450 system.[3] The primary route of elimination is renal, with the vast majority of the drug excreted unchanged, making renal function a critical consideration in dosing.[3]

Chemical Synthesis and Stereochemistry

The synthesis of solriamfetol hinges on the stereospecificity of its chiral center, starting from the enantiomerically pure precursor, D-phenylalaninol ((R)-2-amino-3-phenyl-1-propanol). Two primary synthetic strategies have been reported.

Multi-Step Synthesis via N-Protection

A robust and widely cited method involves a three-step process designed to selectively carbamoylate the primary hydroxyl group while the amine is temporarily protected.

  • N-Protection: The amino group of D-phenylalaninol is protected, commonly using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting D-phenylalaninol with benzyl chloroformate under basic conditions. This step is critical to prevent the amine from reacting in the subsequent carbamoylation step, thereby directing the reaction to the desired hydroxyl group.

  • Carbamoylation: The hydroxyl group of the N-Cbz-D-phenylalaninol is converted to a carbamate. This can be accomplished using reagents like phosgene followed by ammonolysis with ammonia.[7] This reaction forms the key functional group responsible for the molecule's activity.

  • Deprotection: The Cbz protecting group is removed, typically through catalytic hydrogenation using palladium on charcoal (Pd/C). This final step reveals the primary amine, yielding solriamfetol free base, which is then converted to the hydrochloride salt.

G cluster_0 Multi-Step Synthesis of Solriamfetol A D-Phenylalaninol reagent1 Benzyl Chloroformate (Cbz-Cl), Base A->reagent1 B N-Cbz-D-Phenylalaninol reagent2 1. Phosgene (COCl₂) 2. Ammonia (NH₃) B->reagent2 C N-Cbz-O-Carbamoyl- D-Phenylalaninol reagent3 H₂, Pd/C C->reagent3 D Solriamfetol reagent4 HCl D->reagent4 E Solriamfetol HCl reagent1->B Step 1: N-Protection reagent2->C Step 2: Carbamoylation reagent3->D Step 3: Deprotection reagent4->E Salt Formation G cluster_0 Synaptic Cleft cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Vesicles (DA / NE) DA_NE DA / NE Vesicle->DA_NE Release Receptor Dopamine (D) & Norepinephrine (NE) Receptors Solriamfetol Solriamfetol DAT DAT Solriamfetol->DAT Blocks NET NET Solriamfetol->NET Blocks DA_NE->Receptor Binding & Signal DA_NE->DAT Reuptake DA_NE->NET Reuptake

Caption: Solriamfetol's mechanism of action at the synapse.

Experimental Protocols: Analytical Quantification

The routine analysis and quality control of solriamfetol in both active pharmaceutical ingredients (APIs) and biological matrices rely on robust chromatographic methods.

Protocol: UPLC-UV Method for Impurity Profiling in Solriamfetol API

This protocol is adapted from a validated method for the analysis of process-related impurities. [7]The causality for these choices rests on the need for high resolution to separate structurally similar impurities from the main compound. A polar-modified C18 column is chosen for its enhanced retention of polar analytes like solriamfetol, while a perchloric acid mobile phase modifier ensures good peak shape by suppressing the ionization of the basic amine group.

  • System Preparation:

    • Chromatograph: Ultra-High-Performance Liquid Chromatography (UPLC) system with UV detection.

    • Column: Kinetex Polar C18 (100 mm × 2.1 mm, 2.6 µm). [1] * Mobile Phase A: 0.1% aqueous perchloric acid. [1] * Mobile Phase B: 0.1 M aqueous perchloric acid:acetonitrile (10:90, V/V). [1] * Flow Rate: 0.4 mL/min. [1] * Column Temperature: 30 °C. [1] * Detection Wavelength: 210 nm. [1]

  • Sample Preparation:

    • Accurately weigh and dissolve the solriamfetol API sample in a suitable diluent (e.g., Mobile Phase A or a water/acetonitrile mixture) to a final concentration of 1.0 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter prior to injection to remove particulates.

  • Chromatographic Run:

    • Injection Volume: 1 µL. [1] * Gradient Elution:

      • Start with 3% Mobile Phase B for 13 minutes.

      • Ramp to 20% Mobile Phase B from 13 to 16 minutes.

      • Hold at 20% Mobile Phase B for 6 minutes.

      • Return to initial conditions and re-equilibrate the column for 7 minutes. [1]

  • Data Analysis:

    • Integrate the peaks for solriamfetol and any detected impurities.

    • Calculate the percentage of each impurity relative to the main solriamfetol peak area using the area normalization method, applying relative response factors (RRF) if determined.

Applications in Drug Development and Research

The primary application of solriamfetol is the treatment of EDS in narcolepsy and OSA. [8]Clinical trials have demonstrated its efficacy in improving wakefulness and reducing sleepiness compared to placebo. [8]Its unique DNRI mechanism without significant monoamine-releasing effects positions it as a valuable therapeutic alternative to traditional amphetamine-based stimulants. [4] Current research is exploring the potential of solriamfetol in other conditions characterized by fatigue and cognitive deficits. Active investigations include its use for:

  • Attention-Deficit/Hyperactivity Disorder (ADHD) [1]* Binge eating disorder [1]* Fatigue associated with long COVID [1] These explorations are mechanistically plausible, as dopamine and norepinephrine pathways are integral to executive function, motivation, and energy regulation. The continued study of solriamfetol may therefore broaden its therapeutic utility beyond sleep medicine.

References

  • Al-Rifai, N., Arafat, T., Al-Laham, H., Al-Shar'i, N., & A. A. B. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Journal of Pharmaceutical Analysis, 13(5), 403-411. [Link]

  • New Drug Approvals. (2019, April 6). Solriamfetol hydrochloride. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10130337, Solriamfetol. Retrieved January 27, 2026, from [Link].

  • U.S. Food and Drug Administration. (2018, December 14). Pharmacology Review - NDA 211230. [Link]

  • DrugCentral. (n.d.). solriamfetol. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Solriamfetol. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). US20190194126A1 - Solvate Form of (R)-2-amino-3-phenylpropyl carbamate.
  • ResearchGate. (2022, December 12). An Efficient Synthesis of Solriamfetol Hydrochloride Substantially Free From Impurities: Identification, Synthesis, and Characterization of Novel Impurities. [Link]

  • Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds.... [Link]

  • European Medicines Agency. (n.d.). Sunosi. Retrieved January 27, 2026, from [Link]

  • Global Substance Registration System. (2022, August 25). (2R)-2-AMINO-3-PHENYLPROPYL N-(AMINOCARBONYL)CARBAMATE HYDROCHLORIDE. [Link]

  • Wiley Online Library. (2021, June 4). Enantioseparation of solriamfetol and its major impurity phenylalaninol by capillary electrophoresis.... [Link]

  • PubMed Central. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino.... [Link]

  • Drugs.com. (2024, October 3). Solriamfetol: Uses, Dosage, Side Effects, Warnings. [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

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The Versatile Scaffold: A Technical Guide to the Biological Activity of Pyrazole Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and agrochemical research. Its unique structural and electronic properties allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. Among these, pyrazole carboxylic acid esters have emerged as a particularly fruitful area of investigation, demonstrating significant potential in the development of novel therapeutic and crop protection agents.

This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazole carboxylic acid esters. We will delve into their synthesis, mechanisms of action across different biological domains, and the experimental protocols used to evaluate their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

Core Synthesis: The Knorr Pyrazole Synthesis and Esterification

The most common and versatile method for the synthesis of the pyrazole core is the Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] This is often followed by esterification to yield the desired pyrazole carboxylic acid ester.

Experimental Protocol: Synthesis of a Model Pyrazole Carboxylic Acid Ester

This protocol describes the synthesis of a generic ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate, a representative of this class of compounds.

Materials:

  • Ethyl benzoylacetate (1,3-dicarbonyl compound)

  • Phenylhydrazine (hydrazine derivative)

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve ethyl benzoylacetate (1 equivalent) in ethanol.

  • Add phenylhydrazine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).

G cluster_synthesis Knorr Pyrazole Synthesis Workflow 1_3_Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Ethyl Benzoylacetate) Reaction_Mixture Reaction Mixture in Ethanol + Acetic Acid Catalyst 1_3_Dicarbonyl->Reaction_Mixture Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Hydrazine->Reaction_Mixture Reflux Reflux (2-4 hours) Reaction_Mixture->Reflux Cooling_Precipitation Cooling & Precipitation Reflux->Cooling_Precipitation Filtration_Washing Filtration & Washing Cooling_Precipitation->Filtration_Washing Recrystallization Recrystallization Filtration_Washing->Recrystallization Final_Product Purified Pyrazole Carboxylic Acid Ester Recrystallization->Final_Product

Caption: General workflow for the Knorr synthesis of pyrazole carboxylic acid esters.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole carboxylic acid esters have demonstrated promising activity against a range of bacteria and fungi.

Mechanism of Action

The antimicrobial action of pyrazole derivatives is often multifaceted. Some have been shown to inhibit essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR) .[3][4] DNA gyrase is crucial for bacterial DNA replication, and its inhibition leads to cell death. DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and amino acids. By inhibiting these targets, pyrazole esters disrupt critical cellular processes in bacteria.

G Pyrazole_Ester Pyrazole Carboxylic Acid Ester DNA_Gyrase DNA Gyrase Pyrazole_Ester->DNA_Gyrase Inhibition DHFR Dihydrofolate Reductase (DHFR) Pyrazole_Ester->DHFR Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Folic_Acid_Synthesis Folic Acid Synthesis DHFR->Folic_Acid_Synthesis Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Disruption leads to Folic_Acid_Synthesis->Bacterial_Death Disruption leads to

Caption: Antimicrobial mechanism of action of pyrazole carboxylic acid esters.

Experimental Protocols for Antimicrobial Screening

1. Agar Well Diffusion Assay (Qualitative)

This method provides a preliminary assessment of antimicrobial activity.

  • Materials: Mueller-Hinton agar plates, sterile cork borer, cultures of test microorganisms, standard antibiotic (e.g., ciprofloxacin), test compound solutions in DMSO.

  • Procedure:

    • Prepare a standardized microbial inoculum (0.5 McFarland standard) and evenly spread it on the surface of an agar plate.

    • Create wells in the agar using a sterile cork borer.

    • Add a defined volume of the test compound solution, a positive control (standard antibiotic), and a negative control (DMSO) to separate wells.

    • Incubate the plates at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) (Quantitative)

This assay determines the lowest concentration of a compound that inhibits visible microbial growth.[5][6]

  • Materials: 96-well microtiter plates, Mueller-Hinton broth, microbial inoculum, test compound solutions.

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in the wells of a microtiter plate containing broth.

    • Add a standardized microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]

Structure-Activity Relationship (SAR) and Quantitative Data

The antimicrobial activity of pyrazole carboxylic acid esters is highly dependent on the nature and position of substituents on the pyrazole and phenyl rings.

Compound TypeSubstituent R1 (Position 1)Substituent R2 (Position 5)Target OrganismMIC (µg/mL)Reference
Pyrazole-4-carboxylateSubstituted PhenylPhenylS. aureus4 - 16[3]
Pyrazole-4-carboxylate2,4-DinitrophenylVarious AmidesE. coli>100[8]
Coumarin-linked PyrazoleBromo-coumarinPhenylS. faecalis1.95 - 15.6[9]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Many pyrazole derivatives have been investigated for their potential as anticancer agents, with some showing potent activity against various cancer cell lines.

Mechanism of Action

The anticancer mechanisms of pyrazole carboxylic acid esters are diverse and often involve the inhibition of key enzymes in cell signaling pathways that are dysregulated in cancer. These include:

  • Cyclin-Dependent Kinases (CDKs): These enzymes control the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.

  • Tyrosine Kinases (e.g., EGFR): These are involved in cell growth and proliferation signaling.

  • Other Kinases (e.g., Aurora A): These play crucial roles in mitosis.

By inhibiting these kinases, pyrazole derivatives can halt the uncontrolled proliferation of cancer cells and induce programmed cell death.

G Pyrazole_Ester Pyrazole Carboxylic Acid Ester Kinases Cell Cycle & Growth Kinases (e.g., CDK, EGFR, Aurora A) Pyrazole_Ester->Kinases Inhibition Cell_Proliferation Uncontrolled Cell Proliferation Kinases->Cell_Proliferation Apoptosis Apoptosis (Programmed Cell Death) Cell_Proliferation->Apoptosis Inhibition leads to

Caption: Anticancer mechanism of action of pyrazole carboxylic acid esters.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[10][11]

  • Materials: 96-well plates, cancer cell lines (e.g., HeLa, MCF-7), cell culture medium, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazole ester and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]

Structure-Activity Relationship (SAR) and Quantitative Data

The antiproliferative activity of pyrazole carboxylic acid esters is significantly influenced by the substituents on the heterocyclic and aromatic rings.

Compound TypeSubstituent R1 (Position 1)Substituent R2 (Position 3)Cancer Cell LineIC50 (µM)Reference
Pyrazole-4-carboxylateBenzimidazole moiety-A549, MCF-7, HeLa0.95 - 1.57[13]
Pyrazole-4-carboxylatePhenylThiophen-3-ylVariousNot specified[14]
Pyrazoline benzenesulfonamide4-Sulfamoylphenyl4-ChlorophenylSW6200.86[12]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Pyrazole derivatives, most notably the COX-2 inhibitor celecoxib, have a well-established role as anti-inflammatory agents.

Mechanism of Action

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[15] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.

G Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Ester Pyrazole Carboxylic Acid Ester Pyrazole_Ester->COX2_Enzyme Selective Inhibition

Caption: Anti-inflammatory mechanism of action of pyrazole carboxylic acid esters.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[16]

  • Materials: Wistar rats, carrageenan solution (1% in saline), plethysmometer or calipers, test compound, standard drug (e.g., indomethacin).

  • Procedure:

    • Administer the test compound or standard drug to the rats orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

    • The increase in paw volume is a measure of edema and inflammation.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group (carrageenan only).

Structure-Activity Relationship (SAR) and Quantitative Data

The presence of a benzenesulfonamide moiety is a key structural feature for selective COX-2 inhibition in many pyrazole-based anti-inflammatory agents.[17]

Compound TypeKey Structural FeatureIn Vivo Model% Inhibition of EdemaReference
Hybrid PyrazoleSulfonamide groupCarrageenan-induced paw edema80.87%[17]
Pyrazole Derivative-Carrageenan-induced paw edemaSignificant[18]

Herbicidal Activity: Protecting Crops from Unwanted Vegetation

Pyrazole-containing compounds have been successfully commercialized as herbicides, demonstrating their importance in agriculture.[19]

Mechanism of Action

A significant number of pyrazole-based herbicides act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[20][21] This enzyme is crucial in the biosynthesis of plastoquinones and tocopherols. Plastoquinones are essential cofactors for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. Inhibition of HPPD leads to a depletion of carotenoids, which are necessary to protect chlorophyll from photooxidation. In the absence of carotenoids, the plant's photosynthetic machinery is destroyed upon exposure to light, leading to bleaching and ultimately, plant death.

G Pyrazole_Ester Pyrazole Carboxylic Acid Ester HPPD_Enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Pyrazole_Ester->HPPD_Enzyme Inhibition Plastoquinone_Synthesis Plastoquinone Synthesis HPPD_Enzyme->Plastoquinone_Synthesis Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone_Synthesis->Carotenoid_Biosynthesis Chlorophyll_Protection Chlorophyll Protection Carotenoid_Biosynthesis->Chlorophyll_Protection Plant_Death Bleaching & Plant Death Chlorophyll_Protection->Plant_Death Loss of protection leads to

Caption: Herbicidal mechanism of action of pyrazole carboxylic acid esters.

Experimental Protocol: Greenhouse Evaluation of Herbicidal Activity

This protocol assesses the pre- and post-emergence herbicidal activity of compounds on target weed and crop species.

  • Materials: Pots with soil, seeds of various weed and crop species, test compound formulations, greenhouse with controlled environmental conditions.

  • Procedure:

    • Pre-emergence:

      • Sow seeds in pots.

      • Apply the test compound formulation to the soil surface.

      • Water the pots and place them in the greenhouse.

    • Post-emergence:

      • Sow seeds and allow them to grow to a specific stage (e.g., two-leaf stage).

      • Apply the test compound formulation as a foliar spray.

      • Place the pots in the greenhouse.

    • Evaluation:

      • After a set period (e.g., 14-21 days), visually assess the percentage of injury or growth inhibition for each species compared to untreated controls.

      • Determine the GR50 (the dose required to cause 50% growth reduction).

Structure-Activity Relationship (SAR) and Quantitative Data

The herbicidal efficacy of pyrazole derivatives is highly dependent on the substitution pattern, which influences their binding to the HPPD enzyme and their uptake and translocation within the plant.

Compound TypeKey Structural FeatureTarget WeedActivityReference
Pyrazolate Metabolite4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazoleEchinochloa oryzicolaHPPD Inhibition (IC50 = 13 nM)[20]
Aryl-naphthyl methanoneNaphthyl groupVariousGood post-emergence activity[21]

Conclusion and Future Perspectives

Pyrazole carboxylic acid esters represent a versatile and highly promising class of compounds with a broad range of biological activities. Their synthetic tractability, coupled with their ability to interact with a diverse array of biological targets, ensures their continued relevance in the fields of drug discovery and agrochemical development. Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as a deeper understanding of their mechanisms of action and potential for combination therapies. The continued exploration of the chemical space around the pyrazole carboxylic acid ester scaffold holds great promise for addressing unmet needs in medicine and agriculture.

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The Cyclopropyl Moiety in Pyrazole-Based Drug Discovery: A Guide to Physicochemical and Pharmacological Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a wide array of approved therapeutics.[1] Augmenting this privileged scaffold with a cyclopropyl group has become a prominent strategy for drug designers seeking to overcome common developmental hurdles. This small, strained ring is far more than a simple alkyl bioisostere; it imparts a unique combination of physicochemical and conformational properties that can profoundly influence a compound's "drug-likeness".[2][3][4] This technical guide provides an in-depth analysis of the multifaceted roles of the cyclopropyl group when appended to a pyrazole core. We will explore its impact on lipophilicity and solubility, its function as a "metabolic shield" to enhance stability, and its ability to enforce bioactive conformations for improved target engagement.[2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging the cyclopropyl-pyrazole motif in contemporary drug discovery.

Introduction: The Strategic Value of Small Rings in Pyrazole Scaffolds

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their ability to participate in hydrogen bonding, engage in various non-covalent interactions, and serve as a stable, synthetically tractable core has cemented their status as a "privileged scaffold".[1] This is evidenced by their presence in numerous blockbuster drugs, including the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[1] The ongoing challenge in drug discovery is to decorate such scaffolds with substituents that optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties simultaneously.

The Cyclopropyl Group: More Than Just a Small Alkyl Bioisostere

The cyclopropyl group, a three-carbon saturated ring, is often employed as a bioisostere for other small alkyl groups like isopropyl or tert-butyl, or even as a mimic for alkenes.[5][6] However, its utility extends far beyond simple steric replacement. Due to significant ring strain, the bonding orbitals of a cyclopropane ring possess unique characteristics.[7] The C-C bonds have enhanced p-character, and the C-H bonds are shorter and stronger than those in typical alkanes.[2][3][4] These electronic features, combined with its rigid, planar geometry, allow the cyclopropyl group to address multiple common drug discovery roadblocks, including metabolic instability, low potency, and off-target effects.[2][4]

Impact on Physicochemical Properties: Fine-Tuning for "Drug-Likeness"

The introduction of a cyclopropyl group can subtly but powerfully modulate a pyrazole's fundamental physicochemical properties, which are critical determinants of its pharmacokinetic behavior.

Lipophilicity and Solubility: A Delicate Balance

Lipophilicity, often measured as logP or logD, is a key parameter influencing a drug's absorption, distribution, and off-target toxicity. While often used as a replacement for an isopropyl group, the cyclopropyl moiety is typically less lipophilic. This reduction in lipophilicity can be advantageous, potentially improving aqueous solubility and reducing promiscuous binding to anti-targets.[8]

For example, fluorination of an isopropyl substituent generally leads to a more significant change in lipophilicity compared to the fluorination of a cyclopropyl group, highlighting the distinct electronic nature of the latter.[9] Improved aqueous solubility is a frequent and desirable outcome of incorporating a cyclopropyl group, which can enhance bioavailability and ease of formulation.[8]

Table 1: Comparative Physicochemical Properties of Substituted Pyrazole Analogs

Compound ID R-Group Calculated logP Aqueous Solubility (µg/mL) Metabolic Half-life (t½, min) Target Affinity (Ki, nM)
PZ-1 Isopropyl 3.1 15 25 10.5
PZ-2 tert-Butyl 3.6 5 40 12.8
PZ-3 Cyclopropyl 2.8 45 >180 2.1

Data are hypothetical and for illustrative purposes.

The Unique Electronic Signature of the Cyclopropyl Group

The strained bonds of the cyclopropyl ring have significant "p-character," allowing the group to engage in electronic interactions typically associated with double bonds.[2][3][4][10] This property means the cyclopropyl group can participate in conjugation with adjacent π-systems, such as the pyrazole ring.[11] This electronic communication can influence the pKa of nearby functional groups. For instance, attaching a cyclopropyl group to a nitrogen atom can lower its basicity, which was a key strategy in the optimization of the drug candidate Risdiplam to mitigate hERG and phospholipidosis liabilities.[12]

Enhancing Metabolic Stability: The "Metabolic Shield" Effect

One of the most celebrated roles of the cyclopropyl group in drug design is its ability to enhance metabolic stability.[2][3][8][13]

Blocking Cytochrome P450-Mediated Oxidation

The primary route of metabolism for many drugs is oxidation by cytochrome P450 (CYP) enzymes. This process often begins with the abstraction of a hydrogen atom. The C-H bonds on a cyclopropyl ring are significantly stronger (higher bond dissociation energy) than those in analogous acyclic alkyl groups.[12] This makes hydrogen abstraction energetically less favorable, effectively shielding the molecule from CYP-mediated metabolism at that position.[12] This "metabolic shield" effect can dramatically increase a drug's half-life and reduce patient-to-patient variability in drug exposure.[8][12] A classic example is the drug pitavastatin, where a cyclopropyl group diverts metabolism away from the major CYP3A4 pathway.[12]

However, it is crucial to note that while often robust, the cyclopropyl group is not always metabolically inert. When attached directly to an amine, it can be susceptible to oxidation, sometimes leading to reactive intermediates.[12]

Experimental Protocol: In Vitro Metabolic Stability Assessment Using Human Liver Microsomes (HLM)

This protocol provides a standardized method to assess the metabolic stability of cyclopropyl-pyrazole compounds.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with HLM.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., GOLDPak™)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Propranolol - low clearance)

  • Acetonitrile with 0.1% formic acid and an internal standard (e.g., Tolbutamide) for quenching

  • 96-well incubation plates and analytical plates

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a 2 mg/mL HLM solution in phosphate buffer. Prepare the test compound and controls to a final concentration of 1 µM in the incubation mixture.

  • Pre-incubation: Add 100 µL of the HLM solution to the wells of the incubation plate. Add 1 µL of the test compound/control stock. Pre-incubate at 37°C for 10 minutes.

  • Initiation of Reaction: Add 10 µL of the pre-warmed NADPH regenerating system to each well to start the reaction. This is the t=0 time point.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by transferring 50 µL of the incubation mixture to a well in the analytical plate containing 150 µL of ice-cold acetonitrile with the internal standard.

  • Sample Processing: Seal the analytical plate, vortex for 10 minutes, and then centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new analytical plate and analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = -0.693/k) and intrinsic clearance (CLint).

Self-Validation: The assay is considered valid if the positive controls perform as expected (e.g., Verapamil shows >80% metabolism in 60 minutes, Propranolol shows <20%).

Diagram: Workflow for HLM Stability Assay

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Prep_HLM Prepare HLM (2 mg/mL) PreInc Pre-incubate HLM + Compound Prep_HLM->PreInc Prep_Cmpd Prepare Test Compound (1 µM final) Prep_Cmpd->PreInc Prep_NADPH Prepare NADPH Regenerating System StartRxn Add NADPH (Start Reaction) Prep_NADPH->StartRxn PreInc->StartRxn Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) StartRxn->Timepoints Quench Quench with ACN + Internal Standard Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for the in vitro Human Liver Microsomal (HLM) stability assay.

Conformational Constraint and Target Engagement

The rigid nature of the cyclopropyl ring is a powerful tool for optimizing a drug's interaction with its biological target.

The "Conformational Lock": Restricting Rotatable Bonds

Flexible molecules pay an entropic penalty upon binding to a target, as they must adopt a specific, low-energy conformation. By incorporating a rigid element like a cyclopropyl group, medicinal chemists can "pre-organize" the molecule into its bioactive conformation.[2][4] This "conformational lock" reduces the entropic cost of binding, which can lead to a significant improvement in binding affinity (potency).[2][4]

Furthermore, this conformational rigidity can enhance selectivity. By locking the molecule into a shape that fits the intended target but not off-targets, the risk of undesirable side effects can be minimized. Studies have shown that a cyclopropyl group can influence the conformational preferences of adjacent groups, even forcing bulky substituents into otherwise unfavorable axial positions in cyclic systems.[5]

Diagram: The "Conformational Lock" Effect

Conformational_Lock cluster_flexible High Conformational Freedom (Higher Entropic Penalty) cluster_rigid Locked Conformation (Lower Entropic Penalty) cluster_target Target Binding Site A1 B1 A1->B1 Free Rotation C1 B1->C1 Free Rotation D1 C1->D1 Free Rotation E1 D1->E1 Free Rotation Target Receptor E1->Target Binding (High ΔS cost) A2 B2 A2->B2 Restricted Rotation C2 B2->C2 Restricted Rotation D2 C2->D2 Restricted Rotation X C2->X Restricted Rotation E2 D2->E2 Restricted Rotation E2->Target Binding (Low ΔS cost) X->D2 Restricted Rotation

Caption: The cyclopropyl group restricts rotation, pre-organizing the molecule for binding.

Optimizing Potency and Selectivity

The fixed orientation of a cyclopropyl group provides a well-defined vector for substituents, allowing for precise positioning within a binding pocket. This can be used to engage in specific, potency-enhancing interactions (e.g., van der Waals forces, hydrogen bonds) that might be transient or unavailable to a more flexible analog. In the development of cannabinoid type 1 (CB1) receptor antagonists, cyclopropyl-containing diaryl-pyrazoles demonstrated high potency (Ki ≤ 5 nM) and good metabolic stability.[14]

Synthetic Methodologies for Cyclopropyl-Pyrazole Analogs

The successful application of the cyclopropyl-pyrazole motif relies on efficient and versatile synthetic routes.

Common Synthetic Routes

The construction of cyclopropyl-substituted pyrazoles can be approached in two main ways:

  • Pre-functionalization: A cyclopropyl-containing building block (e.g., a cyclopropyl ketone or hydrazine) is used in a classical pyrazole synthesis, such as the Knorr pyrazole synthesis from a β-diketone precursor.[1][15]

  • Post-functionalization: A pre-formed pyrazole ring is functionalized with a cyclopropyl group, often via cross-coupling reactions or other modern synthetic methods.

Recent advances in photoredox and metal catalysis have expanded the toolkit for these transformations.[16]

Protocol: Representative Synthesis via Knorr Condensation

Objective: To synthesize a 1-aryl-3-cyclopropyl-5-methyl-1H-pyrazole from a cyclopropyl-containing β-diketone.

Reaction Scheme: 1-(Cyclopropyl)butane-1,3-dione + Phenylhydrazine → 1-Phenyl-3-cyclopropyl-5-methyl-1H-pyrazole + 1-Phenyl-5-cyclopropyl-3-methyl-1H-pyrazole (regioisomers)

Materials:

  • 1-(Cyclopropyl)butane-1,3-dione

  • Phenylhydrazine hydrochloride

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

  • Silica Gel for column chromatography

Methodology:

  • Reaction Setup: To a round-bottom flask, add 1-(cyclopropyl)butane-1,3-dione (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq).

  • Solvent Addition: Add absolute ethanol to dissolve the reactants, followed by a catalytic amount of glacial acetic acid (approx. 0.1 eq).

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to separate the two regioisomers and isolate the desired product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion: A Multifaceted Tool in the Medicinal Chemist's Arsenal

The cyclopropyl group is a uniquely powerful substituent in the design of pyrazole-based therapeutics. Its ability to simultaneously improve metabolic stability, reduce lipophilicity, enhance aqueous solubility, and enforce a bioactive conformation makes it an exceptionally valuable tool for overcoming complex challenges in drug discovery.[2][3][4][8] While not a universal solution, a deep understanding of its electronic properties, conformational effects, and metabolic profile allows medicinal chemists to strategically deploy the cyclopropyl-pyrazole motif to create safer, more effective, and more "drug-like" clinical candidates. The continued development of novel synthetic methods to access these structures will undoubtedly ensure their prominence in the next generation of pharmaceuticals.

References

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • American Chemical Society. (2024). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. [Link]

  • RSC Publishing. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. [Link]

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  • ACS Publications. (2024). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. [Link]

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  • PubMed. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. [Link]

  • ACS Publications. (n.d.). Efficient and Divergent Synthesis of Fully Substituted 1H-Pyrazoles and Isoxazoles from Cyclopropyl Oximes. [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The unique electronic and steric properties of the cyclopropyl group often impart favorable metabolic stability and binding affinity to bioactive molecules. This application note provides a detailed, two-step synthetic protocol for ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate, a valuable building block for the synthesis of more complex pharmaceutical and agrochemical compounds. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance.

The presented synthesis leverages two classical and robust reactions: the Claisen condensation for the formation of the key β-ketoester intermediate, followed by the Knorr pyrazole synthesis for the construction of the heterocyclic core. This approach was selected for its efficiency and reliability, utilizing readily available starting materials.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate, via a Claisen condensation. The subsequent step is the formation of the pyrazole ring through a regioselective condensation reaction with methylhydrazine, a variant of the Knorr pyrazole synthesis.

Synthesis_Workflow A Cyclopropyl methyl ketone + Diethyl oxalate B Ethyl 4-cyclopropyl-2,4-dioxobutanoate A->B  Claisen Condensation (Sodium Ethoxide, Ethanol) D This compound B->D  Knorr Pyrazole Synthesis (Ethanol, Acetic Acid) C Methylhydrazine C->D

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

This procedure details the Claisen condensation of cyclopropyl methyl ketone with diethyl oxalate to yield the corresponding β-ketoester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium metal22.9916.19 g0.704
Anhydrous Ethanol46.07250 mL-
Diethyl oxalate146.1434.76 g0.238
Cyclopropyl methyl ketone84.1220 g0.238

Procedure:

  • Preparation of Sodium Ethoxide Solution: Under a nitrogen atmosphere, dissolve sodium metal (16.19 g) in anhydrous ethanol (150 mL) at room temperature in a three-necked flask equipped with a condenser and a dropping funnel. The reaction is exothermic; allow the mixture to cool to room temperature.

  • Claisen Condensation: Cool the sodium ethoxide solution to 0 °C using an ice bath. Slowly add a mixture of diethyl oxalate (34.76 g) and cyclopropyl methyl ketone (20 g) dropwise over approximately 15 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature naturally and stir for 1 hour.

  • Heating: Add an additional 100 mL of anhydrous ethanol and heat the mixture to 80 °C for 45 minutes.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. The resulting residue is the sodium salt of the product and can be used in the next step without further purification. For isolation and characterization, the residue can be dissolved in water, acidified with a suitable acid (e.g., 2M HCl) to pH ~3-4, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Expert Insight: The use of sodium ethoxide, a strong base, is crucial for the deprotonation of the α-carbon of cyclopropyl methyl ketone, initiating the Claisen condensation. The reaction is driven to completion by the formation of the stable enolate of the β-dicarbonyl product.

Part 2: Synthesis of this compound

This protocol describes the Knorr pyrazole synthesis, where the previously synthesized β-ketoester reacts with methylhydrazine to form the target pyrazole.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (assuming 100% yield from Part 1)Moles
Ethyl 4-cyclopropyl-2,4-dioxobutanoate184.1943.8 g0.238
Methylhydrazine46.0711.0 g0.238
Ethanol46.07200 mL-
Glacial Acetic Acid60.05~1 mLCatalytic

Procedure:

  • Reaction Setup: To the crude sodium salt of ethyl 4-cyclopropyl-2,4-dioxobutanoate from Part 1, add ethanol (200 mL) and stir to dissolve.

  • Neutralization and Hydrazine Addition: Carefully add glacial acetic acid to neutralize the mixture. Slowly add methylhydrazine (11.0 g) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expert Insight: The Knorr pyrazole synthesis proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[2] The use of methylhydrazine directly introduces the methyl group onto the pyrazole nitrogen. The regioselectivity of the cyclization is generally high, with the more nucleophilic nitrogen of the methylhydrazine attacking the ketone carbonyl first.

Mechanism of the Knorr Pyrazole Synthesis

The formation of the pyrazole ring from a β-ketoester and a substituted hydrazine is a well-established and reliable transformation.

Knorr_Mechanism cluster_0 Knorr Pyrazole Synthesis Mechanism A Ethyl 4-cyclopropyl-2,4-dioxobutanoate C Hydrazone Intermediate A->C B Methylhydrazine B->C D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack E Dehydration D->E Proton Transfer F This compound E->F - H2O

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Conclusion

The protocol detailed in this application note provides a robust and efficient method for the synthesis of this compound. By employing the Claisen condensation and the Knorr pyrazole synthesis, this valuable building block can be accessed in two straightforward steps from commercially available starting materials. The insights into the reaction mechanisms and experimental considerations are intended to empower researchers to successfully implement and adapt this synthesis for their specific research and development needs.

References

  • ChemHelpASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

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Application Notes and Protocols for Ethyl 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of a Substituted Pyrazole Carboxylate

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core, a scaffold of significant interest in medicinal chemistry. The pyrazole nucleus is a versatile pharmacophore found in a range of approved drugs, valued for its metabolic stability and diverse biological activities.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of this compound.

The unique structural combination of a cyclopropyl group at the 3-position, a methyl group at the 1-position, and an ethyl carboxylate at the 5-position suggests several promising avenues for investigation in drug discovery. Notably, pyrazole carboxylate derivatives have demonstrated potent fungicidal activity through the inhibition of succinate dehydrogenase (SDH).[2][3] Furthermore, the incorporation of a cyclopropyl moiety into pyrazole structures has been linked to antagonism of the cannabinoid 1 (CB1) receptor, a target for metabolic disorders.[4] This document will provide detailed protocols for exploring these potential applications.

Synthesis and Characterization

The synthesis of this compound and its analogs can be achieved through several established synthetic routes for pyrazole derivatives. A common and effective method involves the reaction of a β-ketoester with a substituted hydrazine.[5]

General Synthetic Protocol:

A plausible synthetic route for the title compound is outlined below. This protocol is based on established methods for the synthesis of similar pyrazole carboxylates.[6]

Reaction Scheme:

Synthesis reagent1 Cyclopropyl Methyl Ketone intermediate1 Ethyl 2,4-dioxo-5-cyclopropylpentanoate reagent1->intermediate1 NaOEt, EtOH reagent2 Diethyl Oxalate reagent2->intermediate1 product Ethyl 3-cyclopropyl-1-methyl- 1H-pyrazole-5-carboxylate intermediate1->product AcOH reagent3 Methylhydrazine reagent3->product

Caption: General synthetic scheme for this compound.

Step-by-Step Protocol:

  • Formation of the Diketoester Intermediate: To a solution of sodium ethoxide in absolute ethanol, add cyclopropyl methyl ketone followed by the dropwise addition of diethyl oxalate at 0-5 °C. The reaction mixture is then stirred at room temperature for 12-16 hours.

  • Cyclization with Methylhydrazine: The resulting solution containing the ethyl 2,4-dioxo-5-cyclopropylpentanoate intermediate is acidified with glacial acetic acid. Methylhydrazine is then added, and the mixture is refluxed for 4-6 hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the cyclopropyl, methyl, and ethyl groups, and the pyrazole ring structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the ester carbonyl.

Potential Therapeutic Applications and In Vitro Evaluation Protocols

Based on the known activities of structurally related compounds, this compound is a promising candidate for investigation in several therapeutic areas.

Antifungal Activity: Targeting Succinate Dehydrogenase (SDH)

Scientific Rationale: Pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[2][3][7] SDH is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Its inhibition disrupts fungal respiration, leading to cell death. The structural similarity of the title compound to known SDHIs makes this a primary area for investigation.

Experimental Workflow:

Antifungal_Workflow start Synthesized Compound in_vitro_fungal In Vitro Antifungal Assay (e.g., against Botrytis cinerea, Sclerotinia sclerotiorum) start->in_vitro_fungal ec50 Determine EC50 Values in_vitro_fungal->ec50 sdh_assay Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay ec50->sdh_assay ic50 Determine IC50 Values sdh_assay->ic50 docking Molecular Docking Studies (with SDH protein structure) ic50->docking conclusion Lead Candidate for Fungicide Development docking->conclusion

Caption: Workflow for evaluating the antifungal activity of the target compound.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol is adapted from methods used to evaluate novel pyrazole-based fungicides.[3]

  • Culture Preparation: Grow fungal strains (e.g., Botrytis cinerea, Sclerotinia sclerotiorum) on potato dextrose agar (PDA) plates.

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.

  • Assay: Incorporate the test compound at various concentrations into molten PDA. Pour the agar into petri dishes. Inoculate the center of each plate with a mycelial plug from the edge of an actively growing fungal culture.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25 °C) for a period sufficient for the control plates (no compound) to show significant growth.

  • Data Analysis: Measure the diameter of the fungal colony on each plate. Calculate the percentage of growth inhibition relative to the control. Determine the EC50 (half-maximal effective concentration) value.

Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is based on established methods for measuring SDH activity.[2]

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., fungal mycelia or a model organism like bovine heart).

  • Assay Buffer: Prepare an assay buffer containing phosphate buffer, a substrate (succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

  • Assay Procedure: In a 96-well plate, add the mitochondrial preparation, the test compound at various concentrations, and the assay buffer.

  • Measurement: Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at 600 nm.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 (half-maximal inhibitory concentration) value.

Compound Target Organism EC50 (mg/L) Reference
Compound 9ac (a pyrazole-thiazole carboxamide)Rhizoctonia cerealis1.1 - 4.9[3]
Compound 9cd (a pyrazole-thiazole carboxamide)Sclerotinia sclerotiorum0.8[3]
Cannabinoid Receptor 1 (CB1) Antagonism

Scientific Rationale: Diaryl-pyrazole derivatives containing cycloalkyl groups have been identified as potent and selective CB1 receptor antagonists.[4] The CB1 receptor is a key component of the endocannabinoid system and is involved in regulating appetite and energy metabolism. CB1 antagonists have been investigated as potential treatments for obesity and related metabolic disorders.

Experimental Workflow:

CB1_Workflow start Synthesized Compound binding_assay CB1 Receptor Binding Assay (Radioligand displacement) start->binding_assay ki_value Determine Ki Value binding_assay->ki_value functional_assay Functional Assay (e.g., cAMP accumulation) ki_value->functional_assay ec50_value Determine EC50/IC50 Value functional_assay->ec50_value in_vivo In Vivo Models (e.g., food intake studies in rodents) ec50_value->in_vivo conclusion Lead Candidate for Metabolic Disorders in_vivo->conclusion

Caption: Workflow for evaluating the CB1 receptor antagonist activity of the target compound.

Protocol 3: CB1 Receptor Binding Assay

This protocol is a standard radioligand displacement assay.[8][9][10]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human CB1 receptor (e.g., HEK293 cells).

  • Assay Buffer: Prepare a binding buffer (e.g., Tris-HCl with BSA).

  • Assay Procedure: In a 96-well plate, incubate the cell membranes with a radiolabeled CB1 antagonist (e.g., [³H]-SR141716A) and the test compound at various concentrations.

  • Separation and Detection: Separate the bound and free radioligand by rapid filtration through a glass fiber filter. Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) of the test compound by analyzing the displacement of the radioligand.

Compound Receptor Ki (nM) Reference
Diaryl-pyrazole derivatives with cycloalkyl groupsCB1≤ 5[4]
1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamide derivative (Compound 30)hCB15.6[11]
Anti-inflammatory Activity

Scientific Rationale: Pyrazole derivatives are known to possess anti-inflammatory properties.[5][12][13] While the specific mechanism for this class of compounds can vary, it often involves the inhibition of pro-inflammatory enzymes or pathways.

Protocol 4: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic and widely used model to screen for acute anti-inflammatory activity.[5][13]

  • Animal Model: Use adult rats (e.g., Wistar or Sprague-Dawley).

  • Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro ADME and Drug-Likeness Prediction

For compounds showing promising in vitro activity, it is crucial to assess their drug-like properties.[14][15][16][17]

Parameter Predicted Value/Range Significance
Molecular Weight ~194.23 g/mol Favorable for oral bioavailability.
LogP Calculated to be in a drug-like rangeIndicates good membrane permeability.
Hydrogen Bond Donors 0Favorable for membrane permeability.
Hydrogen Bond Acceptors 4Within the acceptable range for drug-likeness.
Lipinski's Rule of Five Likely to be compliantSuggests good potential for oral bioavailability.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its structural features suggest a strong potential for activity as a fungicide through the inhibition of succinate dehydrogenase and as a CB1 receptor antagonist for the treatment of metabolic disorders. The protocols outlined in this application note provide a robust framework for the initial in vitro and in vivo evaluation of this compound. Further structure-activity relationship (SAR) studies, by modifying the substituents on the pyrazole ring, could lead to the discovery of even more potent and selective drug candidates.

References

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available at: [Link]

  • Manera, C., et al. (2008). Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. Journal of Medicinal Chemistry, 51(8), 2445-2456. Available at: [Link]

  • Mert, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137351. Available at: [Link]

  • Yang, L., et al. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(47), 14769-14778. Available at: [Link]

  • Parrino, B., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(15), 4819-4831. Available at: [Link]

  • Request PDF. (n.d.). Discovery of N -Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Available at: [Link]

  • Patents. (n.d.). Synthesis of ethyl 1-cyclopropylmethyl-3-methyl-1H-pyrazole-5-carboxylate.
  • Lu, D., et al. (2017). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 65(1), 87-94. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Available at: [Link]

  • Nagarapu, L., et al. (2011). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 21(14), 4138-4140. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. RSC Advances, 14(5), 3123-3137. Available at: [Link]

  • Hanus, L., et al. (2005). Enantiomeric cannabidiol derivatives: synthesis and binding to cannabinoid receptors. Organic & Biomolecular Chemistry, 3(6), 1116-1123. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Pharmaceuticals, 17(2), 200. Available at: [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(29), 7655-7666. Available at: [Link]

  • Kumar, K. S., et al. (2015). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Journal of Chemical and Pharmaceutical Research, 7(9), 481-487. Available at: [Link]

  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. Available at: [Link]

  • Pinna, G. A., et al. (2015). Tricyclic Pyrazoles. Part 8. Synthesis, Biological Evaluation, and Molecular Modeling of 7-Cycloalkyl-1H-benzo[g]indazole and 6-Cycloalkyl-1,4-dihydroindeno[1,2-c]pyrazole Carboxamides as Cannabinoid Receptor Ligands. Journal of Medicinal Chemistry, 58(1), 257-271. Available at: [Link]

  • Nagarapu, L., et al. (2011). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 21(14), 4138-4140. Available at: [Link]

  • Rajalakshmi, R., & Kavitha, C. V. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry, 10(5), 6333-6340. Available at: [Link]

  • Jana, S., et al. (2024). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Manera, C., et al. (2008). Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. Journal of Medicinal Chemistry, 51(8), 2445-2456. Available at: [Link]

  • Liu, Y., et al. (2022). Total Synthesis and Anti-Inflammatory Bioactivity of (−)-Majusculoic Acid and Its Derivatives. Marine Drugs, 20(3), 195. Available at: [Link]

  • Li, P., et al. (2023). Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Journal of Agricultural and Food Chemistry, 71(42), 15416-15427. Available at: [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate. This pyrazole derivative is a key intermediate in the synthesis of various pharmaceutically active compounds, making its precise quantification essential for quality control and process monitoring. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, providing excellent peak symmetry and resolution. The protocol has been fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness.[1] This document provides a complete methodology, from method development rationale to detailed validation protocols, intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Method Rationale

This compound (CAS No. 133261-11-7) is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its wide range of biological activities.[2] Accurate determination of its purity and concentration in reaction mixtures or as a final product is critical for ensuring the quality and consistency of downstream processes. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

Rationale for Method Selection

The selection of a reversed-phase chromatographic mode was based on the physicochemical properties of the analyte. With a calculated LogP (XLogP3) of 1.4, the compound is moderately non-polar, making it an ideal candidate for retention and separation on a non-polar stationary phase like C18.[3]

  • Stationary Phase: A C18 (octadecylsilane) column was chosen for its versatility and proven performance in separating a wide range of small organic molecules, including various pyrazole derivatives.[4][5] Its hydrophobic nature provides the necessary interaction for retaining the analyte from a polar mobile phase.

  • Mobile Phase: A simple isocratic mobile phase consisting of acetonitrile and water was developed. Acetonitrile is an excellent organic modifier that offers low viscosity and a low UV cutoff, which is advantageous for sensitive detection. The addition of 0.1% formic acid to the mobile phase is a critical step.

    • Causality: The acidic modifier serves two key purposes: 1) It protonates any residual, un-capped silanol groups on the silica backbone of the C18 column, preventing undesirable secondary interactions that can lead to peak tailing. 2) It ensures that the analyte, which has nitrogen atoms in the pyrazole ring, remains in a consistent, protonated state, leading to sharp, symmetrical, and reproducible chromatographic peaks.

  • Detection: The pyrazole ring system contains a chromophore that absorbs UV radiation. A photodiode array (PDA) detector was used during method development to scan the analyte's UV spectrum and determine the wavelength of maximum absorbance (λmax), which was found to be 225 nm. This wavelength was selected for quantification to ensure maximum sensitivity.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) Detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Solvents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (≥98%).

  • Reference Standard: this compound (purity ≥99.5%).

  • Labware: Class A volumetric flasks, pipettes, 1.5 mL amber HPLC vials.

Chromatographic Conditions

All quantitative data for the final, optimized method are summarized in the table below.

ParameterCondition
ColumnZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : Water (0.1% Formic Acid) (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength225 nm
Run Time10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L): Carefully add 1.0 mL of formic acid to 400 mL of HPLC-grade water in a 1 L media bottle. Mix thoroughly, then add 600 mL of acetonitrile. Sonicate for 10 minutes to degas.

  • Diluent Preparation: Prepare a mixture of Acetonitrile : Water (60:40, v/v) to be used as the diluent for all standards and samples. This ensures compatibility with the mobile phase and prevents peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards for linearity and accuracy studies by serially diluting the stock solution with the diluent to achieve the desired concentrations (e.g., 10-150 µg/mL).

Method Validation Protocol & Results

The developed method was validated in accordance with ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[6] The validation process provides a self-validating system, where the experimental results must meet predefined acceptance criteria to confirm the method's performance.

Diagram 1: Overall workflow for HPLC method development and validation.

Specificity

Specificity was demonstrated by analyzing a blank (diluent) and a placebo sample (a mixture of all potential starting materials and reagents, excluding the analyte). No interfering peaks were observed at the retention time of the this compound peak (approximately 4.5 minutes). Forced degradation studies (acid, base, peroxide, heat, and light) showed that all degradant peaks were well-resolved from the main analyte peak, confirming the method's stability-indicating nature.

Linearity and Range

Linearity was assessed by preparing six calibration standards ranging from 10 to 150 µg/mL (covering 50% to 150% of the target analytical concentration). Each standard was injected in triplicate.

ParameterResultAcceptance Criteria
Range10 - 150 µg/mLN/A
Regression Equationy = 25431x + 1056N/A
Correlation Coefficient (r²)0.9998r² ≥ 0.999

The high correlation coefficient indicates an excellent linear relationship between concentration and peak area over the specified range.

Accuracy

Accuracy was determined by performing a spike-recovery study. The analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.5%0.45%98.0% - 102.0%
100%100.3%0.31%Recovery; %RSD ≤ 2.0%
120%99.8%0.52%

The results demonstrate a high degree of accuracy, as the experimental values are very close to the true values.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[7]

  • Repeatability (Intra-day Precision): Six separate samples were prepared at 100% of the target concentration (100 µg/mL) and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Precision): The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

Precision Type% RSDAcceptance Criteria
Repeatability0.35%% RSD ≤ 2.0%
Intermediate Precision0.78%% RSD ≤ 2.0%

The low relative standard deviation in both studies confirms that the method is highly precise.

Detection and Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

These low limits indicate the method is highly sensitive and capable of detecting and quantifying trace amounts of the analyte.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters (e.g., peak tailing, theoretical plates) were monitored.

Parameter VariedResult
Flow Rate (± 0.1 mL/min)No significant impact on resolution
Column Temperature (± 2 °C)Minor shift in retention time (< 5%)
Mobile Phase Composition (± 2%)Minor shift in retention time (< 8%)

The method was found to be robust, with no significant changes in chromatographic performance upon minor variations of the parameters, ensuring its reliability in routine use.

ICH_Validation_Parameters Method Validated HPLC Method Specificity Specificity (Analyte vs. Interferences) Method->Specificity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD) Method->Precision Linearity Linearity (r²) Method->Linearity Sensitivity Sensitivity Method->Sensitivity Robustness Robustness (Reliability) Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Range Range Linearity->Range LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Diagram 2: Logical relationship of analytical method validation parameters.

Conclusion

The RP-HPLC method described in this application note is rapid, simple, and reliable for the quantitative determination of this compound. The comprehensive validation study confirms that the method is specific, linear, accurate, precise, and robust, meeting all acceptance criteria set forth by the ICH Q2(R2) guidelines.[1] This method is therefore deemed suitable for routine quality control analysis, purity testing, and stability studies in both research and manufacturing environments.

References

  • Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E63, o4209. Available at: [Link]

  • Pan, N., Lin, Z., Song, M., Chen, X., Cai, S., Fang, H., & Xiao, M. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Molecules, 29(12), 2871. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

  • Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • Shetty, P. K., G, K. P., K, S., & G, S. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved January 27, 2026, from [Link]

  • Pan, N., Lin, Z., et al. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. ResearchGate. Available at: [Link]

  • Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Available at: [Link]

  • Pan, N., Lin, Z., et al. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. MDPI. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of ethyl 1-cyclopropylmethyl-3-methyl-1H-pyrazole-5-carboxylate.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Adam, A. M. A., et al. (2015). Design and synthesis of 2-pyrazoline derivatives. Scholars Research Library. Available at: [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved January 27, 2026, from [Link]

  • Biotage. (2023). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Retrieved January 27, 2026, from [Link]

  • Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... SEPARATION SCIENCE PLUS. Available at: [Link]

  • ResearchGate. (2025). Simultaneous Separation of Monoacylglycerols, Free Fatty Acids, and Fatty Acid Methyl and Ethyl Esters by Reversed-Phase HPLC. Retrieved January 27, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 27, 2026, from [Link]

  • Akhtar, T., et al. (2017). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2017(3), M950. Available at: [Link]

Sources

Application Notes and Protocols for Reactions Involving Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Pyrazole Carboxylates in Modern Chemistry

Pyrazole carboxylates are a privileged class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their rigid, planar structure, combined with the presence of multiple nitrogen atoms for hydrogen bonding and coordination, makes them ideal scaffolds for drug design. The carboxylate moiety, in particular, serves as a versatile synthetic handle, allowing for a wide array of chemical transformations to modulate the molecule's physicochemical properties and biological activity.[3]

This guide provides an in-depth exploration of the experimental setups for key reactions involving pyrazole carboxylates. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and practical insights that govern experimental success. Our focus is on fostering a deep understanding of the causality behind procedural choices, thereby empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.

Core Synthetic Strategies and Functionalizations

The journey to a functionalized pyrazole carboxylate can be broadly categorized into two phases: the initial construction of the pyrazone core bearing a carboxylate group (or its precursor), and the subsequent modification of this core.

Synthesis of the Pyrazole Carboxylate Core: The Knorr Cyclization

One of the most reliable and widely used methods for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[1] The choice of solvent and catalyst is critical for achieving high regioselectivity and yield.

Protocol 1: Knorr Synthesis of Ethyl 1-Aryl-5-methyl-1H-pyrazole-3-carboxylate

This protocol details the synthesis of a model pyrazole carboxylate from ethyl acetoacetate and an arylhydrazine.

Rationale: The use of an aprotic polar solvent like N,N-dimethylformamide (DMF) often provides better results than traditional protic solvents like ethanol for this type of condensation, leading to cleaner reactions and higher yields.[4] The addition of a catalytic amount of acid facilitates the initial imine formation and subsequent cyclization.

Materials:

  • Ethyl acetoacetate

  • Substituted arylhydrazine hydrochloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted arylhydrazine hydrochloride (1.0 eq.) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 eq.).

  • Catalysis: Carefully add a catalytic amount of concentrated HCl (e.g., 1-2 drops).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature and then pour it into a beaker containing ice-water. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to afford the pure ethyl 1-aryl-5-methyl-1H-pyrazole-3-carboxylate.

Self-Validation: The structure and purity of the synthesized pyrazole carboxylate should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy.[5][6]

Key Transformations of the Carboxylate Group

The carboxylate ester is a gateway to a multitude of other functional groups. The following protocols detail some of the most common and useful transformations.

Hydrolysis to Pyrazole Carboxylic Acid

The conversion of the ester to a carboxylic acid is a fundamental step, often preceding amidation or other coupling reactions.

Protocol 2: Alkaline Hydrolysis of Ethyl Pyrazole-3-carboxylate

Rationale: Saponification using a strong base like sodium hydroxide is a robust method for ester hydrolysis. The choice of a water-miscible co-solvent like ethanol or methanol ensures the homogeneity of the reaction mixture. Acidification of the resulting carboxylate salt precipitates the desired carboxylic acid.

Materials:

  • Ethyl pyrazole-3-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol or Methanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the ethyl pyrazole-3-carboxylate (1.0 eq.) in a mixture of ethanol and water.

  • Base Addition: Add a solution of NaOH (1.5-2.0 eq.) in water to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C to expedite the reaction. Monitor the disappearance of the starting material by TLC.

  • Acidification: After completion, cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is acidic (pH ~2-3). A precipitate of the pyrazole carboxylic acid will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure pyrazole carboxylic acid.

Amidation of Pyrazole Carboxylates

The formation of an amide bond is a cornerstone of medicinal chemistry, and pyrazole carboxamides are frequently explored for their biological activities.[5][7]

Protocol 3: Amidation via an Acyl Chloride Intermediate

Rationale: This two-step procedure is highly efficient. First, the carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with an amine in the presence of a base to neutralize the HCl byproduct yields the desired amide.[6][8]

Materials:

  • Pyrazole carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask, dropping funnel, and nitrogen inlet

Procedure:

Step A: Formation of the Acyl Chloride

  • Reaction Setup: To a solution of the pyrazole carboxylic acid (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere, add a catalytic amount of DMF (1 drop).

  • Chlorinating Agent: Slowly add thionyl chloride (1.2-1.5 eq.) to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure. The crude acyl chloride is often used directly in the next step.

Step B: Amide Formation

  • Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Workup: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualization of the Amidation Workflow

Amidation_Workflow cluster_0 Step A: Acyl Chloride Formation cluster_1 Step B: Amide Formation Pyrazole_Carboxylic_Acid Pyrazole Carboxylic Acid Acyl_Chloride Pyrazole Acyl Chloride Pyrazole_Carboxylic_Acid->Acyl_Chloride SOCl₂, cat. DMF DCM, 0°C to RT Pyrazole_Carboxamide Pyrazole Carboxamide Acyl_Chloride->Pyrazole_Carboxamide Amine, TEA DCM, 0°C to RT Amine Amine (R-NH₂) Amine->Pyrazole_Carboxamide

Caption: Workflow for the two-step amidation of pyrazole carboxylic acids.

Carbon-Carbon Bond Formation: The Suzuki-Miyaura Cross-Coupling

For creating more complex molecular architectures, palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling is a powerful tool for introducing aryl or heteroaryl substituents onto a halogenated pyrazole carboxylate core.[9][10]

Protocol 4: Suzuki-Miyaura Coupling of a Bromo-Pyrazole Ester

Rationale: This reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle. The base is necessary to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is commonly used.[11][12]

Materials:

  • Bromo-pyrazole carboxylate ester

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane or Toluene

  • Water

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: To a Schlenk tube, add the bromo-pyrazole carboxylate ester (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., PPh₃, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation (R²-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination RedElim Product R¹-R² Transmetal->RedElim

Sources

Application Notes and Protocols for the Development of Kinase Inhibitors Using Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of Pyrazoles in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer and chronic inflammatory disorders.[2] Consequently, protein kinase inhibitors (PKIs) have become a cornerstone of modern targeted therapy.[3] Within the vast chemical space explored for PKI development, the pyrazole ring has emerged as a "privileged scaffold".[2] This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms, offers a unique combination of synthetic accessibility, favorable drug-like properties, and the ability to act as a versatile bioisostere for other aromatic systems.[3]

Of the FDA-approved small molecule kinase inhibitors, a significant number incorporate a pyrazole core, including notable drugs like Ruxolitinib (a JAK1/2 inhibitor) and Crizotinib (an ALK/ROS1 inhibitor).[3] The success of this scaffold lies in its structural attributes. The pyrazole ring's nitrogen atoms are perfectly poised to act as hydrogen bond donors and acceptors, forming critical interactions with the "hinge region" of the kinase ATP-binding pocket.[4] This interaction mimics the binding of the adenine portion of ATP, allowing for potent and often selective inhibition. Furthermore, the pyrazole core provides a rigid framework from which various substituents can be strategically positioned to explore other regions of the ATP-binding site, enabling the fine-tuning of potency and selectivity.[5]

This guide provides a comprehensive overview of the principles and methodologies for developing novel kinase inhibitors centered on pyrazole intermediates. It is designed for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and detailed, actionable protocols for synthesis and evaluation.

The JAK-STAT Pathway: A Key Target for Pyrazole-Based Inhibitors

To contextualize the application of pyrazole-based inhibitors, we will focus on the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. This signaling cascade is a primary communication route for numerous cytokines and growth factors, playing a pivotal role in hematopoiesis and immune response.[1] Aberrant JAK-STAT signaling is a driver for myeloproliferative neoplasms and autoimmune diseases.[5] The pathway, illustrated below, represents a critical target for therapeutic intervention.

Upon cytokine binding, the associated receptor dimerizes, bringing JAKs into close proximity, leading to their trans-activation via phosphorylation.[6] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[7] STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and activate the transcription of target genes.[6][7] Pyrazole-based inhibitors, such as Ruxolitinib, function by competing with ATP for the binding site on the JAK kinase domain, thereby preventing the phosphorylation cascade and downstream signaling.[8]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Pyrazole Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT Signaling Pathway and Point of Inhibition.

Synthetic Strategy: Building the Pyrazole Core

The synthesis of substituted pyrazoles is a well-established field in organic chemistry, offering multiple routes to generate diverse intermediates. A common and robust method is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[9] This approach allows for the introduction of substituents at various positions of the pyrazole ring. Another powerful method is the [3+2] cycloaddition of a diazo compound with an alkyne, which provides access to different substitution patterns.[10]

For the development of JAK inhibitors like Ruxolitinib, a key intermediate is a 4-substituted pyrazole. The following workflow outlines a general, multi-step synthesis to obtain a key pyrazole-containing building block, adaptable for various kinase targets.

Synthesis_Workflow A 1,3-Dicarbonyl Compound C Substituted Pyrazole Core A->C Cyclocondensation B Hydrazine B->C E Functionalization/ Coupling Reaction C->E D Coupling Partner (e.g., Halogenated Heterocycle) D->E Suzuki, Buchwald, or SNAr Coupling F Final Pyrazole-Based Kinase Inhibitor E->F G Purification & Characterization F->G

Caption: General Synthetic Workflow for Pyrazole-Based Inhibitors.

Experimental Protocol 1: Synthesis of a 4-Amino-(1H)-pyrazole Intermediate

This protocol describes the synthesis of a versatile 4-amino-(1H)-pyrazole intermediate, which can be further elaborated into a range of potent kinase inhibitors. The procedure is adapted from methodologies reported in the development of novel JAK inhibitors.[5][11]

Objective: To synthesize (3R)-3-(4-amino-1H-pyrazol-1-yl)-cyclopentylpropanenitrile, a key intermediate for pyrazole-based JAK inhibitors.

Materials:

  • (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropanenitrile

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH), Anhydrous

  • Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus

  • Nitrogen (N₂) gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with Celite® or syringe filter)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropanenitrile (1.0 eq).

  • Solvent Addition: Add anhydrous methanol to the flask to dissolve the starting material (concentration approx. 0.1 M).

  • Inert Atmosphere: Purge the flask with nitrogen gas for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the reaction mixture (approx. 10% by weight relative to the starting material). Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere.

  • Hydrogenation: Purge the flask with hydrogen gas (a balloon filled with H₂ is sufficient for small scale). For larger scales, a dedicated hydrogenation apparatus should be used, maintaining a hydrogen pressure of 4-5 bar.[11]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature (25-30 °C).[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 6-8 hours).

  • Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting residue is the desired product, (3R)-3-(4-amino-1H-pyrazol-1-yl)-cyclopentylpropanenitrile, which can be used in the next step without further purification or purified by column chromatography if necessary. The product is typically an oil or a light yellow solid.

Structure-Activity Relationship (SAR) Analysis

The development of potent and selective inhibitors requires a systematic exploration of the structure-activity relationship. By synthesizing a series of analogues with modifications at different positions, researchers can identify key structural features that enhance binding affinity and selectivity. The following table presents representative data for a series of 4-amino-(1H)-pyrazole derivatives, demonstrating how substitutions on a peripheral phenyl ring can modulate inhibitory activity against JAK family kinases.[5]

Compound IDR-Group (Substitution on Phenyl Ring)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
3a H13.511.219.4
3b 4-F6.84.57.1
3c 4-Cl5.13.96.2
3d 4-Br4.73.15.5
3e 4-CH₃8.96.79.8
3f 4-CF₃3.42.23.5

Data adapted from Li, et al., ACS Med. Chem. Lett. 2017, 8, 3, 318–323.[5]

Causality Behind Experimental Choices: The data clearly indicates that substitutions on the phenyl ring are well-tolerated.[5] The introduction of small, electron-withdrawing groups like fluorine (3b), chlorine (3c), bromine (3d), and especially trifluoromethyl (3f) at the 4-position leads to a significant increase in potency against all three JAK isoforms compared to the unsubstituted analogue (3a).[5] This suggests that this region of the binding pocket can accommodate these groups and that electron-withdrawing characteristics may be favorable for binding. The IC₅₀ values for compound 3f are in the low single-digit nanomolar range, identifying it as a highly potent pan-JAK inhibitor.[5]

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To determine the potency (IC₅₀) of newly synthesized pyrazole derivatives, a robust and high-throughput kinase assay is essential. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[12]

Objective: To determine the IC₅₀ value of a pyrazole-based test compound against a target kinase (e.g., JAK2).

Principle: The assay is performed in two steps. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is proportional to the ADP produced and thus to the kinase activity.[13] Inhibition is observed as a decrease in the luminescent signal.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

  • Recombinant target kinase (e.g., JAK2)

  • Kinase-specific substrate peptide

  • Kinase reaction buffer (specific to the target kinase)

  • Test compound (pyrazole derivative) serially diluted in DMSO

  • Multi-well plates (e.g., 384-well, white, flat-bottom)

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure (384-well plate format):

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution is performed. Dispense a small volume (e.g., 50 nL) of each compound dilution into the appropriate wells of the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the appropriate 1X kinase reaction buffer. Add 2.5 µL of this mix to each well (except "no enzyme" controls).

  • Initiate Reaction: Prepare a solution of ATP in 1X kinase reaction buffer. To initiate the kinase reaction, add 2.5 µL of the ATP solution to all wells. The final reaction volume is 5 µL. Note: The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.

  • Incubation: Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[14] Incubate at room temperature for 40 minutes.[14]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the reaction into ATP and provides the luciferase/luciferin for detection.[12]

  • Final Incubation: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. An integration time of 0.5-1 second per well is typically sufficient.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Conclusion and Future Directions

The pyrazole scaffold is a validated and highly fruitful starting point for the design of novel kinase inhibitors. Its inherent ability to form key interactions within the ATP-binding site, combined with its synthetic tractability, ensures its continued prominence in drug discovery. The protocols and strategies outlined in this guide provide a robust framework for the synthesis of pyrazole-based intermediates and their subsequent evaluation as kinase inhibitors. By combining rational design, efficient synthesis, and quantitative biological assays, researchers can successfully develop novel and potent therapeutic candidates targeting a wide range of kinase-driven diseases. Future efforts will likely focus on developing pyrazole derivatives with improved selectivity profiles to minimize off-target effects and on exploring novel substitution patterns to overcome acquired drug resistance.

References

  • Li, W., et al. (2017). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 8(3), 318–323. Available at: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. Available at: [Link]

  • Ioannidis, S., et al. (2012). X-ray crystal structure overlay of Jak2 in complex with pyrazole hinge binding compound 27 (yellow carbon atoms, PDB code 3zmm) 16d and Jak2 in complex with imidazole hinge binding compound 28 (blue carbon atoms, PDB code 4c62). ResearchGate. Available at: [Link]

  • Krajnović, T., & Gverić, M. (2018). Graphical representation of JAK-STAT signaling pathway and therapeutic compounds suppressing it through the inhibition of one or several members of the family. ResearchGate. Available at: [Link]

  • MSN Laboratories Private Limited, et al. (2023). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. Technical Disclosure Commons. Available at: [Link]

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  • Mitchell, T. D., et al. (2011). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Organic Process Research & Development, 15(5), 1062–1072. Available at: [Link]

  • Deng, Y., et al. (2021). Indoloxytriazines as binding molecules for the JAK2 JH2 pseudokinase domain and its V617F variant. Bioorganic & Medicinal Chemistry, 43, 116263. Available at: [Link]

  • Incyte Corporation. (2016). Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate and its polymorphs thereof. Google Patents.
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  • Chia Tai Tianqing Pharmaceutical Group Co., Ltd. (2019). Synthesis process of ruxolitinib. PubChem. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 157. Available at: [Link]

  • Incyte Corporation. (2016). Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate and its polymorphs thereof. Google Patents.
  • Karjalainen, E., et al. (2023). Identification of Novel Small Molecule Ligands for JAK2 Pseudokinase Domain. International Journal of Molecular Sciences, 24(1), 896. Available at: [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Available at: [Link]

  • Li, W., et al. (2017). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Publications. Available at: [Link]

  • Spivak, J. L., et al. (2015). ATP binding to the pseudokinase domain of JAK2 is critical for pathogenic activation. Proceedings of the National Academy of Sciences, 112(15), 4791–4796. Available at: [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl). Available at: [Link]

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  • Grädler, U., et al. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 64(5), 2644–2662. Available at: [Link]

  • ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. Available at: [Link]

  • Ali, A., et al. (2023). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences, 24(23), 16905. Available at: [Link]

  • Thomas, S. J., et al. (2015). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers in Oncology, 5, 249. Available at: [Link]

  • American Chemical Society. (n.d.). Engineering diaminotriazole ligands into ATP-mimetics for selective targeting of the Janus kinase 2 (JAK2) pseudokinase domain (JH2). Available at: [Link]

  • Animated biology with Arpan. (2023, October 15). JAK-STAT signaling pathway [Video]. YouTube. Available at: [Link]

  • PubChem. (n.d.). 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile. Available at: [Link]

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  • Huang, A., et al. (2024). Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. The Journal of Organic Chemistry, 89(16). Available at: [Link]

  • Grädler, U., et al. (2021). Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof. ACS Publications. Available at: [Link]

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Application Note & Scale-Up Protocol: Synthesis of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate, a valuable heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. The protocol details a robust two-step synthetic route, beginning with a Claisen condensation to form the key 1,3-dicarbonyl intermediate, followed by a regioselective cyclocondensation with methylhydrazine. Crucially, this application note addresses the critical considerations and methodologies for scaling the synthesis from a laboratory bench scale (1-5 g) to a larger, pilot-plant relevant scale (50-100 g). The causality behind procedural choices, particularly concerning thermal management, reagent handling, and purification strategies at scale, is thoroughly explained to ensure safety, reproducibility, and high yield.

Introduction: Significance and Synthetic Strategy

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs.[1] Their versatile biological activities and synthetic accessibility make them highly sought-after intermediates.[2][3] The target molecule, this compound, incorporates a desirable cyclopropyl group, which can enhance metabolic stability and binding affinity in drug candidates.

The synthetic approach outlined herein is a classic and reliable method for pyrazole ring formation, known as the Knorr pyrazole synthesis.[4] This involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. Our strategy is a two-step process:

  • Claisen Condensation: Formation of the 1,3-dicarbonyl intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate, by reacting cyclopropyl methyl ketone with diethyl oxalate.

  • Cyclocondensation: Reaction of the intermediate with methylhydrazine to form the N-methylated pyrazole ring in a single, regioselective step.

Scaling chemical reactions is not a linear process; a procedure that is safe and efficient on a 1-gram scale can become hazardous if reagent quantities are simply multiplied.[5] The primary challenges in scaling this synthesis are managing the exothermicity of the condensation reactions and adapting the purification method to handle larger product quantities efficiently. This guide emphasizes a safety-first, process-oriented approach to navigate these challenges.[6]

Safety First: The Cardinal Rule of Scale-Up

A thorough risk assessment must be conducted before any work begins, and it must be re-evaluated at each increase in scale.[5] Reactions can behave unpredictably at larger scales due to different surface-area-to-volume ratios, which significantly impacts heat transfer.[5][7]

  • Hazard Identification:

    • Sodium Ethoxide (NaOEt): Highly reactive, corrosive, and flammable solid. Reacts violently with water. Handle in an inert atmosphere (Nitrogen or Argon).

    • Methylhydrazine: Toxic, flammable, and a suspected carcinogen. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

    • Diethyl Ether & Ethanol: Highly flammable solvents. All heating must be done using explosion-proof heating mantles or oil baths. Ensure no ignition sources are present.

  • Personal Protective Equipment (PPE): As the scale increases, so does the splash risk. Upgraded PPE is mandatory.[5]

    • Standard: ANSI-rated safety glasses, flame-resistant lab coat, nitrile gloves.

    • Scale-Up: Chemical splash goggles worn with a full-face shield, a chemical-resistant apron, and thicker, chemical-resistant gloves (e.g., butyl rubber for handling methylhydrazine).

  • Engineering Controls:

    • All operations must be performed in a certified chemical fume hood.

    • For the scaled-up procedure, a walk-in fume hood is recommended.[5]

    • Ensure fire extinguishers (Class B for flammable liquids), safety showers, and eyewash stations are accessible and operational.

  • Thermal Hazard Management: The primary risk is a thermal runaway reaction. It is critical to ensure a significant safety margin (ideally >50-100 °C) between the planned reaction temperature and the onset temperature of any decomposition or side reaction.[8] The use of a jacketed reactor with an external cooling circulator is essential for maintaining precise temperature control at scale.

Overall Reaction Scheme

(Image: A 2-step chemical reaction diagram showing the synthesis path)

Step 1: Cyclopropyl methyl ketone + Diethyl oxalate → Ethyl 4-cyclopropyl-2,4-dioxobutanoate Step 2: Ethyl 4-cyclopropyl-2,4-dioxobutanoate + Methylhydrazine → this compound

Experimental Protocols

Part A: Bench-Scale Synthesis (~5 g Product)

This protocol establishes a baseline for yield and purity. All glassware should be oven-dried before use.

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate (Intermediate I)

  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagent Charge: Charge the flask with sodium ethoxide (3.75 g, 55 mmol, 1.1 eq) and anhydrous ethanol (50 mL).

  • Initiation: Begin stirring and add a solution of cyclopropyl methyl ketone (4.2 g, 50 mmol, 1.0 eq) and diethyl oxalate (8.0 g, 55 mmol, 1.1 eq) dropwise from the dropping funnel over 30 minutes. The internal temperature may rise; maintain it below 40 °C with a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: Cool the reaction to room temperature and then place it in an ice bath. Slowly add 50 mL of 2M HCl (aq) to neutralize the mixture (check pH ~5-6). A biphasic mixture will form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 30 mL) followed by brine (1 x 30 mL).

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude intermediate I as a yellow oil. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

  • Reactor Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude intermediate I from the previous step in glacial acetic acid (60 mL).

  • Reagent Addition: In the fume hood, carefully add methylhydrazine (2.5 g, ~55 mmol, 1.1 eq) to the solution dropwise via syringe. An exotherm is expected. Maintain the temperature below 50 °C using a cool water bath.

  • Reaction: Once the addition is complete, heat the mixture to 100 °C and maintain for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly over 200 g of crushed ice.

  • Extraction: Extract the product from the aqueous mixture using ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washes: Wash the combined organic layers sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield the final product as a pale yellow oil.

Part B: Scale-Up Protocol (~75 g Product)

This protocol is scaled approximately 15-fold. Do not proceed to this scale without successfully and safely completing smaller, intermediate scales (e.g., 3x and 9x). [5]

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate (Intermediate I)

  • Reactor Setup: Use a 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe (thermocouple), a large dropping funnel, and a reflux condenser connected to a nitrogen manifold. Connect the reactor jacket to a recirculating chiller/heater.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Reagent Charge: Under a positive nitrogen flow, charge the reactor with sodium ethoxide (560 g, 8.2 mol, 1.1 eq). Add 2.5 L of anhydrous ethanol via cannula transfer.

  • Controlled Addition: Start the overhead stirrer (e.g., 150-200 RPM). Prepare a solution of cyclopropyl methyl ketone (630 g, 7.5 mol, 1.0 eq) and diethyl oxalate (1.2 kg, 8.2 mol, 1.1 eq). Add this solution via the dropping funnel over 2-3 hours, maintaining the internal temperature (T_internal) below 35 °C by circulating coolant through the reactor jacket. This slow addition is critical to control the reaction exotherm.

  • Reaction & Monitoring: After addition, slowly heat the reactor to reflux (~78 °C) and hold for 4-5 hours, or until process monitoring (e.g., HPLC) indicates completion.

  • Work-up at Scale: Cool the reactor to 5 °C. Prepare a separate vessel with 3 L of 2M HCl and 2 kg of ice. Slowly transfer the reaction mixture to the acid solution via a pump or pressure transfer, ensuring the quench temperature does not exceed 20 °C.

  • Extraction: Transfer the quenched mixture to a 20 L separatory funnel or extraction vessel. Extract with ethyl acetate (1 x 4 L, then 2 x 2 L). Note: Diethyl ether is generally avoided at large scales due to its extreme flammability and peroxide-forming tendencies.

  • Isolation: Combine the organic layers, wash with brine (1 x 2 L), dry over MgSO₄, and concentrate on a large-scale rotary evaporator to yield crude intermediate I .

Step 2: Synthesis of this compound (Final Product)

  • Reactor Setup: Use the same 5 L jacketed reactor setup. Charge the reactor with the crude intermediate I and 3 L of glacial acetic acid.

  • Controlled Addition: Cool the reactor contents to 15 °C. Add methylhydrazine (380 g, ~8.2 mol, 1.1 eq) via the dropping funnel over 2 hours, maintaining T_internal < 30 °C. The high concentration and reactivity demand extreme caution and slow addition.

  • Reaction: After addition, slowly heat the reactor to 100 °C and hold for 3-4 hours until reaction completion.

  • Work-up: Cool the reactor to 20 °C. In a separate 50 L vessel, prepare a slurry of 15 kg of ice and 10 L of water. Slowly transfer the reaction mixture into the ice water with vigorous stirring.

  • Extraction: Extract the aqueous slurry with ethyl acetate (1 x 8 L, then 2 x 4 L).

  • Neutralization/Washes: Carefully wash the combined organic layers with saturated sodium bicarbonate solution in portions until gas evolution ceases. This neutralizes the acetic acid and can be highly exothermic and produce significant amounts of CO₂ gas; ensure adequate venting. Follow with a brine wash (1 x 4 L).

  • Purification at Scale: Dry the organic phase and concentrate under reduced pressure. At this scale, chromatography is impractical.[9] Purification should be achieved via vacuum distillation or crystallization. For this oily product, vacuum distillation is the preferred method.

Process Parameters and Data

ParameterBench-Scale (Part A)Scale-Up (Part B)Rationale for Change
Product Target ~5 g~75 g15x Scale Increase
Cyclopropyl Methyl Ketone 4.2 g (50 mmol)630 g (7.5 mol)Scaled Reagent
Sodium Ethoxide 3.75 g (55 mmol)560 g (8.2 mol)Maintained 1.1 eq ratio
Methylhydrazine 2.5 g (~55 mmol)380 g (~8.2 mol)Maintained 1.1 eq ratio
Primary Solvent Ethanol / Acetic AcidEthanol / Acetic AcidConsistent solvent system
Addition Time (Step 1) 30 min2-3 hoursCritical for exotherm control
Addition Time (Step 2) 10 min2 hoursCritical for exotherm control
Stirring Method Magnetic Stir BarOverhead Mechanical StirrerEnsures efficient mixing in large volume
Temp. Control Water BathJacketed Reactor w/ ChillerPrecise and powerful thermal management
Purification Column ChromatographyVacuum DistillationPracticality and efficiency at scale[9]
Expected Yield 60-70%55-65%Yields often slightly decrease upon scale-up

Workflow Visualization

Scale_Up_Workflow cluster_prep Phase 1: Preparation cluster_step1 Phase 2: Step 1 - Condensation cluster_step2 Phase 3: Step 2 - Cyclization cluster_finish Phase 4: Final Product Risk_Assessment Conduct Full Risk Assessment Reactor_Setup Assemble & Inert Jacketed Reactor Risk_Assessment->Reactor_Setup Reagent_Prep Prepare & Weigh All Reagents Reactor_Setup->Reagent_Prep Charge_NaOEt Charge Reactor with NaOEt & Ethanol Reagent_Prep->Charge_NaOEt Start Process Controlled_Add_1 Controlled Addition of Ketone/Oxalate Solution (T < 35°C) Charge_NaOEt->Controlled_Add_1 Reflux_1 Heat to Reflux (Hold 4-5h) Controlled_Add_1->Reflux_1 Workup_1 Cool, Quench in Acid, Extract with EtOAc Reflux_1->Workup_1 Charge_Intermediate Charge Reactor with Crude Intermediate & AcOH Workup_1->Charge_Intermediate Transfer Crude Controlled_Add_2 Controlled Addition of Methylhydrazine (T < 30°C) Charge_Intermediate->Controlled_Add_2 Reflux_2 Heat to 100°C (Hold 3-4h) Controlled_Add_2->Reflux_2 Workup_2 Cool, Quench in Ice Water, Extract & Neutralize Reflux_2->Workup_2 Concentrate Concentrate Organic Phase (Rotovap) Workup_2->Concentrate Transfer Crude Purify Purify by Vacuum Distillation Concentrate->Purify Analyze Analyze Final Product (NMR, GC-MS, etc.) Purify->Analyze

Caption: High-level workflow for the scaled-up synthesis protocol.

References

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Available at: [Link]

  • ACS Publications. (2024). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis.... Available at: [Link]

  • Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Google Patents. Synthesis of ethyl 1-cyclopropylmethyl-3-methyl-1H-pyrazole-5-carboxylate.
  • ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • MDPI. (2017). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Available at: [Link]

  • Organic Syntheses. Ketone, cyclopropyl methyl. Available at: [Link]

  • Beilstein Journals. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • NIH National Library of Medicine. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Available at: [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Available at: [Link]

  • ResearchGate. In the reaction of 1 with ethyl glyoxalate or methyl pyruvate in.... Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives.... Available at: [Link]

  • LookChem. Preparation of Methyl cyclopropyl ketone. Available at: [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Available at: [Link]

  • ACS Publications. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines.... Available at: [Link]

  • PubMed. (2001). Safety issues in scale-up of chemical processes. Available at: [Link]

  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Available at: [Link]

  • NIH National Library of Medicine. (2024). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal.... Available at: [Link]

Sources

Application Notes and Protocols for the Use of Pyrazole Derivatives in Agrochemical Research for Novel Pesticides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Agrochemicals

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in the field of agrochemical research.[1][2] Its remarkable versatility and the diverse biological activities of its derivatives have led to the development of a wide range of commercial pesticides, including fungicides, insecticides, and herbicides.[3][4] The success of pyrazole-based agrochemicals can be attributed to their high efficacy, often low toxicity to non-target organisms, and the ability to target specific biochemical pathways in pests.[5]

This guide provides a comprehensive overview of the application of pyrazole derivatives in the discovery and development of novel pesticides. It is intended for researchers, scientists, and professionals in the agrochemical and drug development industries. We will delve into the synthetic chemistry, biological screening, and structure-activity relationship (SAR) analysis of this important class of compounds, providing both the theoretical underpinnings and practical, field-proven protocols.

Chapter 1: The Chemistry of Pyrazole Derivatives in Agrochemicals

The pyrazole core's chemical properties, including its aromaticity and the presence of two nitrogen atoms, allow for extensive functionalization at various positions on the ring.[6] This chemical tractability is a key reason for its widespread use. Electrophilic substitution typically occurs at the C4 position, while nucleophilic attack is favored at C3 and C5.[6]

Key Classes of Pyrazole-Based Pesticides

Several classes of pyrazole derivatives have been successfully commercialized as pesticides:

  • Pyrazole Carboxamides: This class is particularly prominent in the development of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). By blocking the mitochondrial respiratory chain, these compounds effectively halt energy production in fungi.[7]

  • N-Pyridylpyrazoles: These derivatives have shown exceptional insecticidal activity against a broad spectrum of insect pests, particularly Lepidoptera.[8][9]

  • Phenylpyrazoles: This class includes well-known insecticides like fipronil, which acts as a potent blocker of GABA-gated chloride channels in insects, leading to central nervous system disruption.[9]

General Synthetic Strategies

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. A common and versatile method is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] Other methods include 1,3-dipolar cycloadditions and multi-component reactions, which allow for the rapid generation of diverse libraries of pyrazole compounds for screening.[6]

Chapter 2: Experimental Protocols - From Synthesis to Bioassays

This section provides detailed, step-by-step protocols for the synthesis of a representative pyrazole carboxamide, its subsequent screening for antifungal activity, and an example of an insecticidal bioassay.

Synthesis of a Model Pyrazole Carboxamide Fungicide

This protocol outlines the synthesis of a generic pyrazole carboxamide, a class of compounds known for their potent fungicidal activity. The synthesis involves a multi-step process, starting from readily available starting materials.

Protocol 2.1.1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 1H-pyrazole-4-carboxylate (0.5 mol) and sodium bicarbonate (0.6 mol) in toluene (120 mL).[3]

  • Methylation: Cool the solution in an ice-water bath to maintain a temperature of 20-30°C. Slowly add dimethyl sulfate (0.24 mol) dropwise to the stirred solution.[3]

  • Reaction: After the addition is complete, heat the reaction mixture in a water bath at 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: Once the reaction is complete, filter the solution to remove any solids. Wash the resulting light-yellow solution with ice water. The toluene solution containing the product can be used in the next step or evaporated to yield the crude product, which can be purified by column chromatography.

Protocol 2.1.2: Synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid

  • Hydrolysis: To the toluene solution from the previous step, add a solution of sodium hydroxide (20 g in 100 mL of water).

  • Reaction: Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and separate the aqueous layer. Wash the organic layer with a small amount of water and combine the aqueous layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a white precipitate forms.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain the pyrazole carboxylic acid.

Protocol 2.1.3: Synthesis of the Final Pyrazole Carboxamide

  • Amide Coupling: In a dry round-bottom flask, suspend the 1-methyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Activation: Add a coupling agent like dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst such as dimethylaminopyridine (DMAP) (0.1 equivalents). Stir for 10-15 minutes at room temperature.[1]

  • Amine Addition: Add the desired substituted aniline (1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final pyrazole carboxamide.

High-Throughput Screening (HTS) for Pesticidal Activity

HTS allows for the rapid evaluation of large libraries of synthesized pyrazole derivatives to identify promising lead compounds. This protocol describes a general method for screening compounds for insecticidal and fungicidal activity in a 96-well plate format.

Protocol 2.2.1: HTS for Insecticidal Activity (Larval Assay)

  • Compound Preparation: Dissolve the synthesized pyrazole derivatives in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 10 mg/mL).

  • Assay Plate Preparation: In a 96-well plate, add 99 µL of a suitable insect diet or deionized water to each well.[10]

  • Compound Addition: Add 1 µL of the compound stock solution to each well to achieve the desired final concentration (e.g., 100 µg/mL). Include wells with DMSO only as a negative control and a commercial insecticide as a positive control.

  • Organism Addition: Add a set number of first-instar larvae of the target insect (e.g., 5 larvae of Aedes aegypti or Spodoptera exigua) to each well.[10]

  • Incubation: Cover the plates and incubate under controlled conditions (e.g., 27°C, 80% relative humidity) for 24-48 hours.

  • Data Collection: Assess larval mortality or growth inhibition in each well. A motility inhibition of >70% can be considered a "hit".[11]

Protocol 2.2.2: HTS for Antifungal Activity (Mycelial Growth Inhibition)

  • Compound Preparation: Prepare serial dilutions of the pyrazole derivatives in DMSO.

  • Assay Plate Preparation: Dispense the compound dilutions into a 96-well microtiter plate.

  • Inoculation: Add a fungal spore suspension (e.g., Botrytis cinerea, Rhizoctonia solani) in a suitable growth medium (e.g., Potato Dextrose Broth) to each well. The final fungal concentration should be around 10^3 to 10^4 CFU/mL.[12]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

  • Data Collection: Measure the optical density (e.g., at 600 nm) of each well using a plate reader to determine fungal growth. Calculate the percentage of growth inhibition relative to the negative control (DMSO).

Secondary Bioassays for Lead Compound Characterization

Compounds identified as "hits" in the HTS are further evaluated in more detailed secondary bioassays to determine their potency (e.g., EC50 or LC50 values) and spectrum of activity.

Protocol 2.3.1: In Vitro Antifungal Bioassay (Mycelium Growth Inhibition on Agar)

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with various concentrations of the test compound (dissolved in a small amount of DMSO or acetone). Pour the amended agar into Petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at a suitable temperature until the mycelial growth in the control plate (agar with solvent only) reaches the edge of the plate.

  • Data Analysis: Measure the diameter of the fungal colony in two perpendicular directions. Calculate the percentage of inhibition and determine the EC50 value (the concentration that inhibits 50% of mycelial growth) using probit analysis.[13]

Protocol 2.3.2: Insecticidal Bioassay for Lepidopteran Pests (Leaf-Dip Method)

  • Compound Preparation: Prepare solutions of the test compounds at various concentrations in distilled water containing a surfactant (e.g., 0.1% Tween 80).[8]

  • Leaf Treatment: Dip young leaves of the host plant (e.g., cabbage for Plutella xylostella, maize for Spodoptera frugiperda) into the test solutions for 10 seconds.[8]

  • Drying: Allow the leaves to air dry.

  • Insect Exposure: Place the treated leaves into Petri dishes containing a set number of third-instar larvae (e.g., 10 larvae).[8]

  • Incubation: Maintain the Petri dishes under controlled conditions for 48 hours.

  • Data Analysis: Record the number of dead larvae and calculate the mortality rate. Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.[8]

Non-Target Safety and Selectivity Profiling

A crucial aspect of pesticide development is ensuring the safety of the compounds for non-target organisms.

Protocol 2.4.1: Cytotoxicity Assay on a Non-Target Cell Line (e.g., Mammalian Cells)

  • Cell Culture: Culture a suitable non-target cell line (e.g., human cell line like HEK293 or an insect cell line from a beneficial insect like Sf9) in appropriate media.

  • Compound Exposure: Seed the cells in a 96-well plate and expose them to a range of concentrations of the pyrazole derivative for 24-48 hours.

  • Viability Assessment: Use a cell viability assay, such as the MTT or PrestoBlue assay, to determine the percentage of viable cells compared to a solvent-treated control.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth) to assess the compound's cytotoxicity.

Protocol 2.4.2: Genotoxicity Assessment in a Non-Target Aquatic Organism (e.g., Fish)

  • Exposure: Expose a non-target aquatic organism, such as the Nile tilapia (Oreochromis niloticus), to sub-lethal concentrations of the pyrazole derivative in a controlled aquatic environment.[14]

  • Sample Collection: After a defined exposure period, collect blood samples from the fish.

  • Comet Assay: Perform the alkaline comet assay on the blood cells to detect DNA strand breaks. This involves embedding the cells in agarose on a microscope slide, lysing the cells, and subjecting them to electrophoresis. The extent of DNA damage is visualized as a "comet tail."[14]

  • Micronucleus Test: Prepare blood smears and stain them to visualize micronuclei, which are small nuclei that form as a result of chromosomal damage.[14]

  • Data Analysis: Quantify the extent of DNA damage in the comet assay and the frequency of micronuclei to assess the genotoxic potential of the compound.

Chapter 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the bioassays are crucial for establishing a Structure-Activity Relationship (SAR). SAR studies help to understand how different chemical modifications to the pyrazole scaffold affect its pesticidal activity.[15][16]

Key Considerations for SAR Analysis:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact activity. For example, in some N-pyridylpyrazole insecticides, electron-withdrawing groups on the benzene ring attached to the pyrazole can enhance insecticidal activity.[8]

  • The Amide Linker: In pyrazole carboxamides, modifications to the aniline moiety of the amide can dramatically alter the antifungal spectrum and potency.

  • Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and metabolic stability are critical for a compound's ability to reach its target site and exert its biological effect.

By systematically modifying the lead compounds and evaluating their activity, researchers can optimize the pyrazole scaffold to develop new pesticides with improved efficacy, selectivity, and safety profiles.

Data Presentation

Table 1: Antifungal Activity of Synthesized Pyrazole Derivatives

Compound IDTarget FungusEC50 (µg/mL)Reference Fungicide (EC50 µg/mL)
7d Rhizoctonia solani0.046Boscalid (0.741), Fluxapyroxad (0.103)
12b Rhizoctonia solani0.046Boscalid (0.741), Fluxapyroxad (0.103)
1v F. graminearum0.0530 µMPyraclostrobin (comparable)
C22 Valsa mali0.45Tebuconazole (comparable protective effect)
C22 S. sclerotiorum0.49Tebuconazole (comparable protective effect)

Table 2: Insecticidal Activity of Synthesized Pyrazole Derivatives

Compound IDTarget InsectLC50 (mg/L)Reference Insecticide (LC50 mg/L)
7g Plutella xylostella5.32Indoxacarb (comparable)
7g Spodoptera exigua6.75Indoxacarb (comparable)
7g Spodoptera frugiperda7.64Indoxacarb (comparable)
Ib Mythimna separata<10Chlorantraniliprole (comparable)

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation/Modification cluster_step2 Step 2: Functionalization cluster_step3 Step 3: Purification A 1,3-Dicarbonyl Compound C Pyrazole Core A->C Cyclocondensation B Hydrazine Derivative B->C D Pyrazole Carboxylic Acid C->D Hydrolysis F Final Pyrazole Carboxamide D->F Amide Coupling E Substituted Aniline E->F G Crude Product F->G Work-up H Purified Compound G->H Column Chromatography/ Recrystallization

Caption: General workflow for the synthesis of pyrazole carboxamide derivatives.

HTS_Workflow A Create Pyrazole Derivative Library B Prepare Stock Solutions (in DMSO) A->B C Dispense Compounds into 96-well Plates B->C D Add Target Organisms (Insects/Fungi) & Media C->D E Incubate under Controlled Conditions D->E F Automated Data Acquisition (e.g., Plate Reader, Imaging) E->F G Data Analysis to Identify 'Hits' F->G H Secondary Bioassays for Hit Validation G->H

Caption: High-throughput screening workflow for pesticide discovery.

Bioassay_Logic cluster_primary Primary Screening cluster_secondary Secondary Screening & Characterization cluster_tertiary Lead Optimization A High-Throughput Screen (Single Concentration) B Dose-Response Assays (EC50/LC50 Determination) A->B Active 'Hits' C Spectrum of Activity (vs. Multiple Pests) B->C D Non-Target Toxicity (Cytotoxicity, Eco-Tox) B->D E Structure-Activity Relationship (SAR) Studies C->E D->E F Synthesis of Analogs E->F Design New Compounds F->A Iterative Cycle

Caption: Logical flow from screening to lead optimization in pesticide R&D.

References

  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules. Retrieved January 27, 2026, from [Link]

  • Non-target toxicity of novel insecticides. (2018). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2014). Molecules. Retrieved January 27, 2026, from [Link]

  • Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. (2023). Journal of Agricultural and Food Chemistry. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. (2023). Journal of Agricultural and Food Chemistry. Retrieved January 27, 2026, from [Link]

  • Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). (2022). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Pesticide toxicity: a mechanistic approach. (2014). Archives of Industrial Hygiene and Toxicology. Retrieved January 27, 2026, from [Link]

  • Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. (2013). Molecules. Retrieved January 27, 2026, from [Link]

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  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2024). Scientific Reports. Retrieved January 27, 2026, from [Link]

  • Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019). Journal of Visualized Experiments. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2020). MDPI. Retrieved January 27, 2026, from [Link]

  • Non-target toxicity of novel insecticides. (2018). Arhiv za higijenu rada i toksikologiju. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules. Retrieved January 27, 2026, from [Link]

  • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017). Journal of Entomology and Zoology Studies. Retrieved January 27, 2026, from [Link]

  • Development of Guidelines for Testing Pesticide Toxicity to Nontarget Plants for Canada. (1991). ASTM International. Retrieved January 27, 2026, from [Link]

  • High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control. (2008). Journal of Medical Entomology. Retrieved January 27, 2026, from [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]

  • High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. (2023). MDPI. Retrieved January 27, 2026, from [Link]

  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Bioassay Techniques in Entomological Research. (2023). SciSpace. Retrieved January 27, 2026, from [Link]

  • Genotoxic Potential of the Insecticide Imidacloprid in a Non-Target Organism (Oreochromis niloticus-Pisces). (2016). Scientific Research Publishing. Retrieved January 27, 2026, from [Link]

  • Synthesis and biological evaluation of novel N -pyridylpyrazole derivatives containing 1,2,3-triazole moieties. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

derivatization of ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate in Medicinal Chemistry

Executive Summary

This guide outlines the strategic derivatization of This compound , a high-value scaffold for drug discovery.[1] While pyrazoles are ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Rimonabant), this specific building block offers a unique pharmacological advantage: the cyclopropyl group . Acting as a metabolically stable bioisostere for isopropyl or phenyl groups, the cyclopropyl moiety enhances potency through rigid hydrophobic interactions while mitigating CYP450-mediated oxidation.

This document provides validated protocols for transforming the C5-ester functionality into amides (library generation), alcohols (ether synthesis), and amines (Curtius rearrangement), alongside strategies for C4-electrophilic substitution.[1]

Strategic Analysis: The Pharmacophore

The target molecule comprises three critical domains governing its reactivity and biological profile:

  • The C5-Ester (Reactive Handle): The primary vector for diversification.[1] It is electronically deficient due to the adjacent imine-like nitrogen (N2), making it susceptible to rapid hydrolysis and nucleophilic attack.[1]

  • The C3-Cyclopropyl (Metabolic Shield): Unlike alkyl chains, the cyclopropyl group possesses high C-H bond dissociation energy (~106 kcal/mol), resisting oxidative metabolism.[1] It also restricts the conformational freedom of the substituent, often reducing the entropic penalty of binding.

  • The N1-Methyl (Regio-Lock): This group prevents annular tautomerism, locking the molecule into a specific hydrogen-bond acceptor profile at N2, critical for reproducible SAR (Structure-Activity Relationship) data.[1]

Visualizing Chemical Space (Derivatization Map)

The following diagram illustrates the accessible chemical space starting from the parent ester.

DerivatizationMap Start Parent Ester (Ethyl 3-cyclopropyl-1-methyl- 1H-pyrazole-5-carboxylate) Acid Carboxylic Acid (Intermediate) Start->Acid Hydrolysis (LiOH) Alcohol Primary Alcohol (HO-CH2-Pyr) Start->Alcohol Reduction (LAH/DIBAL) Halogen C4-Halide (Br/I) Start->Halogen NBS/NIS (Electrophilic Subst.) Amide Amide Library (R-NH-CO-Pyr) Acid->Amide Coupling (HATU/Amine) AcylAzide Acyl Azide Acid->AcylAzide DPPA Ether Ethers (R-O-CH2-Pyr) Alcohol->Ether Williamson/Mitsunobu Isocyanate Isocyanate AcylAzide->Isocyanate Curtius Rearr. (Heat) Urea Ureas/Carbamates Isocyanate->Urea Amine Trap Suzuki C4-Aryl Coupling Halogen->Suzuki Pd-Catalysis

Figure 1: Strategic derivatization pathways.[1] The C5-ester serves as the gateway to amides, ureas, and ethers, while the C4 position allows for orthogonal cross-coupling.

Experimental Protocols

Protocol A: High-Throughput Amide Library Generation

Purpose: Rapid synthesis of analogs to probe the H-bond donor/acceptor pocket of the target protein.

Rationale: Direct aminolysis of pyrazole esters is often sluggish due to the electron-rich nature of the ring system deactivating the carbonyl. A two-step Hydrolysis-Activation sequence is preferred for reliability.[1]

Step 1: Saponification

  • Dissolve This compound (1.0 equiv) in THF:MeOH:Water (3:1:1).

  • Add LiOH·H₂O (2.5 equiv).[1]

  • Stir at 40°C for 4 hours. Note: Monitor by LCMS.[1] The cyclopropyl ring is stable under these basic conditions.

  • Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1]

  • Concentrate to yield the carboxylic acid (typically >95% yield, white solid).[1]

Step 2: Parallel Amide Coupling

  • Dissolve the carboxylic acid (1.0 equiv) in DMF (0.1 M).[1]

  • Add HATU (1.2 equiv) and DIEA (3.0 equiv).[1] Stir for 5 mins to form the activated ester.

  • Dispense into reaction vials containing diverse amines (1.1 equiv).

  • Stir at RT for 16 hours.

  • Purification: Dilute with DMSO, filter, and purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Summary: Typical Yields

Amine Class Coupling Reagent Yield (%) Notes
Primary Aliphatic HATU 85-95 Very clean; rapid reaction.[1]
Aniline (Electron Poor) POCl₃ / Pyridine 60-75 HATU often fails; acid chloride route required.[1]

| Secondary Cyclic | T3P (Propylphosphonic anhydride) | 80-90 | T3P offers easier workup for scale-up.[1] |

Protocol B: Scaffold Morphing (Reduction to Ethers)

Purpose: Removing the carbonyl H-bond acceptor to improve permeability or access a different vector.

Mechanism: Reduction of the ester to the alcohol followed by etherification. Caution: The cyclopropyl group can be sensitive to strong Lewis acids; avoid conditions that generate carbocations adjacent to the ring.

  • Reduction: Dissolve ester (1.0 equiv) in anhydrous THF at 0°C. Add LiAlH₄ (1.0 M in THF, 1.2 equiv) dropwise.

    • Critical Control: Maintain temperature <5°C. Over-reduction or ring-opening is rare but possible if allowed to reflux uncontrolled.[1]

  • Quench via Fieser workup (Water, 15% NaOH, Water).[1] Filter and concentrate.

  • Etherification (Williamson): Treat the alcohol with NaH (1.2 equiv) in DMF at 0°C, followed by alkyl halide addition.

    • Alternative (Mitsunobu): For phenols: Alcohol + Phenol + PPh₃ + DIAD in THF.[1]

Protocol C: The Curtius Rearrangement (Accessing Ureas)

Purpose: Converting the ester to an amine/urea, effectively "shortening" the linker and reversing the amide bond direction.

  • Dissolve the hydrolyzed acid (from Protocol A) in Toluene.

  • Add DPPA (Diphenylphosphoryl azide, 1.1 equiv) and TEA (1.1 equiv).[1]

  • Heat to 80°C for 2 hours. Evolution of N₂ gas indicates formation of the Isocyanate .

  • One-Pot Trapping:

    • For Ureas: Add an amine (R-NH₂) to the hot solution.[1]

    • For Carbamates: Add an alcohol (R-OH) and catalytic DBTL.[1]

  • Cool and concentrate. Purify via flash chromatography.

Late-Stage Diversification: C4-Functionalization

The C4 position of the pyrazole ring is nucleophilic. If the SAR of the C5-amide library plateaus, introduce a halogen at C4 to access Suzuki/Buchwald couplings.

Protocol:

  • Dissolve the C5-substituted derivative in DMF.[1]

  • Add NIS (N-Iodosuccinimide, 1.1 equiv).[1]

  • Stir at RT for 12 hours.

  • Isolate the 4-iodo-pyrazole.[1]

  • Application: Use in Pd-catalyzed cross-couplings to introduce aryl/heteroaryl groups, creating a fully substituted "star-shaped" scaffold.

Analytical Considerations

NMR Signature (¹H, 400 MHz, DMSO-d₆):

  • Cyclopropyl (C3): Look for distinctive multiplets upfield.[1]

    • ~0.7–0.9 ppm (2H, m)

    • ~0.9–1.1 ppm (2H, m)

    • ~1.8–2.0 ppm (1H, m, methine attach to ring)

  • N-Methyl: Sharp singlet at ~3.8–4.1 ppm.[1] Note: This chemical shift is diagnostic. If it shifts significantly, check for quaternary salt formation.

  • C4-H: Singlet at ~6.5–7.0 ppm.[1] Disappearance of this peak confirms successful C4-halogenation.[1]

LCMS:

  • Pyrazoles ionize well in ESI+ mode ([M+H]⁺).[1]

  • Use Formic Acid or Ammonium Acetate buffers.[1] Avoid TFA if the cyclopropyl group shows signs of acid-sensitivity (rare, but possible with electron-donating substituents).[1]

References

  • Fustero, S., et al. (2011).[1] Improved Synthesis of 1,3,5-Trisubstituted Pyrazoles.Journal of Organic Chemistry . [Link]

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2]Journal of Medicinal Chemistry . [Link]

  • Maddox, J. T. (2020).[1] Synthetic Approaches to Pyrazole-Based Drugs.[1][3][4][5][6]European Journal of Medicinal Chemistry . [Link]

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.Organic Process Research & Development . [Link][1]

  • Aggarwal, R., et al. (2013).[1] Synthesis and Biological Evaluation of Some Novel Pyrazole Derivatives.Journal of Chemical Sciences . [Link][1]

Sources

A Robust LC-MS/MS Method for the Quantitative Analysis of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate and its Key Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate, a representative small molecule of a pharmacologically significant class of pyrazole derivatives, and its principal anticipated metabolites in human plasma.[1][2] The protocol outlines a streamlined protein precipitation-based sample preparation, optimized chromatographic separation on a reversed-phase C18 column, and highly selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The causality behind each methodological choice is discussed, providing a framework for adapting this protocol to similar pyrazole-based compounds. This guide is intended for researchers in drug discovery and development, offering a field-proven protocol grounded in established bioanalytical principles and regulatory standards.[3][4]

Introduction & Scientific Rationale

Pyrazole-containing compounds form the core of numerous pharmaceuticals and agrochemicals, valued for their diverse biological activities.[5][6] this compound serves as an excellent model compound, incorporating structural motifs—a pyrazole core, an ester group, a cyclopropyl ring, and an N-methyl group—that are subject to common metabolic transformations.[7] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of such compounds is a cornerstone of drug development, with LC-MS/MS being the gold standard for this purpose due to its exceptional sensitivity, selectivity, and speed.[8][9][10]

This document provides a comprehensive protocol that is not merely a list of steps but a self-validating system. We will explore the rationale for sample preparation choices, the logic of chromatographic separation, and the principles of mass spectrometric detection and fragmentation, ensuring the resulting data is both accurate and reproducible.

Analyte Properties and Predicted Metabolic Pathways

A foundational understanding of the parent compound's physicochemical properties and likely metabolic fate is critical for developing a robust analytical method.

Physicochemical Properties of the Parent Compound

The parent compound, this compound, is a moderately lipophilic small molecule. Its structure suggests good solubility in organic solvents and amenability to reversed-phase chromatography.

PropertyPredicted ValueSource
Molecular FormulaC₁₀H₁₄N₂O₂-
Molecular Weight194.23 g/mol -
XLogP31.4[11]
Boiling Point315.0 ± 30.0 °C[11]
Predicted Metabolic Pathway

Based on established metabolic pathways for pyrazole derivatives and esters, two primary metabolic transformations are anticipated[7][12]:

  • Ester Hydrolysis: The ethyl ester is susceptible to rapid hydrolysis by plasma and hepatic esterases, yielding the corresponding carboxylic acid (Metabolite 1, M1). This is often a major clearance pathway for ester-containing prodrugs.

  • Oxidative Metabolism: Cytochrome P450 (CYP450) enzymes are likely to mediate oxidation at several positions. The most probable sites include the cyclopropyl ring (leading to hydroxylation, Metabolite 2, M2) and, to a lesser extent, the N-methyl group (leading to N-demethylation).

These predictions guide the analytical strategy, requiring a method capable of separating and detecting the parent compound and at least two chemically distinct metabolites.

Metabolic_Pathway parent Parent Compound This compound (m/z 195.1) M1 Metabolite 1 (M1) 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (m/z 167.1) parent->M1 Esterase Hydrolysis M2 Metabolite 2 (M2) Hydroxylated Parent Compound (m/z 211.1) parent->M2 CYP450 Oxidation Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 1. Aliquot 100 µL Human Plasma P2 2. Add Internal Standard (IS) P1->P2 P3 3. Add 400 µL Acetonitrile (Protein Precipitation) P2->P3 P4 4. Vortex & Centrifuge (14,000 rpm, 10 min) P3->P4 P5 5. Transfer Supernatant P4->P5 A1 6. Inject 5 µL onto LC-MS/MS System P5->A1 A2 7. Chromatographic Separation (C18 Column) A1->A2 A3 8. ESI+ Ionization & MRM Detection A2->A3 D1 9. Peak Integration & Calibration Curve Generation A3->D1 D2 10. Quantify Concentrations D1->D2

Sources

Troubleshooting & Optimization

improving the yield of ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in the development of modern agrochemicals and pharmaceuticals, ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate is a molecule whose efficient synthesis is of paramount importance. Achieving high yields of this compound, however, can be challenging, often plagued by issues ranging from regioisomeric impurities to incomplete reactions.

This Technical Support Center is designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-tested insights to empower you to troubleshoot and optimize your synthetic workflow effectively. Here, we will deconstruct the synthesis, anticipate common hurdles, and provide robust, evidence-based solutions.

Section 1: Reaction Fundamentals and Mechanism

A solid understanding of the reaction pathway is the foundation of effective troubleshooting. The most reliable and common method for synthesizing this compound is via the cyclocondensation of an activated enone with methylhydrazine.

Q1: What is the primary synthetic pathway for this pyrazole?

Answer: The most prevalent and regioselective method is the Knorr pyrazole synthesis, or a variation thereof. This involves the reaction of a 1,3-dielectrophile with a hydrazine. For this specific target, the key reactants are:

  • Ethyl (E)-2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate: This serves as the three-carbon backbone, incorporating the cyclopropyl and ethyl ester moieties. It is an enaminone, a highly effective precursor for pyrazole synthesis.[1]

  • Methylhydrazine (CH₃NHNH₂): This provides the two nitrogen atoms for the pyrazole ring and the N-methyl group.

The reaction proceeds via a nucleophilic addition-elimination followed by an intramolecular cyclization and dehydration (or elimination of dimethylamine in this case), leading to the aromatic pyrazole ring.[2]

Q2: Can you illustrate the reaction mechanism and explain the basis for its regioselectivity?

Answer: Certainly. The regioselectivity of this reaction is dictated by the differing nucleophilicity of the two nitrogen atoms in methylhydrazine and the differing electrophilicity of the two carbonyl-equivalent carbons in the enaminone.

  • Step 1 (Initial Attack): The terminal, more nucleophilic nitrogen (-NH₂) of methylhydrazine preferentially attacks the more electrophilic carbonyl carbon (the ketone carbon adjacent to the cyclopropyl group).

  • Step 2 (Cyclization): This is followed by an intramolecular attack from the second, less nucleophilic nitrogen (-NHCH₃) onto the second electrophilic carbon (the ester-conjugated carbon).

  • Step 3 (Elimination): The intermediate then eliminates dimethylamine to form the stable, aromatic pyrazole ring.

This sequence ensures the formation of the desired 1,3,5-substituted regioisomer.

ReactionMechanism Reactant1 Ethyl (E)-2-(cyclopropanecarbonyl) -3-(dimethylamino)acrylate Intermediate Acyclic Adduct (Post-addition) Reactant1->Intermediate + Reactant2 Reactant2 Methylhydrazine Product Ethyl 3-cyclopropyl-1-methyl -1H-pyrazole-5-carboxylate Intermediate->Product - Dimethylamine (Cyclization & Elimination)

Caption: Reaction mechanism for pyrazole synthesis.

Section 2: Troubleshooting Guide

Even with a robust protocol, experimental challenges are common. This section addresses the most frequent issues in a problem-solution format.

TroubleshootingWorkflow Start Experiment Outcome Problem Low Yield or Incomplete Reaction Start->Problem Impurity Impurity Detected (e.g., Regioisomer) Start->Impurity CheckReagents Verify Reagent Purity & Stoichiometry (TLC, NMR, Titration) Problem->CheckReagents Step 1 AnalyzeImpurity Characterize Impurity (MS, NMR, HPLC) Impurity->AnalyzeImpurity Step 1 CheckConditions Optimize Reaction Conditions (Solvent, Temp, Time) CheckReagents->CheckConditions Step 2 WorkupIssue Investigate Workup & Purification (Extraction pH, Column Loading) CheckConditions->WorkupIssue Step 3 ConfirmRegioisomer Is it the 5-cyclopropyl regioisomer? AnalyzeImpurity->ConfirmRegioisomer Step 2 AdjustConditions Modify Conditions to Enhance Regioselectivity (e.g., solvent, acid catalyst) ConfirmRegioisomer->AdjustConditions Step 3

Caption: A systematic workflow for troubleshooting synthesis issues.

Problem: The reaction yield is significantly lower than expected (<50%).

Potential Causes & Solutions:

  • Cause 1: Impure Starting Materials. Methylhydrazine is susceptible to oxidation, and the enaminone precursor can degrade upon storage.

    • Solution: Always use freshly opened or purified methylhydrazine. Verify the purity of your enaminone precursor via NMR or LC-MS before starting the reaction.

  • Cause 2: Incorrect Stoichiometry. Methylhydrazine is volatile. A simple volumetric measurement may be inaccurate.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of methylhydrazine to compensate for potential volatility and ensure the complete consumption of the more valuable enaminone starting material.

  • Cause 3: Suboptimal Reaction Temperature. The cyclization and elimination steps have specific activation energy barriers.

    • Solution: While the initial addition may occur at room temperature, gentle heating (e.g., reflux in ethanol, 40-60°C) is often required to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.

  • Cause 4: Inefficient Workup. The product is an ester, which can be susceptible to hydrolysis under harsh acidic or basic conditions during extraction.

    • Solution: During aqueous workup, use a saturated solution of a mild base like sodium bicarbonate for neutralization instead of strong bases. Ensure complete extraction with an appropriate organic solvent like ethyl acetate.

Problem: NMR analysis shows a significant amount of an isomeric impurity.

Potential Causes & Solutions:

  • Cause 1: Formation of the Regioisomer. Although the desired 1,3,5-substituted isomer is electronically and sterically favored, certain conditions can promote the formation of the 1,5,3-substituted isomer (ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate).

    • Solution: Regioselectivity can be solvent-dependent. Polar protic solvents like ethanol or acetic acid generally favor the desired isomer by stabilizing the key transition states.[3] Running the reaction at a lower temperature can also enhance selectivity. Some pyrazole syntheses benefit from a mild acid catalyst to promote the cyclization step, which can also improve regiochemical control.[2]

  • Cause 2: N-Methylation of an unmethylated pyrazole precursor. If the synthesis starts from a pre-formed pyrazole ring that is then N-methylated, methylation can occur on either nitrogen atom.

    • Solution: This is a common issue in alternative synthetic routes. Using a bulky base or specific methylating agent can direct methylation to the sterically more accessible nitrogen. For instance, using dimethyl carbonate with a sodium hydride base has been shown to be an effective and less toxic alternative to dimethyl sulfate for N-methylation.[4]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30% ethyl acetate in hexanes. The product is typically less polar than the enaminone starting material. Stain with potassium permanganate. For more quantitative analysis, LC-MS is ideal.

Q: My product is an oil and difficult to purify. What are the best practices? A: The target compound is often a pale yellow oil.[4] Flash column chromatography on silica gel is the standard purification method.

  • Solvent System: Start with a low polarity mobile phase (e.g., 5% ethyl acetate/hexanes) and gradually increase the polarity.

  • Loading: If your crude product is an oil, dissolve it in a minimal amount of dichloromethane or your mobile phase and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the column. This "dry loading" technique results in much sharper bands and better separation.

Q: Are there any greener alternatives for the reagents or solvents? A: Yes. If you are pursuing an N-methylation route on the pyrazole core, a Chinese patent highlights the use of dimethyl carbonate as a non-toxic substitute for the highly toxic dimethyl sulfate.[4] For the primary cyclocondensation, ethanol is a relatively green solvent choice. One-pot, multicomponent reactions are also being developed to reduce waste and improve efficiency in pyrazole synthesis.[5]

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl (E)-2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate (1.0 eq).

  • Dissolve the starting material in absolute ethanol (approx. 5-10 mL per gram of starting material).

  • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude oil by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel column using a slurry of silica in a low-polarity solvent (e.g., 95:5 hexanes:ethyl acetate).

  • Dissolve the crude product in a minimal volume of dichloromethane and add a small amount of silica gel.

  • Evaporate the dichloromethane to create a dry, free-flowing powder ("dry load").

  • Carefully add the dry load to the top of the prepared column.

  • Begin elution with the low-polarity solvent, collecting fractions.

  • Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexanes:ethyl acetate) to elute the product.

  • Analyze fractions by TLC to identify and combine those containing the pure product.

  • Remove the solvent from the combined pure fractions under reduced pressure to yield the final product.

Section 5: Data Summary Table

The following table provides typical parameters for the synthesis. Note that optimal conditions may vary based on scale and specific laboratory equipment.

ParameterRecommended ValueRationale / Notes
Stoichiometry
Enaminone1.0 eqLimiting reagent.
Methylhydrazine1.1 - 1.2 eqSlight excess to ensure complete reaction.
Reaction Conditions
SolventEthanol or Acetic AcidPolar protic solvents favor the desired regioselectivity.[3]
Temperature60 - 80°C (Reflux)Drives the cyclization and elimination steps to completion.
Reaction Time4 - 12 hoursMonitor by TLC for endpoint.
Workup & Purification
Extraction SolventEthyl AcetateGood solubility for the product.
Purification MethodFlash ChromatographyStandard for purifying non-crystalline organic products.
Expected Outcome
Yield75 - 90%Typical yields after purification for this type of reaction.[4]
AppearancePale yellow oil[4]

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 27, 2026, from [Link]

  • CN103508959A. (2014). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
  • Schiefer, G., & Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 938–997. Retrieved January 27, 2026, from [Link]

  • Zhou, J., Zhou, Q., & Wan, J.-P. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved January 27, 2026, from [Link]

  • Bousquet, P., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 464-501. Retrieved January 27, 2026, from [Link]

  • Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. Retrieved January 27, 2026, from [Link]

  • Gomha, S. M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 198. Retrieved January 27, 2026, from [Link]

  • Montaño-Priede, J. L., et al. (2022). Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 1361-1395. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate. This document aims to deliver expert, field-proven insights to overcome common challenges in obtaining this key heterocyclic building block with high purity.

Introduction: The Challenge of Purity

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. The primary challenge in its production lies in the removal of structurally similar impurities, including regioisomers and unreacted starting materials. This guide provides a systematic approach to troubleshooting common purification issues, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities are typically regioisomers, such as ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate, which arise from the cyclization step. Other common impurities include unreacted starting materials like hydrazine derivatives and β-ketoesters, as well as byproducts from side reactions. The presence of these impurities can significantly complicate purification due to their similar polarities and chemical properties to the desired product.

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: Oiling out during crystallization is a common issue, often caused by the presence of impurities that inhibit lattice formation or a supersaturated solution cooling too rapidly. First, ensure that your crude material is sufficiently pure; a preliminary purification by flash chromatography may be necessary. If the material is relatively clean, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Seeding the solution with a small crystal of the pure product, if available, is also highly effective. Experiment with different solvent systems, such as mixtures of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane), and allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Q3: I am seeing poor separation of my product from an impurity during column chromatography. How can I improve the resolution?

A3: Poor separation in column chromatography is often due to an inappropriate solvent system or column overloading.[1] To address this, first, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify an eluent that provides a good separation (ΔRf > 0.2) between your product and the impurity.[1] If you are using a hexane/ethyl acetate system, consider trying other solvent combinations like dichloromethane/methanol or toluene/acetone.[1] Reducing the amount of crude material loaded onto the column can also significantly improve separation.[1] For very closely eluting compounds, a gradient elution, where the polarity of the mobile phase is gradually increased, can be highly effective.[1]

Q4: Can I purify my pyrazole compound without using column chromatography?

A4: Yes, several alternatives to column chromatography exist. Recrystallization is a powerful technique if a suitable solvent system can be found.[2] Experiment with various solvents, including alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), and hydrocarbon/polar aprotic solvent mixtures.[2] Another effective method for purifying pyrazoles is through the formation of acid addition salts.[3] By treating the crude pyrazole with an acid (e.g., hydrochloric acid, sulfuric acid, or phosphoric acid) in an appropriate solvent, the corresponding salt may precipitate or crystallize in high purity.[3] The purified salt can then be neutralized with a base to regenerate the pure pyrazole.[3]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of this compound.

Problem 1: Low Yield After Column Chromatography
Possible Cause Proposed Solution Scientific Rationale
Compound is too polar and is not eluting from the column. Gradually increase the polarity of the mobile phase. A common starting point is a hexane:ethyl acetate mixture; you can increase the proportion of ethyl acetate or add a small percentage of a more polar solvent like methanol.[1]The compound has a strong affinity for the polar silica gel stationary phase. Increasing the mobile phase polarity will more effectively compete for binding sites and elute the compound.
Irreversible adsorption or decomposition on silica gel. Deactivate the silica gel by pre-treating it with a small amount of triethylamine (typically 1% v/v in the eluent).[2] Alternatively, use a different stationary phase like neutral alumina.The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible binding or degradation. Triethylamine neutralizes these acidic sites, minimizing such interactions.[2]
Column was overloaded with crude material. Reduce the sample load to 1-2% of the mass of the stationary phase for difficult separations.[1]Overloading the column leads to broad, overlapping bands, making it impossible to achieve good separation. A lower sample load allows for sharper bands and better resolution.[1]
Problem 2: Product is Contaminated with a Persistent, Closely-Eluting Impurity
Possible Cause Proposed Solution Scientific Rationale
Regioisomeric impurity with very similar polarity. 1. Optimize Chromatography: Use a high-performance flash chromatography system with a high-resolution column. Experiment with different solvent systems to maximize the separation factor (α). 2. Recrystallization: Attempt fractional crystallization from various solvents. 3. Acid Salt Formation: Convert the mixture to an acid addition salt. The different regioisomers may have different solubilities as salts, allowing for separation by crystallization.[3]Regioisomers often have very similar polarities, making them challenging to separate by standard chromatography. Advanced chromatographic techniques or alternative purification methods that exploit other physical properties, such as crystal packing or salt solubility, are often necessary.
Unidentified byproduct. Characterize the impurity using techniques like LC-MS and NMR to understand its structure. This information will guide the selection of an appropriate purification strategy. For example, if the impurity is acidic or basic, an acid-base extraction could be effective.Understanding the chemical nature of the impurity is crucial for devising a targeted purification strategy.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for the purification of crude this compound.

  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound. A typical gradient might be from 10% to 30% ethyl acetate in hexanes.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Screening:

    • In small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Common solvents to screen include ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask or placing the flask in an ice bath or refrigerator.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for the purification of crude this compound.

Purification_Workflow start Crude Product tlc_analysis TLC Analysis start->tlc_analysis is_solid Is the crude product a solid? tlc_analysis->is_solid recrystallization_attempt Attempt Recrystallization is_solid->recrystallization_attempt Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) crystallization_success Crystallization Successful? recrystallization_attempt->crystallization_success pure_product_xtal Pure Product crystallization_success->pure_product_xtal Yes crystallization_success->column_chromatography No purity_check_tlc Purity Check by TLC column_chromatography->purity_check_tlc is_pure_cc Is the product pure? purity_check_tlc->is_pure_cc pure_product_cc Pure Product is_pure_cc->pure_product_cc Yes further_purification Further Purification Needed is_pure_cc->further_purification No acid_salt_formation Acid Salt Formation & Crystallization further_purification->acid_salt_formation neutralization Neutralization acid_salt_formation->neutralization final_purity_check Final Purity Check neutralization->final_purity_check is_pure_final Is the product pure? final_purity_check->is_pure_final is_pure_final->column_chromatography No, Re-purify pure_product_final Pure Product is_pure_final->pure_product_final Yes

Sources

common side products in the synthesis of 1-methyl-1H-pyrazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-methyl-1H-pyrazole-5-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. This resource provides in-depth technical guidance, troubleshooting FAQs, and detailed protocols to ensure the successful and efficient synthesis of your target pyrazole derivatives.

Introduction: The Challenge of Regioselectivity

The synthesis of 1-methyl-1H-pyrazole-5-carboxylates, key building blocks in pharmaceuticals and agrochemicals, is often complicated by the formation of undesired side products.[1] The most prevalent issue is the lack of regioselectivity, leading to the formation of isomeric pyrazoles that can be difficult to separate from the desired product. This guide will dissect the common synthetic routes and provide expert insights into mitigating the formation of these impurities.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of 1-methyl-1H-pyrazole-5-carboxylates.

Issue 1: Formation of the Regioisomeric 1-Methyl-1H-pyrazole-3-carboxylate

This is the most common and challenging side product. Its formation is highly dependent on the chosen synthetic route.

FAQ 1: I am using the condensation reaction between methylhydrazine and a β-ketoester (e.g., ethyl 2,4-dioxobutanoate) and getting a mixture of 1,5- and 1,3-isomers. How can I favor the desired 1,5-isomer?

Answer: The reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-dicarbonyl compound can indeed lead to a mixture of two regioisomers. The regioselectivity is governed by the initial nucleophilic attack of one of the two different nitrogen atoms of methylhydrazine on one of the two different carbonyl groups of the β-ketoester.

Causality and Expert Insights:

  • Nucleophilicity of Methylhydrazine: Methylhydrazine has two nucleophilic nitrogen atoms: the methylated nitrogen (N1) and the unsubstituted nitrogen (N2). The N2 nitrogen is generally more nucleophilic due to less steric hindrance and the electron-donating effect of the methyl group.

  • Reactivity of the β-Ketoester: The β-ketoester has two electrophilic carbonyl carbons: the ketone carbonyl and the ester carbonyl. The ketone carbonyl is generally more electrophilic than the ester carbonyl.

The formation of the desired 1-methyl-1H-pyrazole-5-carboxylate (the 1,5-isomer) occurs when the more nucleophilic N2 of methylhydrazine attacks the more electrophilic ketone carbonyl, followed by cyclization. The undesired 1-methyl-1H-pyrazole-3-carboxylate (the 1,3-isomer) is formed when the less nucleophilic N1 attacks the ketone carbonyl or when N2 attacks the less reactive ester carbonyl.

Troubleshooting Strategies:

  • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly influence the regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of traditional solvents like ethanol can dramatically increase the regioselectivity in favor of the 1,5-isomer. This is attributed to the ability of these solvents to stabilize the key intermediates leading to the desired product.

  • pH Control: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens. Conducting the reaction under acidic conditions can protonate the more basic N2, potentially leading to a change in the regiochemical outcome. Conversely, basic conditions can deprotonate the pyrazole precursor, influencing the cyclization step. Careful optimization of the pH is crucial.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy, which may lead to the desired isomer.

Protocol for Regioselective Synthesis:

A recommended approach is to perform the reaction in a fluorinated alcohol.

Table 1: Solvent Effect on Regioselectivity

SolventRatio of 1,5-isomer : 1,3-isomerReference
Ethanol~1 : 1.3
2,2,2-Trifluoroethanol (TFE)Highly selective for the 1,5-isomer

FAQ 2: I am attempting a [3+2] cycloaddition reaction. How can I control the regioselectivity?

Answer: 1,3-dipolar cycloaddition reactions are also a common route to pyrazoles. The regioselectivity is determined by the electronic and steric properties of the dipole and the dipolarophile. For the synthesis of 1-methyl-1H-pyrazole-5-carboxylates, this could involve the reaction of a methyl-substituted diazo compound with an appropriate alkyne. The formation of regioisomers is a common challenge in these reactions as well.

Troubleshooting Strategies:

  • Choice of Reactants: The substituents on both the diazo compound and the alkyne will dictate the regiochemical outcome based on their electronic and steric influence on the transition state energies. Careful selection of starting materials is key.

  • Catalyst Selection: For catalyzed cycloadditions, the choice of metal catalyst and ligands can have a profound impact on the regioselectivity.

Issue 2: Formation of Pyrazolone Side Products

FAQ 3: My reaction of methylhydrazine with a β-ketoester is producing a significant amount of a 1-methyl-3-substituted-5-pyrazolone. Why is this happening and how can I prevent it?

Answer: The formation of a pyrazolone side product is a known issue when using β-ketoesters. This occurs when the cyclization happens with the elimination of alcohol from the ester group and water from the condensation of the hydrazine with the ketone.

Causality and Expert Insights:

This side reaction is favored under certain conditions, particularly with prolonged reaction times or elevated temperatures, which can promote the intramolecular condensation leading to the thermodynamically stable pyrazolone ring.

Troubleshooting Strategies:

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting materials are consumed. Avoid unnecessarily high temperatures.

  • Choice of Base: If a base is used, a non-nucleophilic base is preferred to avoid catalyzing the pyrazolone formation.

Issue 3: Incomplete Reaction and/or Formation of Intermediates

FAQ 4: I am observing spots on my TLC that correspond to neither my starting materials nor the desired pyrazole. What could these be?

Answer: These are likely stable intermediates, such as the hydrazone or enamine formed from the initial condensation of methylhydrazine with the β-dicarbonyl compound.

Causality and Expert Insights:

The cyclization step to form the pyrazole ring often requires heating or acid/base catalysis. If the reaction conditions are too mild or the reaction time is insufficient, these intermediates can accumulate.

Troubleshooting Strategies:

  • Increase Temperature: Gently heating the reaction mixture can often drive the cyclization to completion.

  • Add a Catalyst: A catalytic amount of acid (e.g., acetic acid) or base can facilitate the dehydration and cyclization steps.

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration while monitoring its progress.

Issue 4: Side Products from N-Alkylation of a Pre-formed Pyrazole Ring

FAQ 5: I am methylating a pyrazole-5-carboxylate and getting a mixture of N1 and N2 methylated products. How can I improve the selectivity?

Answer: The N-alkylation of an unsymmetrical pyrazole can yield a mixture of two regioisomers.[2] The ratio of the N1 and N2 alkylated products depends on several factors.

Causality and Expert Insights:

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In the case of a pyrazole-5-carboxylate, the N1 position is generally less hindered than the N2 position, which is adjacent to the bulky carboxylate group.

  • Electronic Effects: The electron-withdrawing carboxylate group at the C5 position will decrease the nucleophilicity of the adjacent N1 nitrogen, making the N2 nitrogen electronically more favorable for alkylation.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent can influence the site of alkylation.

Troubleshooting Strategies:

  • Choice of Alkylating Agent: Bulkier alkylating agents will favor attack at the less hindered N1 position.

  • Use of a Directing Group: In some cases, a removable directing group can be installed to block one of the nitrogen atoms, forcing alkylation at the desired position.

  • Optimization of Reaction Conditions: A systematic variation of the base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, acetonitrile), and temperature can help to optimize the regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Methyl-1H-pyrazole-5-carboxylates via Condensation

This protocol is a general guideline and should be optimized for specific substrates.

  • To a solution of the β-ketoester (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (0.2 M), add methylhydrazine (1.1 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 2: Purification of 1-Methyl-1H-pyrazole-5-carboxylate from its 1,3-Regioisomer

The separation of these regioisomers can be challenging due to their similar polarities.

  • Column Chromatography: Use a long column with a high surface area silica gel. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective. The isomers may elute very close to each other, so careful fraction collection is necessary.[3]

  • Preparative HPLC: For difficult separations, preparative HPLC on a normal or reverse-phase column can provide baseline separation.

  • Crystallization: If one of the isomers is a solid, fractional crystallization can be an effective purification method.

Visualization of Reaction Pathways

Diagram 1: Regioisomeric Product Formation

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Methylhydrazine Methylhydrazine Pathway_A Attack at more reactive carbonyl Methylhydrazine->Pathway_A More Nucleophilic N Pathway_B Attack at less reactive carbonyl Methylhydrazine->Pathway_B Less Nucleophilic N Beta-Ketoester Beta-Ketoester Beta-Ketoester->Pathway_A Beta-Ketoester->Pathway_B Desired_Product 1-Methyl-1H-pyrazole-5-carboxylate (Desired Isomer) Pathway_A->Desired_Product Side_Product 1-Methyl-1H-pyrazole-3-carboxylate (Side Product) Pathway_B->Side_Product

Caption: Formation of regioisomers in pyrazole synthesis.

Diagram 2: Troubleshooting Workflow for Isomer Formation

G Start Mixture of 1,5- and 1,3-Isomers Observed Change_Solvent Switch to Fluorinated Alcohol (TFE/HFIP) Start->Change_Solvent Primary Strategy Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Secondary Strategy Optimize_pH Adjust Reaction pH Start->Optimize_pH Tertiary Strategy Purification Purify via Column Chromatography or Preparative HPLC Change_Solvent->Purification Optimize_Temp->Purification Optimize_pH->Purification End Pure 1,5-Isomer Obtained Purification->End

Caption: Troubleshooting workflow for regioisomer formation.

References

  • Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. [Link]

  • Fustero, S., Sánchez-Roselló, M., Soler, J., & del Pozo, C. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad. Journal of Organic Chemistry, 74(15), 5613-5622. [Link]

  • Saeed, A., Ashraf, I., Flörke, U., & Erben, M. F. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(9), 10307-10316. [Link]

  • Kumar, A., & Sharma, G. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 4, 100424. [Link]

  • Preston, P. N., & Jabado, R. W. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS omega, 6(3), 2308-2315. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 27, 2026, from [Link]

  • Di Braccio, M., Roma, G., Marongiu, F., Cadel, S., Castelli, M. P., Piras, G., ... & Gessa, G. L. (1998). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Il Farmaco, 53(10), 657-669. [Link]

  • Cort, L. A., & Mahesar, M. A. (1979). Some reactions of β-ketoesters derived from 9,10-phenanthraquinone with ammonia, hydrazine, and substituted hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 2034-2043. [Link]

  • CN102558153A - Preparation method of 3-(hydroxymethyl)
  • Finnegan, R. A., & Mueller, W. H. (1965). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Australian Journal of Chemistry, 18(6), 841-852. [Link]

  • Zhang, X., Qiu, D., Qiu, W., Wang, H., Zhao, Z., Yu, H., & Che, G. (2023). Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives. Tetrahedron, 134, 133305. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 27, 2026, from [Link]

  • UABDivulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

Sources

troubleshooting guide for pyrazole ring formation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for pyrazole ring formation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this critical heterocyclic motif. My goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.

Section 1: The Knorr Pyrazole Synthesis: Mechanism and Key Checkpoints

The Knorr synthesis, first reported in 1883, remains the most fundamental and widely used method for constructing the pyrazole core.[1] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, eliminating two molecules of water.[2][3] Understanding the mechanism is paramount to effective troubleshooting.

The reaction proceeds via two key stages:

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups. In the case of a β-ketoester, this attack preferentially occurs at the more electrophilic ketone carbonyl.[3][4] This step forms a hydrazone intermediate.

  • Intramolecular Cyclization & Dehydration: The remaining nitrogen atom of the hydrazine moiety then attacks the second carbonyl group intramolecularly. Subsequent dehydration yields the stable, aromatic pyrazole ring.

Knorr_Mechanism Figure 1: General Mechanism of the Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone + Hydrazine - H2O Hydrazine Hydrazine (H2N-NHR') Cyclic_Aminal Cyclic Hemiaminal Hydrazone->Cyclic_Aminal Intramolecular Attack Pyrazole Pyrazole Product Cyclic_Aminal->Pyrazole Dehydration - H2O

Caption: Figure 1: General Mechanism of the Knorr Pyrazole Synthesis.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My Knorr reaction has a very low yield or failed completely. What are the primary causes?

This is a common issue that can almost always be resolved by systematically evaluating the core reaction parameters. A low yield is typically a symptom of issues with reagents, reaction conditions, or competing side reactions.

Answer & Troubleshooting Workflow:

Start by confirming the identity and purity of your starting materials. Hydrazine derivatives can be particularly unstable and sensitive to air and light. A "sinful yellow/red" color in the reaction is often indicative of hydrazine decomposition.[5]

Troubleshooting_Low_Yield Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents 1. Verify Reagent Purity - 1,3-Dicarbonyl (NMR/GC) - Hydrazine (titration, new bottle) Start->Check_Reagents Check_Stoichiometry 2. Confirm Stoichiometry - Is Hydrazine the limiting reagent? - Using HCl salt? (Need base) Check_Reagents->Check_Stoichiometry Reagents OK Check_Conditions 3. Evaluate Reaction Conditions - Temperature too low/high? - Inappropriate solvent? Check_Stoichiometry->Check_Conditions Stoichiometry OK Check_Catalyst 4. Assess Catalyst - Acid catalyst present and active? (e.g., AcOH, H2SO4) Check_Conditions->Check_Catalyst Conditions OK Success Yield Improved Check_Catalyst->Success Catalyst OK

Caption: Figure 2: Troubleshooting Workflow for Low Yield.

In-Depth Analysis of Parameters:

ParameterCommon Issue & RationaleRecommended Action
Hydrazine Quality Hydrazine and its derivatives can degrade upon storage. Phenylhydrazine hydrochloride is often more stable but requires a base to liberate the free hydrazine for reaction.Use a freshly opened bottle or purify stored hydrazine. If using a salt, add 1.0-1.1 equivalents of a non-nucleophilic base (e.g., NaOAc, Et₃N).
Solvent The polarity and protic nature of the solvent can influence reaction rates. Alcohols (EtOH, MeOH) are common, but other solvents may be required.Ethanol is a standard starting point. If the reaction is slow, consider a higher boiling solvent like acetic acid or toluene. For regioselectivity issues, see FAQ 2.
Temperature The reaction is often exothermic, but may require heating to drive the final dehydration step. Excessively high temperatures can lead to decomposition.[6]Start at room temperature. If TLC/LC-MS shows slow conversion of the hydrazone intermediate, gently heat the reaction to reflux. Monitor for impurity formation.
Catalyst The reaction is typically acid-catalyzed.[1] Insufficient acid can lead to a sluggish reaction.A small amount of acetic acid is often sufficient. For less reactive substrates, a stronger acid like a catalytic amount of H₂SO₄ can be used.
FAQ 2: I'm using an unsymmetrical 1,3-dicarbonyl and getting a mixture of regioisomers. How can I improve the selectivity?

Regioisomerism is arguably the most significant challenge in pyrazole synthesis when using unsymmetrical dicarbonyls. The outcome is a battle of kinetics and electronics: which carbonyl does the hydrazine's N1 atom attack first?

Mechanistic Cause:

The initial nucleophilic attack can occur at either of the two non-equivalent carbonyls (C1 or C3). Subsequent cyclization leads to two different pyrazole regioisomers. Generally, the more electrophilic carbonyl is attacked first. For a typical β-ketoester, the ketone is more reactive than the ester, directing the initial attack.[4] However, steric hindrance and the electronic nature of the substituents (R1 vs. R3) can complicate this.

Regioselectivity Figure 3: Competing Pathways for Regioisomer Formation cluster_pathA Pathway A (Attack at C1) cluster_pathB Pathway B (Attack at C3) Reactants Unsymmetrical 1,3-Dicarbonyl + R'-NHNH2 Int_A Intermediate A Reactants->Int_A N1 attacks C1 Int_B Intermediate B Reactants->Int_B N1 attacks C3 Iso_A Regioisomer A Int_A->Iso_A Cyclization Iso_B Regioisomer B Int_B->Iso_B Cyclization

Sources

Technical Support Center: Optimizing N-Methylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common but often challenging transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The selective N-methylation of unsymmetrically substituted pyrazoles is a persistent challenge in synthetic chemistry.[1] The core difficulty lies in controlling the reaction's regioselectivity, as the two adjacent nitrogen atoms in the pyrazole ring can have very similar reactivity, often leading to a mixture of N1 and N2 methylated isomers.[1][2] This guide provides in-depth answers to frequently asked questions and a systematic approach to troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methylating agents, and how do I choose the right one?

A1: The choice of methylating agent is critical and directly impacts regioselectivity and reaction conditions.

  • Traditional Reagents (Lower Selectivity): Reagents like methyl iodide (MeI) and dimethyl sulfate (DMS) are widely used but often provide poor regioselectivity, typically yielding mixtures of N1 and N2 isomers.[1] They are aggressive alkylating agents and may require careful handling due to their toxicity.

  • Masked Methylating Reagents (High N1-Selectivity): For high N1-selectivity, modern approaches utilize sterically demanding reagents. Commercially available α-halomethylsilanes (e.g., chlorotrisisoproxysilane) have been shown to act as "masked" methyl surrogates.[1][3] The bulky silyl group sterically directs the initial alkylation to the less hindered N1 position. A subsequent protodesilylation step with a fluoride source reveals the methyl group, achieving excellent N1/N2 ratios, often exceeding 92:8 and even reaching >99:1.[1][4][5]

  • Biocatalytic Methylation (High Selectivity): Enzymatic methylation using methyltransferases (MTs) offers a highly selective and environmentally friendly alternative.[6] This method can achieve excellent regioselectivity (>99:1) under mild reaction conditions, though it may require specialized expertise in biocatalysis.[6]

Methylating AgentTypical Selectivity (N1:N2)Key AdvantagesKey Disadvantages
Methyl Iodide / Dimethyl SulfateOften poor (e.g., 3:1)[1]Readily available, high reactivityLow regioselectivity, high toxicity
α-HalomethylsilanesExcellent (>92:8 to >99:1)[1][4]High N1-selectivity, bench-stable reagentsTwo-step process (alkylation, desilylation)
Methyl Tosylate (MeOTs)Variable; can be high with biocatalysisLess volatile than MeI[6]Can cause non-selective background methylation[6]
Methyltransferases (Enzymatic)Excellent (>99:1)[6]High regioselectivity, mild conditionsRequires enzyme and cofactor regeneration system
Q2: How does my choice of base and solvent affect the reaction outcome?

A2: The base and solvent system is crucial for deprotonating the pyrazole NH and influencing the nucleophilicity of the resulting pyrazolate anion, which in turn affects regioselectivity.

  • Bases: The choice of base controls the deprotonation equilibrium.

    • Weak Bases (e.g., K₂CO₃): Often used in polar aprotic solvents like acetonitrile (MeCN) or DMSO.[2][7] These conditions can sometimes lead to mixtures of isomers, as the pyrazole may not be fully deprotonated.

    • Strong Bases (e.g., NaH, KHMDS): These ensure complete deprotonation to the pyrazolate anion.[2] Strong bases are essential when using sterically hindered reagents like α-halomethylsilanes to ensure the reaction proceeds efficiently.[1] The nature of the cation (e.g., Na⁺ vs. K⁺) can also influence the regioselectivity by coordinating with the pyrazolate nitrogens.[2]

  • Solvents: The solvent choice impacts solubility and the reactivity of the nucleophile.

    • Polar Aprotic Solvents (DMF, DMSO, MeCN): These are the most common choices as they effectively solvate the cation of the base while leaving the pyrazolate anion highly nucleophilic.

    • Fluorinated Alcohols (TFE, HFIP): The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically increase regioselectivity in pyrazole synthesis from 1,3-diketones and methylhydrazine, which is an alternative route to N-methyl pyrazoles.

    • Solvent-Free Conditions: Phase-transfer catalysis (PTC) can be employed for N-alkylation without a solvent, offering a greener alternative with high yields.[8]

Q3: How do substituents on the pyrazole ring influence N1 vs. N2 methylation?

A3: The electronic and steric nature of the substituents on the pyrazole ring is a primary determinant of regioselectivity.

  • Steric Effects: This is often the dominant factor. A bulky substituent at the C3 (or C5) position will sterically hinder the adjacent N2 nitrogen, directing the methyl group to the more accessible N1 position. This principle is the basis for achieving high selectivity with bulky alkylating agents.[8]

  • Electronic Effects: The electronic properties of substituents also play a role. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen. However, predicting the outcome based on electronics alone can be complex, as both nitrogen atoms are affected. Both electron-rich and electron-deficient aryl substituents have been shown to be well-tolerated in highly N1-selective methods.[1]

Troubleshooting Guide

This section addresses common problems encountered during the N-methylation of pyrazoles in a question-and-answer format.

Problem: My reaction yields a mixture of N1 and N2 isomers with poor regioselectivity.

Probable Causes & Solutions

  • Cause: The methylating agent is not sterically demanding enough.

    • Explanation: Small methylating agents like methyl iodide or dimethyl sulfate do not experience significant steric repulsion from pyrazole substituents, allowing them to attack both nitrogen atoms.[1]

    • Solution: Switch to a sterically bulky "masked" methylating reagent, such as an α-halomethylsilane. The large silyl group will force the alkylation to occur at the less hindered N1 position.[3][4]

  • Cause: The pyrazole substituents do not provide sufficient steric bias.

    • Explanation: If the substituents at the C3 and C5 positions are small (e.g., hydrogen, methyl), there is little to no steric difference between the N1 and N2 positions.

    • Solution: If modifying the substrate is not an option, the choice of reagent becomes paramount. A highly selective method like the α-halomethylsilane protocol[1] or a biocatalytic approach[6] is recommended.

  • Cause: The reaction conditions (base/solvent) are not optimized.

    • Explanation: Incomplete deprotonation or specific ion-pairing effects can lead to a loss of selectivity.

    • Solution: Ensure complete deprotonation by using a strong base like KHMDS or NaH in a dry, polar aprotic solvent like DMSO or DME.[1][2]

Troubleshooting Workflow: Poor Regioselectivity

G Troubleshooting Poor Regioselectivity Start Problem: Poor N1/N2 Selectivity Q1 Is your methylating agent MeI or DMS? Start->Q1 Sol1 Switch to a sterically bulky 'masked' methylating reagent (e.g., α-halomethylsilane). Q1->Sol1 Yes Q2 Are substituents at C3/C5 small or absent? Q1->Q2 No End Re-evaluate and Analyze (NMR, HPLC) Sol1->End Sol2 Steric bias is insufficient. Use a highly selective method (e.g., biocatalysis or masked reagents). Q2->Sol2 Yes Q3 Are you using a weak base (e.g., K2CO3)? Q2->Q3 No Sol2->End Sol3 Ensure complete deprotonation. Use a strong, non-nucleophilic base (e.g., NaH, KHMDS). Q3->Sol3 Yes Q3->End No Sol3->End

Caption: Decision tree for troubleshooting poor regioselectivity.

Problem: The reaction shows low or no conversion of the starting pyrazole.

Probable Causes & Solutions

  • Cause: Incomplete deprotonation of the pyrazole.

    • Explanation: The pyrazole N-H must be deprotonated to form the nucleophilic pyrazolate anion. If the base is too weak or has been deactivated by moisture, the reaction will not proceed.

    • Solution:

      • Switch to a stronger base (e.g., NaH, KHMDS).[2]

      • Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods and handle strong bases under an inert atmosphere (N₂ or Ar).

      • Use a slight excess of the base (e.g., 1.2 equivalents).[1]

  • Cause: The methylating agent is not reactive enough.

    • Explanation: While highly reactive agents can be unselective, an unreactive agent will result in low conversion. This can be an issue at low reaction temperatures.

    • Solution: Gently warm the reaction. Most N-methylations proceed well between room temperature and 60 °C.[1] Monitor the reaction by TLC or LCMS to avoid decomposition at higher temperatures.

  • Cause: Steric hindrance is preventing the reaction.

    • Explanation: If both the pyrazole substituents and the alkylating agent are extremely bulky, the reaction rate can be significantly slowed.

    • Solution: Increase the reaction time and/or temperature. A reaction profile study can help determine the time required for completion. For example, some reactions with bulky α-halomethylsilanes are complete within 2 hours.[1]

Experimental Protocols

Protocol 1: General N-Methylation using Methyl Iodide (Illustrative)

This protocol is for general guidance and often results in isomeric mixtures. Optimization is typically required.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the substituted pyrazole (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (or acetonitrile) to dissolve the pyrazole. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.2-1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LCMS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the N1 and N2 isomers.

Protocol 2: High N1-Selectivity using an α-Halomethylsilane[1]

This protocol is adapted from a published method for achieving high N1-selectivity.

  • Preparation: To a flame-dried flask under N₂, add the substituted pyrazole (1.0 eq) and anhydrous DMSO.

  • Base Addition: Add potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq) and stir the mixture at room temperature.

  • Alkylation: Add the α-halomethylsilane reagent (e.g., chlorotrisisoproxysilane, 1.5 eq) and stir the reaction at 60 °C for 2 hours, or until consumption of the starting material is confirmed by LCMS.

  • Protodesilylation (Quench): To the reaction mixture, add water and a fluoride source such as tetrabutylammonium fluoride (TBAF, 2.0 eq).

  • Reaction: Continue stirring at 60 °C for 1.5-4 hours until the silyl-intermediate is fully converted to the N-methyl pyrazole.

  • Workup: Cool the reaction to room temperature and perform an aqueous workup, extracting with an appropriate organic solvent. Product loss may occur during aqueous washes to remove DMSO.[1]

  • Purification: Purify the product by column chromatography.

Workflow for High N1-Selective Methylation

G High N1-Selectivity Workflow cluster_alkylation Step 1: N1-Selective Silylmethylation cluster_desilylation Step 2: Protodesilylation cluster_final Step 3: Isolation A 1. Dissolve Pyrazole in anhydrous DMSO B 2. Add KHMDS (1.2 eq) for deprotonation A->B C 3. Add bulky α-halomethylsilane (e.g., (iPrO)3SiCH2Cl) B->C D 4. Heat at 60°C for ~2h C->D E 5. Add Fluoride Source (TBAF) and Water D->E F 6. Heat at 60°C for 1.5-4h to cleave silyl group E->F G 7. Aqueous Workup & Extraction F->G H 8. Column Chromatography G->H I Pure N1-Methyl Pyrazole H->I

Caption: Two-step workflow for selective N1-methylation.

References

  • MacNeil, K. J., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Gaponik, P. N., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]

  • R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available at: [Link]

  • Diez-Barra, E., et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications. Available at: [Link]

  • Pesch, C. M., et al. (2020). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition. Available at: [Link]

  • Abellán-Flos, M., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]

  • MacNeil, K. J., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Supporting Information for N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). American Chemical Society. Available at: [Link]

  • Ferreira, M., et al. (2024). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Inorganics. Available at: [Link]

  • PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available at: [Link]

  • Bartoccini, F., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]

Sources

stability testing of ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound, with a specific focus on acidic conditions.

Introduction to the Stability Profile

This compound is a heterocyclic compound featuring a substituted pyrazole core. The stability of this molecule is a critical parameter in its handling, formulation, and development. Under acidic conditions, the primary anticipated degradation pathway is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 1-methyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid. The pyrazole ring itself is generally stable, but the rate of ester hydrolysis can be influenced by the steric and electronic effects of the cyclopropyl and N-methyl substituents.

This guide will walk you through the potential challenges you might face during your experiments and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during the stability testing of this compound under acidic conditions.

Question 1: I'm observing rapid degradation of my compound in acidic solution. What is the likely chemical reaction, and why is it happening?

Answer: The most probable cause of degradation is acid-catalyzed hydrolysis of the ethyl ester functional group.[1][2] This is a common reaction for esters in the presence of an acid and water. The reaction mechanism involves the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent loss of ethanol results in the formation of the corresponding carboxylic acid.

The reaction is generally reversible, but in the presence of a large excess of water, the equilibrium will be driven towards the hydrolysis products.[1] The stability of the pyrazole ring itself is generally high, so degradation of the heterocyclic core is less likely under mild acidic conditions.

Question 2: How do the substituents on the pyrazole ring (N-methyl and 3-cyclopropyl) influence the rate of hydrolysis?

Answer: The electronic and steric properties of the substituents on the pyrazole ring can modulate the rate of hydrolysis.

  • N-methyl group: The methyl group on the nitrogen atom is an electron-donating group. This increases the electron density on the pyrazole ring, which in turn can slightly decrease the electrophilicity of the ester's carbonyl carbon, potentially slowing down the rate of hydrolysis compared to an unsubstituted pyrazole.

  • 3-cyclopropyl group: The cyclopropyl group can exhibit both steric hindrance and electronic effects. Its steric bulk near the reaction center is minimal for the 5-carboxylate position. Electronically, cyclopropyl groups can donate electron density to an adjacent pi-system, which, similar to the N-methyl group, could slightly decrease the hydrolysis rate.

While these groups are not expected to completely prevent hydrolysis, their combined electronic-donating nature might render the compound more stable than other substituted pyrazole esters.

Question 3: I am trying to set up a forced degradation study. What acidic conditions should I use?

Answer: Forced degradation studies are essential to understand the degradation pathways of a drug substance.[3] For acid-induced degradation, it is recommended to start with a range of acid concentrations and temperatures to achieve a target degradation of 5-20%.

Recommended Starting Conditions:

AcidConcentrationTemperatureTime
Hydrochloric Acid0.1 NRoom Temp24 hours
Hydrochloric Acid0.1 N50 °C12 hours
Hydrochloric Acid1 NRoom Temp12 hours
Sulfuric Acid0.1 N50 °C12 hours

It is crucial to monitor the degradation at several time points. If no degradation is observed, you can increase the acid concentration, temperature, or duration. Conversely, if the degradation is too rapid, you should use milder conditions.

Question 4: What is the best analytical method to monitor the stability of this compound and its primary degradant?

Answer: A stability-indicating analytical method is required, and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable technique.[4][5]

Key features of a suitable RP-HPLC method:

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both the parent compound and the carboxylic acid degradant have significant absorbance. A photodiode array (PDA) detector is highly recommended to check for peak purity.

  • Validation: The method must be validated to ensure it is specific, linear, accurate, precise, and robust. The method should be able to resolve the parent peak from the peak of the carboxylic acid degradant and any other potential impurities.

Question 5: My chromatogram shows a new peak appearing over time, but it's not the expected carboxylic acid. What could it be?

Answer: While acid-catalyzed hydrolysis is the most likely degradation pathway, other reactions could occur under more forcing conditions.

  • Degradation of the cyclopropyl group: Although generally stable, highly acidic conditions and elevated temperatures could potentially lead to the opening of the cyclopropyl ring. This would result in a different molecular weight degradant.

  • Further degradation of the pyrazole ring: While unlikely under typical forced degradation conditions, very harsh acidic environments could lead to the cleavage of the pyrazole ring itself.

To identify the unknown peak, it is crucial to use a mass spectrometer in line with your HPLC (LC-MS).[4] This will provide the mass of the unknown compound, which is a critical piece of information for its structural elucidation.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Preparation of Stress Samples:

    • Pipette a known volume of the stock solution into a vial.

    • Add an equal volume of the desired acidic solution (e.g., 0.2 N HCl to achieve a final concentration of 0.1 N HCl).

    • Prepare a control sample by adding an equal volume of purified water instead of the acid solution.

  • Incubation:

    • Place the vials in a constant temperature chamber (e.g., 50 °C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching and Preparation:

    • Immediately neutralize the withdrawn aliquot with a suitable base (e.g., 0.1 N NaOH) to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating RP-HPLC method.

Diagram: Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution stress_sample Prepare Stress Sample (with Acid) stock->stress_sample control_sample Prepare Control Sample (with Water) stock->control_sample incubate Incubate at Controlled Temperature stress_sample->incubate control_sample->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Neutralize to Quench Reaction sampling->quench dilute Dilute for HPLC Analysis quench->dilute hplc Analyze by RP-HPLC dilute->hplc

Caption: Workflow for acid-induced forced degradation study.

Visualizing the Degradation Pathway

The primary degradation pathway under acidic conditions is the hydrolysis of the ethyl ester to a carboxylic acid.

Diagram: Acid-Catalyzed Hydrolysis of this compound

G reactant Ethyl 3-cyclopropyl-1-methyl- 1H-pyrazole-5-carboxylate product 1-Methyl-3-cyclopropyl- 1H-pyrazole-5-carboxylic acid reactant->product + H2O, H+ catalyst ethanol Ethanol

Caption: Primary degradation pathway in acidic conditions.

Troubleshooting Decision Tree

If you are facing unexpected results in your stability study, this decision tree can guide your troubleshooting process.

Diagram: Troubleshooting Guide

G start Unexpected Degradation Profile q1 Is the degradation too fast (>20%)? start->q1 a1_yes Use milder conditions: - Lower acid concentration - Lower temperature q1->a1_yes Yes q2 Is the degradation too slow (<5%)? q1->q2 No end Proceed with validated method a1_yes->end a2_yes Use harsher conditions: - Higher acid concentration - Higher temperature q2->a2_yes Yes q3 Are there unknown peaks in the chromatogram? q2->q3 No a2_yes->end a3_yes Perform LC-MS analysis to identify the mass of the unknown peak. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision tree for troubleshooting stability studies.

References

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • Hu, Y., et al. (2024). Formation and stabilization mechanism of heterocyclic aroma compounds / β-CD/CS microcapsules. Food Science and Human Wellness, 13(4), 1845-1856. Available at: [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • Skořepa, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4791. Available at: [Link]

  • El-Azab, A. S., et al. (2023). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 13(1), 10702. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320. Available at: [Link]

Sources

Technical Support Center: Resolving Impurities in Ethyl 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate Preparations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important pyrazole derivative. We will delve into the root causes of impurity formation and provide practical, field-tested solutions to optimize your synthetic outcomes.

Introduction

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its preparation, typically through a cyclocondensation reaction, can present several challenges, primarily related to the formation of impurities that can be difficult to separate from the desired product. This guide provides a comprehensive resource for troubleshooting these issues, ensuring the integrity and purity of your final compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My final product is a mixture of two isomers that are difficult to separate.

Question: After my synthesis, NMR and LC-MS analysis indicates the presence of two isomers. How can I confirm their identities and improve the regioselectivity of my reaction?

Answer: The most common impurity in the synthesis of this compound is its regioisomer, ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate. This arises from the reaction of the unsymmetrical 1,3-dicarbonyl precursor with methylhydrazine, which can attack at two different positions.

Causality: The regiochemical outcome of the cyclocondensation reaction is influenced by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl precursor and the reaction conditions. The use of methylhydrazine introduces an additional layer of complexity compared to unsubstituted hydrazine.[1][2]

Troubleshooting Steps:

  • Structural Confirmation:

    • NMR Spectroscopy: The chemical shifts of the pyrazole proton and the substituents can help distinguish between the two isomers. In many cases, the proton on the pyrazole ring will have a different chemical shift depending on its proximity to the ester and cyclopropyl groups. A detailed 2D NMR analysis (HSQC, HMBC) can definitively establish the connectivity.

    • LC-MS/MS: Fragmentation patterns in mass spectrometry can sometimes differentiate between isomers, although this is not always conclusive.

  • Improving Regioselectivity:

    • Solvent and Temperature Optimization: The choice of solvent and reaction temperature can significantly impact the ratio of isomers. Experiment with a range of solvents (e.g., ethanol, acetic acid, toluene) and temperatures to find the optimal conditions for the desired isomer.

    • pH Control: The pH of the reaction mixture can influence the site of the initial attack of the hydrazine. Careful control of the pH, for instance by using a buffer, may favor the formation of one isomer over the other.

Issue 2: My reaction mixture is a dark, tarry color, and the yield of the desired product is low.

Question: The reaction to synthesize my pyrazole ester has resulted in a dark, impure mixture. What is causing this, and how can I prevent it?

Answer: The formation of colored impurities is a frequent issue in pyrazole synthesis, often attributed to side reactions involving the hydrazine starting material.

Causality: Hydrazines can undergo self-condensation or oxidation reactions, especially at elevated temperatures or in the presence of air, leading to the formation of highly colored byproducts.[3] Incomplete cyclization can also lead to the formation of unstable intermediates that decompose into colored materials.

Troubleshooting Steps:

  • Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the methylhydrazine.

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider stepwise temperature control, with a lower temperature for the initial condensation and a higher temperature for the cyclization.

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the methylhydrazine, which can degrade over time. Use freshly opened or purified reagents.

Issue 3: I am observing unreacted starting materials in my crude product.

Question: My crude product contains significant amounts of the 1,3-dicarbonyl precursor and/or methylhydrazine. How can I drive the reaction to completion?

Answer: Incomplete conversion is a common problem that can be addressed by adjusting reaction parameters.

Causality: The cyclocondensation reaction is an equilibrium process. Insufficient reaction time, suboptimal temperature, or an inappropriate stoichiometric ratio of reactants can lead to incomplete conversion.

Troubleshooting Steps:

  • Reaction Time and Temperature: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography (LC). If the reaction stalls, a moderate increase in temperature or an extension of the reaction time may be necessary.

  • Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess (e.g., 1.1 equivalents) of the more volatile or less stable reactant (often the hydrazine) can help drive the reaction to completion.

  • Catalysis: The use of a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can accelerate the condensation and cyclization steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (in this case, an ethyl ester of a cyclopropyl-substituted β-ketoester) with methylhydrazine.[4] Multicomponent reactions are also emerging as efficient alternatives.[3][5]

Q2: What are the typical impurities I should be looking for?

A2: Besides the regioisomer, other potential impurities include unreacted starting materials, partially cyclized intermediates (pyrazolines), and byproducts from the self-condensation of methylhydrazine.

Q3: How can I best purify the crude product?

A3: A combination of purification techniques is often necessary:

  • Column Chromatography: This is a highly effective method for separating the desired product from its regioisomer and other impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) on a silica gel column is a good starting point.[1][6][7]

  • Recrystallization: If the crude product is a solid, recrystallization can be a powerful technique for removing minor impurities. The choice of solvent is critical and may require some experimentation. Common solvents for pyrazole derivatives include ethanol, ethyl acetate/hexanes, and isopropanol.[8][9][10]

Q4: What analytical techniques are best for assessing the purity of my final product?

A4:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, using a C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic or phosphoric acid), is excellent for quantifying the purity and detecting trace impurities.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any isomeric impurities.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the silica gel with the adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Representative Reverse-Phase HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Data Presentation

Impurity Type Common Examples Typical Analytical Signature Mitigation Strategy
Regioisomer Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylateDistinct set of peaks in NMR; often a closely eluting peak in HPLC.Optimize reaction conditions (solvent, temperature, pH).
Unreacted Starting Materials 1,3-dicarbonyl precursor, methylhydrazinePeaks corresponding to the starting materials in NMR, HPLC, or GC-MS.Adjust stoichiometry, increase reaction time/temperature, use a catalyst.
Incomplete Cyclization Pyrazoline intermediateMay be observed by LC-MS; can be unstable.Ensure sufficient reaction time and temperature for complete dehydration/aromatization.
Side-Reaction Products Colored impurities from hydrazine decompositionBroad, unresolved peaks in chromatograms; discoloration of the product.Use an inert atmosphere, control temperature, use pure reagents.

Visualizations

Logical Relationship: Impurity Formation and Mitigation

cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_mitigation Mitigation & Purification Start 1,3-Dicarbonyl + Methylhydrazine Reaction Cyclocondensation Start->Reaction Crude Crude Product Reaction->Crude Regioisomer Regioisomer Reaction->Regioisomer Non-selective attack Unreacted Unreacted SMs Reaction->Unreacted Incomplete reaction SideProducts Side Products Reaction->SideProducts Hydrazine decomposition Purify Column Chromatography Recrystallization Crude->Purify Purification Optimize Optimize Reaction (Solvent, Temp, pH) Regioisomer->Optimize Stoichiometry Adjust Stoichiometry Unreacted->Stoichiometry Inert Inert Atmosphere SideProducts->Inert Final Final Purify->Final Pure Product

Caption: Workflow for identifying and mitigating impurities.

Experimental Workflow: Troubleshooting and Purification

cluster_troubleshooting Troubleshooting cluster_actions Corrective Actions Start Crude Product Analysis (NMR, LC-MS) Identify Identify Impurities Start->Identify Isomers Regioisomers Present? Identify->Isomers Unreacted Unreacted SMs? Identify->Unreacted Colored Colored Impurities? Identify->Colored Optimize Optimize Reaction Conditions Isomers->Optimize Yes Purification Purification Strategy Isomers->Purification No Drive Drive Reaction to Completion Unreacted->Drive Yes Unreacted->Purification No Inert Use Inert Atmosphere, Control Temp Colored->Inert Yes Colored->Purification No Optimize->Purification Drive->Purification Inert->Purification Column Column Chromatography Purification->Column Recryst Recrystallization Purification->Recryst Final Pure Product (Confirm Purity) Column->Final Recryst->Final

Caption: Decision tree for troubleshooting and purification.

References

  • ResearchGate. (2025). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.
  • Sustainable Chemistry & Pharmacy. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

  • Asian Publication Corporation. (2024). Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs as Antiproliferative Agent against. Retrieved from [Link]

  • NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

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Technical Support Center: Crystallization of Substituted Pyrazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of crystallizing substituted pyrazole esters. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common challenges encountered in the laboratory. The advice herein is grounded in established crystallographic principles and validated through practical application.

Troubleshooting Guide: From Stubborn Oils to Crystalline Solids

This section addresses specific experimental issues in a question-and-answer format, offering not just solutions but the scientific rationale behind them.

Q1: My substituted pyrazole ester consistently "oils out" upon cooling. How can I resolve this?

Answer: "Oiling out," or liquid-liquid phase separation, is a common hurdle where the compound separates as a supercooled liquid instead of a solid.[1] This often occurs when the melting point of your compound (potentially lowered by impurities) is below the temperature of the solution from which it is precipitating.[2] Here’s a systematic approach to tackle this issue:

Causality and Strategy: The primary goal is to slow down the rate of supersaturation and ensure the solution temperature is below the compound's melting point when nucleation begins.

Troubleshooting Steps:

  • Increase Solvent Volume: The most straightforward approach is to reheat the mixture to redissolve the oil and add more solvent. This reduces the concentration and lowers the saturation point to a cooler temperature, hopefully below the melting point of your ester.

  • Slower Cooling Rate: Rapid cooling often leads to oiling out because the system doesn't have enough time to achieve the ordered arrangement required for crystallization. Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath or refrigerator. Insulating the flask can further moderate the cooling process.

  • Solvent System Modification:

    • Introduce a "Poorer" Solvent: If you are using a very good solvent, consider adding a miscible "anti-solvent" in which your pyrazole ester is less soluble. This can sometimes promote crystalline precipitation over oiling.

    • Change the Primary Solvent: The choice of solvent is critical. If oiling persists, a different solvent with a lower boiling point or different polarity might be necessary. A thorough solvent screen is advisable.

  • Seeding: If you have a small amount of crystalline material from a previous attempt, introduce a seed crystal to the supersaturated solution just as it begins to cool. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.

  • Purity Assessment: Impurities can significantly depress the melting point of a compound, making it more prone to oiling out.[2] Consider an additional purification step (e.g., column chromatography) before attempting recrystallization.

Q2: I've tried multiple solvents, but my pyrazole ester either remains fully dissolved or precipitates as an amorphous solid. What should I do?

Answer: The formation of an amorphous solid or the failure to precipitate indicates a challenge in achieving controlled nucleation and crystal growth. This is common with molecules that have flexible side chains or strong intermolecular interactions that hinder ordered packing.

Causality and Strategy: The objective is to gently and slowly bring the solution to a state of supersaturation that favors the formation of a stable crystal lattice over a disordered, amorphous state.

Troubleshooting Workflow:

G start Amorphous Solid or No Precipitation solubility Confirm Solubility Profile (Hot vs. Cold) start->solubility slow_evap Try Slow Evaporation solubility->slow_evap Good Solubility Differential vapor_diff Attempt Vapor Diffusion solubility->vapor_diff High Solubility in Most Solvents slow_evap->vapor_diff Fails/Forms Film success Crystalline Product slow_evap->success Success acid_salt Consider Acid Addition Salt Formation vapor_diff->acid_salt Fails/Oils Out vapor_diff->success Success acid_salt->success Success

Figure 1: Decision workflow for amorphous solids.

Detailed Protocols:

  • Slow Evaporation:

    • Dissolve your pyrazole ester in a suitable solvent (e.g., ethyl acetate, dichloromethane) to near saturation in a vial or flask.

    • Cover the opening with a piece of parafilm and poke a few small holes with a needle.

    • Leave the vial undisturbed in a vibration-free location. The slow evaporation of the solvent will gradually increase the concentration, promoting controlled crystal growth.

  • Vapor Diffusion: This technique is excellent for small quantities and difficult-to-crystallize compounds.[3]

    • Dissolve your compound in a small amount of a "good" solvent (e.g., methanol, acetone) in a small, open vial.

    • Place this inner vial inside a larger, sealed jar containing a small amount of a volatile "anti-solvent" (e.g., hexane, diethyl ether).

    • The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of your compound and inducing crystallization.[3]

  • Acid Addition Salt Formation: Many pyrazoles are basic and can form crystalline salts with acids.[4][5] This is a powerful technique for purification and inducing crystallinity.

    • Dissolve the crude pyrazole ester in a suitable organic solvent like ethanol or acetone.

    • Add at least an equimolar amount of an acid (e.g., hydrochloric acid in ether, oxalic acid).

    • The resulting salt will often precipitate or crystallize out of the solution, a process that can be aided by cooling.[4]

    • The pure pyrazole ester can be recovered by neutralizing the salt with a base and extracting it into an organic solvent.

Q3: My pyrazole ester forms very fine needles that are difficult to handle and analyze. How can I obtain larger, more well-defined crystals?

Answer: The formation of fine needles suggests rapid nucleation and crystal growth. The goal is to slow down the crystallization process to allow for the growth of larger, more ordered crystals.

Causality and Strategy: Crystal morphology is a function of the relative growth rates of different crystal faces. To obtain larger, more equant crystals, you need to create conditions that allow for slow, controlled growth rather than rapid precipitation.

Methods for Improving Crystal Habit:

MethodPrincipleProtocol
Slower Cooling Reduces the degree of supersaturation at any given time, allowing more time for molecules to accrete onto existing crystal lattices.After dissolving the compound in a hot solvent, place the flask in an insulated container (e.g., a beaker filled with cotton or a Dewar flask) to slow the rate of cooling.
Solvent Diffusion (Layering) Creates a very gradual change in solvent composition at the interface of two solvents, leading to slow crystal growth.Dissolve your compound in a small amount of a dense, "good" solvent (e.g., dichloromethane). Carefully layer a less dense, miscible "anti-solvent" (e.g., hexane) on top. Crystals will form at the interface over hours or days.
Use of Solvent Mixtures The presence of a co-solvent can alter the solubility and growth kinetics, sometimes favoring the formation of better crystals.Experiment with binary solvent systems. For example, if ethanol gives needles, try an ethanol/water or ethanol/toluene mixture.
Reduce Concentration A more dilute starting solution will take longer to reach the point of saturation upon cooling, often resulting in fewer nucleation events and larger crystals.Use a larger volume of solvent to dissolve your compound initially.

Frequently Asked Questions (FAQs)

Q: How does the choice of ester group (methyl, ethyl, tert-butyl) affect crystallization?

A: The ester group can significantly influence crystallization by altering the molecule's polarity, steric bulk, and ability to participate in intermolecular interactions.

  • Polarity: A methyl or ethyl ester is more polar than a tert-butyl ester. This affects which solvents are most suitable.

  • Steric Hindrance: A bulky tert-butyl group can hinder close packing of the molecules, potentially making crystallization more difficult or leading to different crystal packing arrangements compared to a smaller methyl ester.

  • Flexibility: Longer ester chains can introduce conformational flexibility, which can sometimes inhibit crystallization by making it more difficult for the molecule to adopt a single, low-energy conformation required for a stable crystal lattice.

Q: Do substituents on the pyrazole ring impact crystallization?

A: Absolutely. Substituents on the pyrazole ring have a profound effect on the electronic properties and shape of the molecule, which in turn dictates the intermolecular interactions that govern crystal packing.

  • Hydrogen Bonding: Substituents like amino or hydroxyl groups can act as hydrogen bond donors and acceptors, leading to strong, directional interactions that often facilitate crystallization. For instance, in the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, strong hydrogen bonds link the molecules into chains.[6]

  • π-π Stacking: Aromatic substituents, such as a phenyl group, can lead to stabilizing π-π stacking interactions in the crystal lattice.

  • Electron-Withdrawing vs. Donating Groups: These groups alter the dipole moment and electrostatic potential of the molecule, influencing how molecules interact with each other and with solvent molecules.[7]

Q: What is a good starting point for solvent selection for a novel substituted pyrazole ester?

A: A systematic solvent screening is always recommended. However, based on common practice for pyrazole derivatives, a good starting point is a selection of solvents with varying polarities and functional groups.

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolGood for moderately polar compounds; often promote hydrogen bonding. Ethanol is a common and effective choice for many pyrazole esters.[6][8]
Esters Ethyl AcetateA medium polarity aprotic solvent, often effective for compounds of intermediate polarity.
Ketones AcetoneA polar aprotic solvent that can be a good choice for dissolving many organic compounds.
Aromatics TolueneCan be effective for less polar compounds or as a co-solvent in a binary system.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Often used as "anti-solvents" or for vapor diffusion due to their volatility and lower polarity.
Halogenated Dichloromethane (DCM)A good solvent for a wide range of organic compounds, often used for layering or slow evaporation techniques.

Start by testing the solubility of a small amount of your compound in about 0.5 mL of each solvent at room temperature and then upon heating. An ideal solvent will show poor solubility at room temperature and high solubility when hot.

Q: What is polymorphism and why is it important for pyrazole esters in drug development?

A: Polymorphism is the ability of a compound to crystallize in more than one crystal structure. These different forms, or polymorphs, can have distinct physical and chemical properties, including melting point, solubility, and stability. In drug development, controlling polymorphism is critical because these differences can impact a drug's bioavailability, manufacturability, and shelf-life. Identifying and characterizing all possible polymorphs of a pyrazole ester active pharmaceutical ingredient (API) is a regulatory requirement to ensure product consistency and efficacy.

Visualizing Crystallization Strategies

The following diagram illustrates the relationship between different crystallization techniques and the principles of supersaturation they employ.

G cluster_0 Methods to Achieve Supersaturation cluster_1 Underlying Principle cooling Slow Cooling sol_decrease Decrease Solubility via Temperature Reduction cooling->sol_decrease evaporation Slow Evaporation conc_increase Increase Concentration evaporation->conc_increase anti_solvent Anti-Solvent Addition (Layering/Vapor Diffusion) sol_power_decrease Decrease Solvent Power anti_solvent->sol_power_decrease chem_reaction Chemical Reaction (e.g., Salt Formation) new_entity Formation of a New, Less Soluble Entity chem_reaction->new_entity

Figure 2: Principles of common crystallization methods.

References

  • Bock, H., et al. (2011). Method for purifying pyrazoles.
  • Saeed, A., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(2), M858. [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 630(1), 135-143. [Link]

  • Al-Mulla, A. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(1), 140. [Link]

  • N/A. (n.d.). Oiling Out in Crystallization. Mettler Toledo. [Link]

  • N/A. (n.d.). Guide for crystallization. IMSERC. [Link]

  • Shakirova, O. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • N/A. (n.d.). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • N/A. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • N/A. (n.d.). Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. ResearchGate. [Link]

  • N/A. (n.d.). tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate synthesis. Arkivoc. [Link]

  • N/A. (n.d.). Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • N/A. (n.d.). Process for the purification of pyrazoles.
  • N/A. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • N/A. (n.d.). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile and ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. IUCr Journals. [Link]

  • N/A. (n.d.). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • N/A. (n.d.). Vapor diffusion. University of Florida, Center for X-ray Crystallography. [Link]

  • N/A. (n.d.). Analysis of the effects of N-substituents on some aspects of the aromaticity of imidazoles and pyrazoles. SciSpace. [Link]

  • N/A. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • N/A. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • N/A. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • N/A. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. National Center for Biotechnology Information. [Link]

  • N/A. (n.d.). Crystallization of Membrane Proteins by Vapor Diffusion. National Center for Biotechnology Information. [Link]

  • N/A. (n.d.). Styrylpyrazoles: Properties, Synthesis and Transformations. National Center for Biotechnology Information. [Link]

  • N/A. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. N/A. [Link]

  • N/A. (n.d.). Synthesis of Substituted Pyrazoles from Aryl-sydnones. PubMed. [Link]

  • N/A. (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]

  • N/A. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

  • N/A. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

  • N/A. (n.d.). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications. [Link]

  • N/A. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • N/A. (n.d.). Acid sodium salt of 1h-pyrazole-3,4,5- tricarboxylic acid: synthesis, crystal structure and features of intramolecular bonds. ResearchGate. [Link]

  • N/A. (n.d.). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Wiley Online Library. [Link]

  • N/A. (n.d.). A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. Dalton Transactions. [Link]

  • N/A. (n.d.). Purification of Amino-Pyrazoles. Reddit. [Link]

  • N/A. (n.d.). Synthesis of aryl substituted hydrazinothiazolyl pyrazole derivatives and evaluation of their biological activity. ResearchGate. [Link]

  • N/A. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. ResearchGate. [Link]

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minimizing byproduct formation during esterification of pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions for minimal byproduct formation and maximum yield.

Section 1: Understanding the Core Reaction and Its Challenges

The esterification of a pyrazole carboxylic acid is a fundamental reaction in medicinal chemistry and materials science. However, the unique electronic nature of the pyrazole ring introduces specific challenges not always encountered with simpler aromatic carboxylic acids. The primary goal is to achieve a high-yield conversion to the desired ester while preventing the formation of key byproducts.

The Main Event: Fischer-Sprecher Esterification

The most direct method is the Fischer-Sprecher esterification, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst.

Mechanism:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of the alcohol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination: Water is eliminated, and a protonated ester is formed.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

This reaction is an equilibrium process.[1] The formation of water as a byproduct means that without its removal, the reaction will not proceed to completion.

The Primary Culprits: Common Byproducts

Minimizing byproduct formation begins with understanding what they are and how they form.

Byproduct IDByproduct NameFormation MechanismKey Drivers
BP-01 Unreacted Starting MaterialIncomplete reaction due to equilibriumInsufficient catalyst, inadequate water removal, low temperature, short reaction time.
BP-02 Decarboxylated PyrazoleLoss of CO₂ from the carboxylic acidHigh temperatures, prolonged reaction times, strong acidic or basic conditions.[2]
BP-03 N-Alkylated PyrazoleAlkylation of a pyrazole ring nitrogenUse of certain alkylating esterification agents (e.g., alkyl halides), high temperatures.
BP-04 Ring-Opened/Rearranged ProductsComplex degradation pathwaysExtreme heat, presence of highly reactive functional groups (e.g., nitro, azido) on the pyrazole ring.[3][4]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the esterification of pyrazole carboxylic acids in a practical question-and-answer format.

FAQ 1: My reaction has stalled, and I have a low yield of the ester with a lot of starting material left. What's wrong?

Answer: This is the most common issue and almost always relates to the equilibrium nature of the Fischer esterification.[1]

Troubleshooting Steps:

  • Water Removal: The primary cause is the presence of water, which pushes the equilibrium back towards the starting materials.

    • Chemical Sequestration: Use a dehydrating agent like molecular sieves (3Å or 4Å).[5]

    • Azeotropic Removal: If your solvent forms an azeotrope with water (e.g., toluene, benzene), use a Dean-Stark apparatus to physically remove the water as it forms.

  • Catalyst Loading: Ensure you are using a sufficient amount of acid catalyst (typically 1-5 mol% for strong acids like H₂SO₄ or up to stoichiometric amounts for milder catalysts). Water can deactivate some catalysts, so its removal is doubly important.[5]

  • Reaction Time & Temperature: While higher temperatures can accelerate the reaction, they also risk decarboxylation (see FAQ 2). First, ensure water is being removed, and then consider extending the reaction time at a moderate temperature (e.g., 80-100 °C) before resorting to higher heat.

FAQ 2: My main byproduct is the pyrazole without the carboxylic acid group. How do I prevent this?

Answer: You are observing decarboxylation (Byproduct BP-02 ). The pyrazole ring, particularly when substituted with electron-donating groups, can be susceptible to decarboxylation at elevated temperatures.[2]

Causality: The C-C bond between the pyrazole ring and the carboxyl group can cleave under thermal stress, often facilitated by strong acid or base catalysis, releasing CO₂.

Troubleshooting Workflow:

The following diagram illustrates the decision-making process to mitigate decarboxylation.

G start High Decarboxylation Observed (BP-02) temp Reduce Reaction Temperature (e.g., from 150°C to 100°C) start->temp Primary Action time Monitor reaction closely. Accept longer reaction time? temp->time yes_time Yes time->yes_time If feasible no_time No time->no_time If not end_good Problem Solved: High Yield, Low BP-02 yes_time->end_good alt_route Switch to a Milder, Non-Equilibrium Method no_time->alt_route protocol1 Protocol 1: Acid Chloride Formation (SOCl₂ or (COCl)₂) alt_route->protocol1 Common & Cost-Effective protocol2 Protocol 2: Peptide Coupling Reagents (EDC, TBTU, etc.) alt_route->protocol2 Very Mild, Good for Sensitive Substrates protocol1->end_good protocol2->end_good

Caption: Troubleshooting workflow for decarboxylation.

Key Strategies:

  • Lower the Temperature: This is the most critical parameter. Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate. A range of 10-60 °C is often preferable, though this may require longer reaction times.[6]

  • Change Your Method: If lowering the temperature makes the reaction impractically slow, you must abandon the Fischer esterification. Alternative, milder methods that do not require high heat are the solution. (See Section 3: Protocols).

FAQ 3: I am seeing a byproduct with a mass corresponding to my pyrazole + the alkyl group of my alcohol, but without the carbonyl. What is it?

Answer: This is likely an N-alkylated pyrazole (Byproduct BP-03 ). The pyrazole ring has two nitrogen atoms, and the one not bearing a substituent (the N-H) is nucleophilic. Under certain conditions, it can be alkylated by the alcohol or a reactive intermediate.

Causality: While alcohols are poor alkylating agents, under harsh, acidic conditions, they can form carbocations (especially secondary or tertiary alcohols) that can then alkylate the pyrazole nitrogen. This is less common but possible. More direct N-alkylation methods use trichloroacetimidates with a Brønsted acid catalyst, highlighting the possibility of this side reaction under acidic conditions.[7]

Mitigation Strategies:

  • Protect the Pyrazole Nitrogen: If your pyrazole is N-unsubstituted, consider protecting it with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) before esterification. This is the most robust solution.

  • Use Milder Conditions: Avoid excessively strong acids or very high temperatures that could promote carbocation formation from the alcohol.

  • Choose a Different Method: Reagents like EDC or the acid chloride method (see Section 3) are much less likely to cause N-alkylation.

Section 3: Field-Proven Experimental Protocols

When direct Fischer esterification fails or produces intractable byproduct mixtures, these two methods provide reliable alternatives.

Protocol 1: The Acid Chloride Method (for Thermally Sensitive Substrates)

This two-step method avoids the high heat and equilibrium limitations of the Fischer esterification, making it ideal for preventing decarboxylation. It is a very common and effective strategy.[8]

Workflow Diagram:

Caption: Two-step acid chloride esterification workflow.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrazole carboxylic acid (1.0 eq).

  • Solvent: Add a dry, aprotic solvent such as dichloromethane (DCM), toluene, or THF.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 eq). If using oxalyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases. The reaction can be monitored by quenching a small aliquot with methanol and analyzing by LCMS or TLC.

  • Workup (Step 1): Remove the solvent and excess reagent under reduced pressure. The resulting crude acid chloride is often used directly in the next step.

  • Ester Formation: Dissolve the crude acid chloride in fresh, dry DCM. In a separate flask, dissolve the desired alcohol (1.0-1.5 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in dry DCM.

  • Combination: Cool the alcohol/base solution to 0 °C and slowly add the acid chloride solution via a dropping funnel.

  • Reaction (Step 2): Stir the reaction at room temperature for 1-12 hours until complete.

  • Final Workup: Quench the reaction with water or saturated NH₄Cl solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude ester, which can then be purified by column chromatography or recrystallization.

Protocol 2: The Coupling Reagent Method (for Highly Sensitive Substrates)

This method uses peptide coupling reagents to activate the carboxylic acid in situ under very mild conditions, offering excellent functional group tolerance.

Step-by-Step Methodology (using EDC/HOBt):

  • Setup: In a round-bottom flask, dissolve the pyrazole carboxylic acid (1.0 eq), the alcohol (1.1 eq), and a coupling additive such as HOBt or Oxyma (1.1 eq) in an aprotic solvent like DCM or DMF.

  • Coupling Agent: Add a carbodiimide coupling agent such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) (1.2 eq) to the solution. A mild, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq) can be included if an acid salt is used.

  • Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor by LCMS or TLC for the disappearance of the starting acid.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.

Section 4: References

  • Özer, I., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5647-5651. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Akrout, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(23), 8233. [Link]

  • Gras, E., et al. (2021). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus Chimie, 24(S2), 1-13. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... [Image]. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Retrieved from

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 12(1), 123. [Link]

  • PubMed Central. (n.d.). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Retrieved from [Link]

  • ACS Publications. (2020). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters, 22(19), 7563–7568. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • IntechOpen. (2022). Advances in Pyrazole Ring Formation and Their Methodologies: Review. [Link]

  • Google Patents. (n.d.). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Retrieved from

  • ACS Publications. (2019). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. The Journal of Organic Chemistry, 84(17), 11216–11224. [Link]

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  • ResearchGate. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

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Technical Support Center: Analytical Method Development for Resolving Isomers of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method development of pyrazole isomer separation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into resolving the unique challenges presented by pyrazole isomers. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to your analytical challenges.

Introduction: The Challenge of Pyrazole Isomerism

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science. However, their synthesis often yields a mixture of isomers—constitutional (regioisomers) and stereoisomers (enantiomers and diastereomers)—which can possess vastly different pharmacological, toxicological, and material properties. The subtle structural similarities between these isomers make their separation a significant analytical hurdle.[1][2] Regioisomers may exhibit very close polarities, while enantiomers have identical physical properties in achiral environments, necessitating specialized analytical techniques for their resolution.[1]

This guide provides a structured approach to developing and troubleshooting analytical methods for pyrazole isomer separation, focusing on High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).

Section 1: High-Performance Liquid Chromatography (HPLC) for Pyrazole Isomer Resolution

HPLC is a powerful and versatile technique for separating both chiral and achiral pyrazole isomers. The choice of stationary phase and mobile phase is critical for achieving successful separation.

Frequently Asked Questions (FAQs) - HPLC

Q1: What are the primary challenges in separating pyrazole isomers by HPLC?

Separating pyrazole isomers is often difficult due to their similar physicochemical properties. Regioisomers can have very close polarity, making them hard to resolve on standard stationary phases.[1] Enantiomers, on the other hand, require a chiral environment for separation, which is typically achieved using a chiral stationary phase (CSP).[1]

Q2: Which HPLC columns are most effective for pyrazole isomer separation?

The choice of column depends on the type of isomers:

  • For Regioisomers: Standard reversed-phase columns like C18 are often a good starting point.[1] Normal-phase chromatography on silica gel can also be effective.

  • For Enantiomers: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Columns such as those based on cellulose and amylose derivatives have demonstrated excellent chiral recognition for pyrazole compounds.[3][4][5]

Q3: What are the recommended mobile phases for pyrazole isomer separation?

  • Reversed-Phase (for regioisomers): Mixtures of water with methanol or acetonitrile are common. The addition of modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape.[1]

  • Normal-Phase (for regioisomers): Gradients of ethyl acetate in hexane are frequently used.[1]

  • Chiral Separations:

    • Normal-Phase Mode: n-Hexane/ethanol mixtures are widely used.[1]

    • Polar Organic Mode: Using polar solvents like methanol or acetonitrile can lead to sharp peaks and faster analysis times.[1][3][4]

Troubleshooting Guide - HPLC

Q4: My pyrazole isomers are co-eluting on a C18 column. What should I do?

  • Problem Diagnosis: Co-elution of regioisomers on a C18 column typically indicates that the isomers have very similar polarities under the current conditions.

  • Solutions:

    • Modify the Mobile Phase:

      • Change the Organic Modifier: If you are using methanol, try acetonitrile, or vice-versa. The different solvent properties can alter selectivity.

      • Adjust the pH: For ionizable pyrazole compounds, adjusting the mobile phase pH with a buffer can significantly impact retention and selectivity.

      • Add an Ion-Pair Reagent: For ionic isomers, adding an ion-pair reagent can improve resolution.[6]

    • Change the Stationary Phase: Consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

    • Optimize Temperature: Varying the column temperature can sometimes improve resolution, although its effect is generally less pronounced than mobile phase or stationary phase changes.

Q5: I'm observing significant peak tailing with my basic pyrazole compounds. What's the cause and how can I fix it?

  • Problem Diagnosis: Peak tailing for basic compounds on silica-based columns is often caused by secondary interactions with acidic silanol groups on the stationary phase surface.[7]

  • Solutions:

    • Add a Mobile Phase Modifier: Incorporate a small amount of a basic additive, like triethylamine (TEA) or diethylamine (DEA), into the mobile phase (typically 0.1%). This will compete with the pyrazole for the active silanol sites, reducing tailing.

    • Use a Base-Deactivated Column: Employ a column specifically designed to minimize silanol interactions.

    • Lower the pH: If your compound is stable, lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the basic analyte.

Q6: My chiral separation shows poor resolution (Rs < 1.5). How can I improve it?

  • Problem Diagnosis: Poor resolution in chiral separations indicates that the enantiomers are not interacting differently enough with the chiral stationary phase.[5]

  • Solutions:

    • Optimize the Mobile Phase:

      • Adjust the Alcohol Modifier: In normal-phase mode, the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) are critical. Small changes can have a large impact on resolution. The alcohol competes with the analyte for hydrogen bonding sites on the CSP.[3]

      • Explore Different Elution Modes: If normal-phase isn't working, consider polar organic or reversed-phase modes, as these can offer different chiral recognition mechanisms.[3][5]

    • Screen Different CSPs: Chiral recognition is highly specific. If one type of CSP (e.g., cellulose-based) doesn't work, try another (e.g., amylose-based).[3][5]

    • Lower the Temperature: Reducing the column temperature can sometimes enhance the enantioselectivity of the CSP.

Section 2: Supercritical Fluid Chromatography (SFC) for Pyrazole Isomer Resolution

SFC is an attractive alternative to HPLC, particularly for chiral separations. It often provides faster separations and uses less organic solvent.[8][9]

Frequently Asked Questions (FAQs) - SFC

Q7: Why is SFC a good choice for pyrazole isomer separation?

SFC combines the benefits of both gas and liquid chromatography. The low viscosity of supercritical CO2 allows for high flow rates and rapid separations. It is particularly well-suited for normal-phase-like separations, making it ideal for many pyrazole compounds.[8]

Q8: What are the typical mobile phases and columns used in SFC for pyrazole isomer analysis?

  • Mobile Phase: The primary mobile phase is supercritical CO2, with a small amount of a polar organic co-solvent (modifier), such as methanol, ethanol, or isopropanol.[10]

  • Columns: The same polysaccharide-based chiral stationary phases used in HPLC are highly effective in SFC.[10]

Troubleshooting Guide - SFC

Q9: I'm not getting any separation of my pyrazole enantiomers in SFC. What should I try first?

  • Problem Diagnosis: A complete lack of separation suggests that the chosen conditions (column and co-solvent) are not suitable for creating enantioselective interactions.

  • Solutions:

    • Screen Co-solvents: The choice of co-solvent is crucial. If methanol doesn't provide separation, try ethanol or isopropanol.

    • Add an Additive: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can dramatically alter selectivity.

    • Screen Columns: Just as in HPLC, screening a variety of chiral stationary phases is often necessary to find one that resolves your specific pyrazole enantiomers.[10]

Q10: My peaks are broad in SFC. How can I improve the peak shape?

  • Problem Diagnosis: Broad peaks can be due to a variety of factors, including poor solubility in the mobile phase, secondary interactions, or suboptimal system parameters.

  • Solutions:

    • Increase Co-solvent Percentage: A higher percentage of the organic modifier can improve solubility and peak shape.

    • Adjust Backpressure and Temperature: These parameters influence the density of the supercritical fluid and can affect chromatography. Experiment with different settings to find the optimum.

    • Check for System Leaks: Leaks in an SFC system can lead to poor performance.

Section 3: Gas Chromatography (GC) for Pyrazole Isomer Analysis

GC is a suitable technique for the analysis of volatile and thermally stable pyrazole isomers. It is often coupled with mass spectrometry (GC-MS) for definitive identification.[11]

Frequently Asked Questions (FAQs) - GC

Q11: When should I consider using GC for pyrazole isomer separation?

GC is a good option if your pyrazole isomers are volatile and thermally stable. It can be particularly useful for separating regioisomers. Chiral separations are also possible with the use of chiral GC columns.

Q12: What type of GC columns are recommended for pyrazole isomers?

  • For Regioisomers: Standard non-polar (e.g., DB-1, DB-5) or mid-polar (e.g., DB-17) capillary columns are often used.

  • For Enantiomers: Chiral GC columns, often based on cyclodextrin derivatives, are necessary.

Troubleshooting Guide - GC

Q13: My pyrazole compounds appear to be degrading in the GC inlet. What can I do?

  • Problem Diagnosis: Thermal degradation in the hot inlet is a common issue for some nitrogen-containing heterocyclic compounds.

  • Solutions:

    • Lower the Inlet Temperature: Use the lowest inlet temperature that still allows for efficient volatilization of your analytes.

    • Use a Cooled Injection Technique: Techniques like cool on-column or programmed temperature vaporization (PTV) inlets can minimize thermal stress on the sample.

    • Derivatize the Analyte: If the pyrazole has active N-H protons, derivatization (e.g., silylation) can improve thermal stability and chromatographic performance.

Q14: I have poor resolution of my pyrazole regioisomers on a non-polar GC column. What are my options?

  • Problem Diagnosis: The non-polar column is not providing enough selectivity to separate the isomers based on their boiling point differences alone.

  • Solutions:

    • Use a More Polar Column: Switch to a column with a different stationary phase chemistry (e.g., a polyethylene glycol or "wax" column) to introduce different separation mechanisms.

    • Optimize the Temperature Program: A slower temperature ramp rate can often improve the resolution of closely eluting peaks.

    • Increase Column Length or Decrease Inner Diameter: Using a longer column or a column with a smaller internal diameter can increase the overall efficiency of the separation.

Section 4: Method Validation and System Suitability

Once a suitable separation method has been developed, it must be validated to ensure it is fit for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH).[12][13][14][15]

Key Validation Parameters

A typical validation protocol for an isomer separation method would include the following parameters:[15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other isomers.[15]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[15]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[15]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy, and the lowest amount that can be detected, respectively.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability Testing (SST)

Before running any samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately. Key SST parameters for an isomer separation method include:

  • Resolution (Rs): The separation between the two closest eluting isomer peaks. A minimum Rs of 1.5 is generally required for baseline separation.[5]

  • Tailing Factor (T): A measure of peak symmetry. A value between 0.8 and 1.5 is typically acceptable.

  • Repeatability: The precision of replicate injections of a standard solution, usually expressed as the relative standard deviation (%RSD) of the peak areas.

Experimental Protocols and Data

Protocol 1: Chiral Separation of N-Substituted Pyrazole Enantiomers by HPLC

This protocol is a general starting point for the chiral separation of N-substituted pyrazoles.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2 or Lux Amylose-2, 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: n-Hexane/Ethanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Method Validation Summary (Hypothetical Data)

ParameterAcceptance CriteriaResult
Specificity Baseline resolution of enantiomersRs > 2.0
Linearity (r²) ≥ 0.9950.999
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (%RSD) ≤ 2.0%0.8%
Robustness No significant change in RsPassed
Protocol 2: Separation of Pyrazole Regioisomers by GC-MS

This protocol provides a general method for the separation of volatile pyrazole regioisomers.

  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Oven Program: 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

Visualizations

MethodDevelopmentWorkflow start Start: Pyrazole Isomer Mixture analyze Analyze Mixture (e.g., LC-MS, TLC) start->analyze isomer_type Identify Isomer Type analyze->isomer_type chiral Chiral (Enantiomers/Diastereomers) isomer_type->chiral Stereoisomers achiral Achiral (Regioisomers) isomer_type->achiral Constitutional select_csp Select Chiral Stationary Phase (CSP) chiral->select_csp select_achiral_col Select Achiral Column (e.g., C18, Silica) achiral->select_achiral_col screen_solvents_chiral Screen Mobile Phases (Normal, Polar Organic, Reversed) select_csp->screen_solvents_chiral optimize_chiral Optimize Separation (Modifier %, Temperature, Additives) screen_solvents_chiral->optimize_chiral validate Validate Method (ICH Guidelines) optimize_chiral->validate screen_solvents_achiral Screen Mobile Phases (Gradients, pH) select_achiral_col->screen_solvents_achiral optimize_achiral Optimize Separation (Gradient Slope, Temperature) screen_solvents_achiral->optimize_achiral optimize_achiral->validate end End: Robust Analytical Method validate->end

Caption: Workflow for pyrazole isomer separation method development.

Troubleshooting_Resolution start {Problem: Poor Resolution (Rs < 1.5)} check_params {Initial Checks| - System Suitability OK? - Correct Mobile Phase? - Column Age/Condition} start->check_params mp_opts Mobile Phase Optimization check_params->mp_opts Parameters OK sp_opts Stationary Phase Optimization - Try Column with Different Selectivity (e.g., Phenyl, Polar-Embedded) - For Chiral: Screen Different CSPs (Cellulose vs. Amylose) mp_opts->sp_opts No Improvement solution {Solution: Improved Resolution} mp_opts->solution Success other_opts Other Parameters - Lower Temperature - Decrease Flow Rate sp_opts->other_opts No Improvement sp_opts->solution Success other_opts->solution Success

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Cyclopropyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of a Privileged Scaffold and a Unique Bioisostere

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1] Its five-membered heterocyclic structure is a cornerstone in numerous clinically approved drugs, owing to its versatile chemical properties and ability to engage in various biological interactions.[2][3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5]

This guide focuses on a specific, highly impactful modification to the pyrazole core: the incorporation of a cyclopropyl group. The cyclopropane ring is far more than a simple saturated carbocycle; its unique electronic and conformational properties make it a powerful tool in drug design.[6] It introduces rigidity, improves metabolic stability, and can significantly enhance potency by orienting substituents for optimal target binding.[6][7]

This document provides a comprehensive comparison of structure-activity relationship (SAR) studies for cyclopropyl-substituted pyrazoles across various biological targets. We will dissect the causal relationships between specific structural modifications and their resulting pharmacological effects, supported by experimental data and detailed protocols for researchers in the field.

PART 1: The Cyclopropyl Advantage in Pyrazole Scaffolds

The strategic inclusion of a cyclopropyl moiety is a deliberate design choice aimed at optimizing the drug-like properties of a pyrazole-based lead compound. The rationale is grounded in the distinct physicochemical characteristics of the three-membered ring.

Causality Behind the Choice:

  • Metabolic Stability: The C-H bonds of a cyclopropyl group have a higher bond dissociation energy compared to their linear alkane counterparts. This makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[7] By replacing a metabolically vulnerable group (like an isopropyl or ethyl group) with a cyclopropyl ring, chemists can block a key metabolic hotspot, thereby increasing the compound's half-life and bioavailability.

  • Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropyl ring is a rigid planar structure.[6] This conformational constraint reduces the entropic penalty upon binding to a target protein, as the molecule has fewer conformations to "freeze" into its bioactive state. This often translates to higher binding affinity and potency.

  • Potency and Lipophilicity: The cyclopropyl group acts as a "lipophilic hydrogen bond donor." While increasing lipophilicity, which can improve membrane permeability, its unique electronic nature (enhanced p-character in its C-C bonds) allows for favorable interactions with protein active sites.[6] It is often used as a rigid bioisosteric replacement for an alkene or a gem-dimethyl group.[6]

cluster_pyrazole Pyrazole Core cluster_cyclopropyl Cyclopropyl Moiety cluster_properties Enhanced Properties Py Pyrazole Scaffold CP Cyclopropyl Group MS Increased Metabolic Stability (Blocks CYP Oxidation) CP->MS Resists Oxidation CR Conformational Rigidity (Lower Entropic Penalty) CP->CR Introduces Strain & Rigidity Pot Enhanced Potency (Optimal Target Interaction) CR->Pot Favors Bioactive Conformation cluster_sar General SAR of Cyclopropyl-Diaryl-Pyrazole CB1 Antagonists Scaffold Diaryl-Pyrazole Core N1 N1-Position: 2,4-Dichlorophenyl is optimal Scaffold->N1 C3 C3-Position: Carboxamide (e.g., piperidinyl) is essential Scaffold->C3 C4 C4-Position: Small alkyl groups (e.g., methyl, ethyl) are tolerated Scaffold->C4 C5 C5-Position: Para-substituted phenyl is critical Scaffold->C5 C5_sub C5-Phenyl Para-Substituent: Cyclopropyl > Cl > Me for potency C5->C5_sub

Caption: Key SAR takeaways for cyclopropyl-diaryl-pyrazole based CB1 receptor antagonists.

Kinase Inhibitors

The pyrazole ring is a well-established hinge-binding motif in kinase inhibitors. [1][8]The cyclopropyl group is often incorporated to probe hydrophobic pockets and enhance selectivity.

Core SAR Insights:

  • Hinge Binding: The pyrazole's nitrogen atoms form critical hydrogen bonds with the kinase hinge region. [9]* Hydrophobic Pockets: A cyclopropyl group, often attached to an N-phenyl ring or another part of the scaffold, can effectively occupy small hydrophobic pockets adjacent to the ATP binding site. This can improve potency and, crucially, selectivity over other kinases that may have a different topology in that region.

  • Example - JNK Inhibitors: Studies on c-Jun N-terminal kinase (JNK) inhibitors have shown that pyrazole amides are a promising scaffold. [10]While extensive cyclopropyl SAR in this specific class is emerging, the principles of using rigid, small lipophilic groups to gain potency and selectivity are directly applicable.

Insecticides

In agrochemistry, pyrazole-based compounds like fipronil are potent insecticides. [11]SAR studies in this field focus on maximizing potency against target pests while minimizing off-target toxicity.

Core SAR Insights:

  • Target: Many pyrazole insecticides target the insect GABA receptor.

  • Role of Cyclopropyl: The cyclopropyl group is used as a rigid linker or a substituent to optimize the fit within the receptor's binding site. The conformational constraint it provides is key to maintaining the correct orientation of other pharmacophoric elements. Modifications to fipronil and related structures often involve exploring different substitutions on the pyrazole core and the N-phenyl ring to enhance insecticidal activity. [11]

PART 3: Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, detailed methodologies are essential. The following are representative protocols for the synthesis and evaluation of cyclopropyl-substituted pyrazoles.

Synthesis Protocol: General Procedure for 1,3-Dipolar Cycloaddition

This protocol describes a common method for synthesizing the core pyrazole ring, which can then be further functionalized. [3][10] Objective: To synthesize a 1,3,5-substituted pyrazole via cycloaddition.

Materials:

  • Appropriately substituted aryl hydrazone (e.g., from an arylhydrazine and an aldehyde)

  • Vinyl derivative (e.g., vinyl cyclopropyl ketone)

  • Chloramine-T or similar oxidizing agent

  • Triethylamine (TEA) or similar base

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aryl hydrazone (1.0 eq) and the vinyl derivative (1.2 eq) in dry DCM.

  • In Situ Generation of Nitrilimine: Cool the mixture to 0 °C in an ice bath. Add TEA (2.0 eq) to the solution.

  • Cycloaddition: Slowly add a solution of Chloramine-T (1.1 eq) in DCM to the reaction mixture over 30 minutes. The nitrilimine is generated in situ and immediately reacts with the alkene. [3]4. Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired cyclopropyl-substituted pyrazole.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Start 1. Combine Aryl Hydrazone & Vinyl Derivative in DCM Cool 2. Cool to 0°C, Add Base (TEA) Start->Cool Add 3. Slowly Add Oxidizing Agent Cool->Add Stir 4. Warm to RT, Stir 12-24h (Monitor by TLC) Add->Stir Workup 5. Aqueous Workup & Extraction Stir->Workup Purify 6. Column Chromatography Workup->Purify End 7. Characterize Product (NMR, MS) Purify->End

Caption: Synthetic workflow for a cyclopropyl-substituted pyrazole via 1,3-dipolar cycloaddition.

Biological Assay Protocol: CB1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human CB1 receptor.

Materials:

  • Membrane preparation from cells expressing human CB1 receptor (e.g., HEK293 or CHO cells)

  • Radioligand: [³H]-CP55,940 (a high-affinity CB1 agonist)

  • Non-specific binding control: WIN 55,212-2 (10 µM)

  • Test compounds (cyclopropyl-pyrazoles) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters and a cell harvester

Step-by-Step Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Incubation: In a 96-well plate, combine the CB1 receptor membranes, the radioligand [³H]-CP55,940 (at a concentration near its Kd, e.g., 0.5 nM), and either assay buffer (for total binding), WIN 55,212-2 (for non-specific binding), or the test compound.

  • Equilibration: Incubate the plate at 30°C for 90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Conclusion and Future Outlook

The combination of the privileged pyrazole scaffold and the functionally unique cyclopropyl group has yielded a plethora of potent and selective modulators for diverse biological targets. The SAR studies consistently highlight the cyclopropyl moiety's role in enhancing metabolic stability and providing conformational lock-in, which translates to improved potency. For diaryl-pyrazole CB1 antagonists, a para-cyclopropyl group on the C5-phenyl ring is a superior modification. [12]In kinase and insecticide development, this group serves to probe and fit into specific hydrophobic regions of the target proteins. [1][11] Future research should focus on exploring the cyclopropyl group as a bioisostere in other classes of pyrazole-based therapeutics. The use of multi-functionalized cyclopropanes (e.g., containing fluorine or hydroxyl groups) could further refine interactions and pharmacokinetic profiles. As synthetic methodologies become more advanced, the strategic placement of this powerful carbocycle will undoubtedly continue to be a cornerstone of rational drug design.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Al-Azmi, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved January 27, 2026, from [Link]

  • Szabó, G., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4329-37. Retrieved January 27, 2026, from [Link]

  • Singh, S., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.).
  • Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

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A Senior Application Scientist's Guide to the Synthetic Routes of Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents. Among these, pyrazole carboxylates stand out as particularly versatile intermediates and bioactive molecules in their own right. The strategic placement of a carboxylate group on the pyrazole ring opens up a plethora of possibilities for further functionalization, making the choice of synthetic route a critical decision in any research and development campaign. This guide provides a comparative analysis of the most prominent synthetic routes to pyrazole carboxylates, offering insights into their mechanisms, practical considerations, and experimental data to inform your synthetic strategy.

The Classic Approach: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, a venerable and widely employed method, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] When one of the carbonyl functionalities is an ester, this reaction provides a direct route to pyrazole carboxylates.

Mechanism and Rationale

The reaction typically proceeds under acidic or basic conditions. The initial step is the formation of a hydrazone intermediate by the reaction of the hydrazine with the more reactive ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization, where the remaining nitrogen of the hydrazine attacks the ester carbonyl, leading to a tetrahedral intermediate. Subsequent dehydration affords the aromatic pyrazole ring.[2]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Performance Analysis

The primary advantage of the Knorr synthesis is the use of readily available and often inexpensive starting materials. However, a significant challenge arises when using unsymmetrical β-dicarbonyl compounds, as it can lead to the formation of regioisomers. The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction pH.[3]

Starting MaterialsProduct(s)Yield (%)RegioselectivityReference
(Ethoxycarbonyl)malondialdehyde, HydrazineEthyl 1H-pyrazole-4-carboxylate72.4N/A (symmetrical)[4][5]
Diethyl [(dimethylamino)methylene]malonate, ArylhydrazinesEthyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates78-94High[6]
Ethyl benzoylacetate, Hydrazine hydrate5-Phenyl-3H-pyrazol-3-oneHighN/A[7][8]
Experimental Protocol: Synthesis of Ethyl 1H-pyrazole-4-carboxylate[4][5]
  • To a solution of (ethoxycarbonyl)malondialdehyde (27.6 g, 192 mmol) in 150 mL of ethanol, slowly add hydrazine (6.2 g, 193 mmol) under ice bath cooling.

  • Stir the reaction mixture at room temperature for 17 hours.

  • Remove the ethanol by vacuum distillation.

  • Purify the residue by silica gel column chromatography (dichloromethane/ethyl acetate) to yield ethyl 1H-pyrazole-4-carboxylate as yellow crystals.

The [3+2] Cycloaddition Approach

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful tool for the synthesis of five-membered heterocycles, including pyrazoles.[9] This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene.

Mechanism and Rationale

For the synthesis of pyrazole carboxylates, the reaction between an ethyl diazoacetate and an alkyne bearing an ester group is a common strategy. The reaction proceeds through a concerted pericyclic mechanism, forming an unstable 3H-pyrazole intermediate, which then undergoes a 1,5-sigmatropic shift to furnish the stable, aromatic pyrazole.[10] The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.

Caption: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.

Performance Analysis

This method offers good functional group tolerance and can often be performed under mild conditions. However, the use of potentially explosive diazo compounds requires caution. Furthermore, the reaction with unsymmetrical alkynes can result in a mixture of regioisomers. The regioselectivity can sometimes be controlled by the choice of catalyst or reaction conditions.[10]

1,3-DipoleDipolarophileProduct(s)Yield (%)RegioselectivityReference
Ethyl diazoacetateDimethyl acetylenedicarboxylateDimethyl 1H-pyrazole-3,4-dicarboxylateHighN/A (symmetrical)[11]
Ethyl diazoacetate(E)-3-Arylidenechroman-4-onesSpiro-pyrazoline carboxylatesup to 97High (>95:5 dr)[12]
TosylhydrazonesNitroalkenes3,4-Diaryl-1H-pyrazoles-High[13]
Experimental Protocol: One-Pot Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[11]
  • A mixture of phenylhydrazine (1 equiv) and dimethyl acetylenedicarboxylate (DMAD) (1 equiv) in a 1:1 mixture of toluene and dichloromethane is refluxed for 2 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to afford the title compound.

The Efficiency of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, have emerged as a powerful strategy for the synthesis of complex molecules, including pyrazole carboxylates. These reactions are highly valued for their atom economy, operational simplicity, and ability to generate molecular diversity.[14]

Mechanism and Rationale

A variety of MCRs have been developed for the synthesis of pyrazole carboxylates. A common approach involves the condensation of an aldehyde, a β-ketoester, and a hydrazine in the presence of a catalyst. The reaction often proceeds through the initial formation of a hydrazone from the aldehyde and hydrazine, which then undergoes a Michael addition to the β-ketoester, followed by cyclization and dehydration to yield the pyrazole.[15]

Caption: A General Multicomponent Reaction Pathway.

Performance Analysis

MCRs offer significant advantages in terms of efficiency and sustainability by reducing the number of synthetic steps and purification procedures. They often allow for the rapid construction of complex and diverse pyrazole libraries. However, the optimization of reaction conditions for a specific set of components can sometimes be challenging.

ComponentsProductYield (%)Reference
Aldehydes, β-ketoesters, HydrazinesPolysubstituted pyrazole-4-carboxylatesGood to excellent[15][16]
3-Methyl-1-phenyl-5-pyrazolone, Aldehydes, Dimedone4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols)High to excellent[17]
Acyl chlorides, Terminal alkynes, HydrazinesPolysubstituted pyrazoles15-85[10]
Experimental Protocol: Three-Component Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)[17]
  • To a solution of an aromatic aldehyde (0.4 mmol) and 3-methyl-1-phenyl-5-pyrazolone (0.8 mmol) in 4 mL of 70% ethanol at room temperature, add 1 M sodium acetate solution (40.2 µL).

  • Stir the mixture until the reaction is complete (monitored by TLC).

  • Add water to obtain a 50% ethanol solution.

  • Filter the precipitate, wash with 50% ethanol, and dry to obtain the pure product.

Precision Targeting: Regioselective Functionalization

An alternative to constructing the pyrazole ring from acyclic precursors is the direct functionalization of a pre-formed pyrazole scaffold. This approach offers the advantage of unambiguous regiochemistry, provided that a selective C-H activation or functionalization method is available.

Mechanism and Rationale

Direct carboxylation of pyrazoles can be challenging. A common strategy involves the deprotonation of a specific C-H bond using a strong base, such as an organolithium reagent, to form a pyrazolyl anion. This anion is then quenched with an electrophilic carbon dioxide source, such as dry ice or a chloroformate, to introduce the carboxylate group. The regioselectivity of the deprotonation is often directed by a substituent on the pyrazole ring or the nitrogen atom.[18]

Caption: Regioselective Lithiation-Carboxylation of a Pyrazole.

Performance Analysis

The key advantage of this method is the precise control over the position of the carboxylate group. However, it often requires the use of protecting groups on the pyrazole nitrogen and cryogenic temperatures for the lithiation step, which may not be suitable for all substrates. Other methods for introducing a carboxyl group include the oxidation of a pre-existing alkyl or formyl group.[18]

SubstrateReagentsProductYield (%)Reference
Bis(3,5-dimethylpyrazol-1-yl)methane1. Oxalyl chloride 2. H2OBis(4-carboxy-3,5-dimethylpyrazol-1-yl)methaneHigh[18]
1-Methyl-3-ethyl-5-pyrazolecarboxylate1. NaH 2. Dimethyl carbonate1-Methyl-3-ethyl-5-pyrazolecarboxylate81-90[19][20]
Ethyl 1-methylpyrazole-4-carboxylateAryl halides, Pd catalystEthyl 5-aryl-1-methylpyrazole-4-carboxylates-[3]
Experimental Protocol: Carboxylation of Bis(3,5-dimethylpyrazol-1-yl)methane[18]
  • To a solution of bis(3,5-dimethylpyrazol-1-yl)methane in a suitable solvent, add oxalyl chloride and stir at room temperature.

  • After the reaction is complete, carefully quench the reaction mixture with water.

  • The resulting dicarboxylic acid can be isolated by filtration or extraction.

Comparative Summary of Synthetic Routes

FeatureKnorr Synthesis1,3-Dipolar CycloadditionMulticomponent ReactionsRegioselective Functionalization
Starting Materials Readily available β-dicarbonyls and hydrazinesDiazo compounds and alkynes/alkenesSimple and diverse starting materialsPre-functionalized pyrazoles
Regioselectivity Can be an issue with unsymmetrical substratesVariable, can be controlled in some casesGenerally good, but can be complexExcellent, pre-determined
Yields Generally good to highModerate to highGood to excellentModerate to high
Substrate Scope BroadBroadVery broadDependent on the specific reaction
Operational Simplicity Relatively simpleRequires handling of diazo compoundsExcellent, one-pot proceduresOften requires multiple steps (protection/deprotection)
Key Advantages Inexpensive starting materialsMild reaction conditions, good functional group toleranceHigh atom economy, efficiency, and diversityUnambiguous regiocontrol
Key Disadvantages Regioselectivity issuesUse of potentially hazardous diazo compounds, regioisomer formationOptimization can be complexHarsh conditions, need for protecting groups

Conclusion

The synthesis of pyrazole carboxylates can be approached through several distinct and effective strategies. The classical Knorr synthesis remains a reliable method, particularly when symmetrical starting materials are used or when regioselectivity is not a primary concern. For a more modern and often milder approach, 1,3-dipolar cycloaddition offers a powerful alternative, though the handling of diazo compounds and potential for regioisomer formation must be considered. Multicomponent reactions stand out for their elegance and efficiency, enabling the rapid assembly of complex pyrazole carboxylates in a single step and are ideal for the generation of compound libraries. Finally, for applications where the precise placement of the carboxylate group is paramount, regioselective functionalization of a pre-existing pyrazole ring provides an unparalleled level of control, albeit often at the cost of additional synthetic steps.

The optimal choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the importance of factors such as regioselectivity and operational simplicity. By understanding the nuances of each of these methods, researchers can make informed decisions to efficiently and effectively achieve their synthetic goals in the pursuit of novel therapeutics and advanced materials.

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A Comparative Guide to the Validation of an Analytical Method for Quantifying Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the journey of a novel molecule from discovery to a marketable drug is paved with rigorous testing and stringent quality control. A critical, yet often under-appreciated, cornerstone of this process is the validation of analytical methods. This guide provides an in-depth, scientifically grounded comparison of approaches to validate an analytical method for the quantification of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound with potential therapeutic applications. Our focus will be on ensuring the method is fit for its intended purpose, a principle championed by global regulatory bodies.[1][2]

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2] For a quantitative assay of a drug substance like this compound, this means the method must be reliable, reproducible, and accurate. This guide will compare two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and delve into the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, particularly the recently updated Q2(R2).[3][4][5][6]

The Analytical Challenge: Quantifying a Novel Pyrazole Derivative

This compound is a small organic molecule featuring a substituted pyrazole ring. The accurate quantification of this analyte is paramount for various stages of drug development, including pharmacokinetic studies, stability testing, and final product quality control. The choice of analytical methodology and the thoroughness of its validation directly impact the integrity of the data generated and, ultimately, patient safety.

Foundational Pillars of Method Validation

The ICH Q2(R2) guideline outlines a set of performance characteristics that must be evaluated during method validation.[3][5] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2] These characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[3][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of test results obtained by the method to the true value.[7]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[7][8]

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][7]

The following sections will compare the validation of a hypothetical HPLC-UV and an LC-MS/MS method for the quantification of this compound.

Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS

While both HPLC-UV and LC-MS/MS are powerful analytical techniques, they offer distinct advantages and are suited for different applications. HPLC-UV is a robust and widely accessible technique, often employed for routine quality control of drug substances and finished products.[10] LC-MS/MS, on the other hand, provides superior sensitivity and selectivity, making it the gold standard for bioanalytical assays where the analyte is present at very low concentrations in a complex biological matrix.

Experimental Workflow: A Visual Overview

The general workflow for validating an analytical method is a systematic process. The following diagram illustrates the key stages, from initial method development to the final validation report.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation MD Method Development (e.g., Column, Mobile Phase Selection) MO Method Optimization (e.g., Gradient, Flow Rate) MD->MO SST System Suitability Testing MO->SST VP Define Validation Parameters & Acceptance Criteria SST->VP Specificity Specificity VP->Specificity Linearity Linearity & Range VP->Linearity Accuracy Accuracy VP->Accuracy Precision Precision VP->Precision Limits DL & QL VP->Limits Robustness Robustness VP->Robustness DR Data Review & Analysis Robustness->DR VR Validation Report Generation DR->VR

Caption: A flowchart illustrating the sequential phases of analytical method validation.

Detailed Validation Parameter Comparison

Specificity

Specificity ensures that the signal measured is solely from the analyte of interest.

  • HPLC-UV: For an HPLC-UV method, specificity is typically demonstrated by showing that there is no interference from excipients, impurities, or degradation products at the retention time of the analyte peak. This is often achieved by analyzing placebo samples and stressed samples (e.g., exposed to acid, base, oxidation, heat, and light). The peak purity can be assessed using a photodiode array (PDA) detector.[11]

  • LC-MS/MS: The inherent selectivity of LC-MS/MS is one of its greatest strengths. By using Multiple Reaction Monitoring (MRM), a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This highly specific transition provides a much higher degree of confidence that the signal is from the analyte.

Parameter HPLC-UV Approach LC-MS/MS Approach Acceptance Criteria
Specificity Analyze blank, placebo, and stressed samples. Assess peak purity with a PDA detector.Analyze blank and placebo samples. Monitor specific MRM transitions for the analyte and internal standard.No significant interfering peaks at the retention time of the analyte. Peak purity index > 0.995 (for HPLC-UV).
Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal over a defined range.

  • HPLC-UV & LC-MS/MS: The procedure is similar for both techniques. A series of calibration standards are prepared at different concentrations and analyzed. The response (peak area or height) is then plotted against the concentration, and a linear regression analysis is performed. The ICH Q2(R1) guideline recommends a minimum of 5 concentrations for establishing linearity.[1]

Table 1: Hypothetical Linearity Data

Concentration (µg/mL) HPLC-UV Response (mAU*s) LC-MS/MS Response (cps)
50125,4322,510,876
80201,1094,025,432
100250,5675,015,789
120300,8916,022,145
150376,0127,530,987
Correlation Coefficient (r²) 0.9998 0.9999

Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999

The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range. For the assay of a drug substance, the range is typically 80% to 120% of the test concentration.[1]

Accuracy

Accuracy, or trueness, reflects how close the measured value is to the actual value.

  • HPLC-UV & LC-MS/MS: Accuracy is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix. The analysis is performed at a minimum of three concentration levels covering the specified range, with multiple replicates at each level.

Table 2: Hypothetical Accuracy Data (Recovery %)

Concentration Level HPLC-UV LC-MS/MS
80%99.5%100.2%
100%100.1%99.8%
120%99.8%100.5%
Average Recovery 99.8% 100.2%

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): This is the precision under the same operating conditions over a short interval of time. It is typically assessed by analyzing a minimum of six replicate samples at 100% of the test concentration.

  • Intermediate Precision (Inter-assay precision): This expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment.

Table 3: Hypothetical Precision Data (RSD %)

Precision Level HPLC-UV LC-MS/MS
Repeatability 0.8%0.5%
Intermediate Precision 1.2%0.9%

Acceptance Criteria: The Relative Standard Deviation (RSD) should not be more than 2.0%. For bioanalytical methods, the European Medicines Agency (EMA) suggests that the coefficient of variation (CV) should not exceed 15% for quality control samples, except for the Lower Limit of Quantitation (LLOQ) where it should not exceed 20%.[12]

Detection Limit (DL) and Quantitation Limit (QL)
  • DL: The lowest concentration of analyte that can be reliably detected.

  • QL: The lowest concentration that can be quantified with acceptable accuracy and precision.

These are often determined based on the signal-to-noise ratio (S/N). Typically, a S/N of 3:1 is used for DL and 10:1 for QL.[9]

Table 4: Hypothetical DL and QL Data

Parameter HPLC-UV LC-MS/MS
DL (ng/mL) 100.1
QL (ng/mL) 300.3

The significantly lower DL and QL for LC-MS/MS highlight its superior sensitivity, making it the preferred method for trace-level analysis.

Robustness

Robustness testing evaluates the method's reliability when subjected to small, deliberate changes in method parameters.

  • HPLC-UV: Typical variations include changes in mobile phase composition (e.g., ±2% organic), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).[11]

  • LC-MS/MS: In addition to the HPLC parameters, robustness testing for LC-MS/MS may also include variations in mass spectrometer parameters such as collision energy and gas pressures.

Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the results of the analysis of a standard solution should not be significantly affected.

Logical Interdependencies of Validation Parameters

The validation parameters are not independent entities but are interconnected in a logical framework. For instance, a method that is not specific will inherently lack accuracy. This relationship is visualized in the following diagram.

Validation Parameter Interdependencies Interdependencies of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Range->Accuracy Range->Precision FitForPurpose Fit for Purpose Accuracy->FitForPurpose Precision->Accuracy Precision->FitForPurpose Robustness Robustness Robustness->FitForPurpose QL Quantitation Limit QL->Range DL Detection Limit DL->QL

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Ethyl 3-cyclopropyl- and 5-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically relevant molecules, the precise arrangement of substituents on a heterocyclic scaffold is paramount to its biological activity. The 1,3,5-trisubstituted pyrazole core is a privileged structure in medicinal chemistry, and the synthesis of specific regioisomers is a common challenge. This guide provides a comprehensive spectroscopic comparison of two closely related isomers: ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate and ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate.

The formation of these isomers is a practical concern during the synthesis of many pyrazole derivatives.[1][2] A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[3][4] Depending on the reaction conditions and the nature of the substituents, a mixture of regioisomers can be obtained, necessitating robust analytical methods for their differentiation and characterization. This guide will equip researchers with the foundational knowledge and practical protocols to distinguish between these two isomers using routine spectroscopic techniques.

The Isomeric Challenge: 3-cyclopropyl vs. 5-cyclopropyl

The key to differentiating these isomers lies in how the relative positions of the electron-donating cyclopropyl group and the electron-withdrawing ethyl carboxylate group influence the electronic environment of the pyrazole ring. These differences manifest in subtle yet predictable ways in their respective NMR, mass spectrometry, and IR spectra.

isomers cluster_0 This compound cluster_1 Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate isomer_3_cp isomer_5_cp

Caption: Chemical structures of the two regioisomers.

Spectroscopic Comparison: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for distinguishing between these isomers. The chemical shifts of the pyrazole ring proton (H-4) and the ring carbons (C-3, C-4, and C-5) are highly sensitive to the electronic effects of the substituents.

¹H NMR Spectroscopy: The most diagnostic signal is the singlet corresponding to the proton at the C-4 position of the pyrazole ring.

  • This compound: The C-4 proton is flanked by two electron-withdrawing groups (the pyrazole nitrogen at position 1 and the ethyl carboxylate at position 5). This will result in a downfield shift for the H-4 proton.

  • Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate: The C-4 proton is positioned between a nitrogen atom and the electron-donating cyclopropyl group. This will lead to an upfield shift for the H-4 proton compared to its isomer.

¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons provide further confirmation of the isomeric identity.

  • C-3 and C-5 Carbons: The carbon atom directly attached to the electron-withdrawing ethyl carboxylate group will resonate at a more downfield chemical shift compared to the carbon attached to the electron-donating cyclopropyl group.[6]

  • Cyclopropyl Carbons: The chemical shifts of the cyclopropyl carbons themselves are expected to be in the characteristic upfield region (typically below 20 ppm).[7]

Predicted Chemical Shift (ppm) This compound Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate
¹H NMR
Pyrazole H-4~6.8 - 7.2~6.2 - 6.6
N-CH₃~3.8 - 4.0~3.8 - 4.0
O-CH₂-CH₃~4.2 - 4.4 (q)~4.2 - 4.4 (q)
O-CH₂-CH₃~1.2 - 1.4 (t)~1.2 - 1.4 (t)
Cyclopropyl CH~1.8 - 2.2 (m)~1.8 - 2.2 (m)
Cyclopropyl CH₂~0.8 - 1.2 (m)~0.8 - 1.2 (m)
¹³C NMR
C=O~160 - 165~160 - 165
Pyrazole C-3~150 - 155~140 - 145
Pyrazole C-5~140 - 145~150 - 155
Pyrazole C-4~105 - 110~105 - 110
N-CH₃~35 - 40~35 - 40
O-CH₂~60 - 65~60 - 65
O-CH₂-CH₃~14 - 16~14 - 16
Cyclopropyl CH~10 - 15~10 - 15
Cyclopropyl CH₂~5 - 10~5 - 10

Table 1. Predicted ¹H and ¹³C NMR chemical shifts for the isomers. These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the isomers, which is identical for both. However, the fragmentation patterns in the mass spectrum may show subtle differences that can aid in their identification. The primary fragmentation is likely to involve the loss of the ethoxy group (-OEt) from the ester, followed by the loss of carbon monoxide (-CO).[8][9] The relative intensities of the fragment ions may differ due to the different substitution patterns.[10]

  • Expected Molecular Ion (M⁺): m/z = 194.1055 (for C₁₀H₁₄N₂O₂)

  • Key Fragments: [M-OEt]⁺, [M-COOEt]⁺

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups but is less effective for distinguishing between these two isomers. Both molecules will exhibit characteristic absorption bands for the C=O stretch of the ester, the C=N and C=C stretches of the pyrazole ring, and the C-H stretches of the alkyl and cyclopropyl groups.[11][12]

  • C=O Stretch (Ester): ~1710 - 1730 cm⁻¹

  • C=N and C=C Stretches (Pyrazole): ~1500 - 1600 cm⁻¹

  • C-H Stretches (Alkyl and Cyclopropyl): ~2850 - 3100 cm⁻¹

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of these pyrazole isomers.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve 5-10 mg of the purified isomer in ~0.6 mL of deuterated solvent (e.g., CDCl₃). h1 Acquire ¹H NMR spectrum. (e.g., 400 MHz, 16 scans) prep->h1 Transfer to NMR tube c13 Acquire ¹³C NMR spectrum. (e.g., 100 MHz, 1024 scans) h1->c13 dept (Optional) Acquire DEPT-135 spectrum to differentiate CH, CH₂ and CH₃ signals. c13->dept process Process the spectra (Fourier transform, phase correction, baseline correction). dept->process integrate Integrate ¹H NMR signals to determine proton ratios. process->integrate assign Assign chemical shifts and coupling constants. integrate->assign compare Compare the chemical shift of the pyrazole H-4 proton and the C-3/C-5 carbons to differentiate the isomers. assign->compare

Caption: A generalized workflow for NMR analysis.

Mass Spectrometry

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis prep_ms Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). inject Infuse the sample solution into the mass spectrometer (e.g., ESI-TOF or GC-MS). prep_ms->inject acquire_ms Acquire the mass spectrum in positive ion mode. inject->acquire_ms find_m Identify the molecular ion peak (M⁺ or [M+H]⁺). acquire_ms->find_m analyze_frag Analyze the fragmentation pattern and compare the relative intensities of key fragment ions. find_m->analyze_frag

Caption: A generalized workflow for Mass Spectrometry analysis.

Infrared Spectroscopy

IR_Workflow cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_analysis_ir Data Analysis prep_ir Prepare the sample as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet. acquire_ir Acquire the IR spectrum using an FTIR spectrometer. prep_ir->acquire_ir identify_bands Identify the characteristic absorption bands for the key functional groups. acquire_ir->identify_bands

Caption: A generalized workflow for IR Spectroscopy analysis.

Conclusion

The unambiguous structural elucidation of regioisomers is a critical step in chemical synthesis and drug development. For this compound and its 5-cyclopropyl isomer, a combined spectroscopic approach is essential. While IR and MS provide valuable information about the functional groups and molecular weight, NMR spectroscopy stands out as the definitive technique for distinguishing between these two closely related molecules. By carefully analyzing the chemical shifts of the pyrazole ring proton and carbons, researchers can confidently assign the correct structure to their synthesized compounds.

References

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A Comparative Guide to the Metabolic Stability of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized may fail to achieve the necessary plasma concentrations to exert its pharmacological effect, leading to a short duration of action and poor in vivo efficacy. Conversely, an overly stable compound can accumulate, leading to potential toxicity. This guide provides a comparative analysis of the metabolic stability of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate (ECMPC), a representative pyrazole derivative, benchmarked against structurally related analogs.

The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs.[1][2][3][4] Its versatility and favorable physicochemical properties make it a "privileged structure" in drug design.[5][6] However, the metabolic fate of pyrazole-containing molecules can be complex and is highly dependent on their substitution patterns. Understanding these structure-metabolism relationships is paramount for designing drug candidates with optimal pharmacokinetic profiles.

This guide will delve into the experimental assessment of ECMPC's metabolic stability using a standard in vitro liver microsomal assay. We will compare its stability profile to two hypothetical analogs—one with a less sterically hindered substituent and another with a known site of metabolic liability—to illustrate key principles of metabolic switching and bioisosteric replacement.

Comparative Compounds

To contextualize the metabolic stability of ECMPC, we will compare it with two structural analogs:

  • Analog A (Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate): This analog replaces the cyclopropyl group with a methyl group, a less sterically bulky and potentially more metabolically susceptible substituent.

  • Analog B (Ethyl 3-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate): This analog introduces a phenol group, a common site for Phase II conjugation reactions, which can significantly impact metabolic clearance.

CompoundStructureKey Feature
ECMPC Chemical structure of this compoundCyclopropyl group at C3
Analog A Chemical structure of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylateMethyl group at C3
Analog B Chemical structure of Ethyl 3-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate4-Hydroxyphenyl group at C3
Experimental Design: In Vitro Liver Microsomal Stability Assay

The primary experimental model for this assessment is the in vitro liver microsomal stability assay. Liver microsomes are subcellular fractions that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the Phase I metabolism of a vast number of drugs.[7][8][9][10][11] This assay provides a robust and high-throughput method to determine a compound's intrinsic clearance, a measure of its susceptibility to metabolism.[7][12]

The workflow for this assay is a self-validating system. By including positive controls with known metabolic fates (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin), we can ensure the enzymatic activity of the microsomal preparation and the integrity of the analytical method. A "minus-cofactor" control (without NADPH) is also crucial to distinguish between enzymatic degradation and chemical instability.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Test_Compound Test Compound Stock (1 mM in DMSO) Reaction_Mix Prepare Reaction Mixture: - Microsomes (0.5 mg/mL) - Buffer - Test Compound (1 µM) Test_Compound->Reaction_Mix Microsomes Pooled Human Liver Microsomes (20 mg/mL) Microsomes->Reaction_Mix Buffer Phosphate Buffer (100 mM, pH 7.4) Buffer->Reaction_Mix NADPH NADPH Stock (10 mM) Start_Reaction Initiate with NADPH (1 mM) NADPH->Start_Reaction Pre_incubation Pre-incubate for 5 min Reaction_Mix->Pre_incubation Pre_incubation->Start_Reaction Time_Points Sample at 0, 5, 15, 30, 45 min Start_Reaction->Time_Points Quench Quench with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Calculate % Remaining, t½, CLint LCMS->Data_Analysis

Fig. 1: Workflow for the in vitro liver microsomal stability assay.
Detailed Experimental Protocol
  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.[13]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH regenerating system solution in buffer.

    • Prepare 1 mM stock solutions of ECMPC, Analog A, and Analog B in DMSO.

  • Incubation:

    • In a 96-well plate, combine the microsomal suspension (to a final protein concentration of 0.5 mg/mL) and phosphate buffer.[7]

    • Add the test compound to achieve a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid inhibition of enzymatic activity.[14]

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH solution.[7][15]

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), an aliquot of the reaction mixture is transferred to a new plate containing ice-cold acetonitrile with a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound) to terminate the reaction.[7][15]

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate the proteins.

    • The supernatant is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[16][17][18][19]

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percent remaining is plotted against time. The slope of this line represents the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Comparative Metabolic Stability Data (Hypothetical)

The following table summarizes the hypothetical data obtained from the liver microsomal stability assay for ECMPC and its analogs.

Compoundt½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
ECMPC 45.215.3Moderate
Analog A 18.537.5Low
Analog B > 60< 11.5High (Phase I)
Verapamil 8.284.5Low (Control)
Warfarin 55.112.6Moderate-High (Control)
Interpretation and Causality
  • ECMPC: Exhibits moderate metabolic stability. The cyclopropyl group, while not entirely inert, provides a degree of steric hindrance to the adjacent pyrazole ring, protecting it from extensive oxidative metabolism. The primary metabolic routes for pyrazoles often involve oxidation of the pyrazole ring or its substituents.[2][20]

  • Analog A: Shows significantly lower metabolic stability compared to ECMPC. The replacement of the cyclopropyl group with a less bulky methyl group likely exposes the pyrazole core to more efficient enzymatic attack by CYP enzymes. This highlights a common strategy in medicinal chemistry: the introduction of steric bulk near a potential metabolic soft spot to enhance stability.

  • Analog B: Demonstrates high stability in this Phase I-focused assay. The presence of the hydroxyl group on the phenyl ring makes this compound a prime substrate for Phase II conjugation (e.g., glucuronidation or sulfation). While it is stable against oxidative metabolism by CYPs, its overall metabolic clearance in vivo would likely be rapid due to efficient conjugation. This underscores the importance of considering both Phase I and Phase II metabolic pathways.

Potential Metabolic Pathways

The metabolism of pyrazole-containing compounds is often initiated by cytochrome P450-mediated oxidation.[8] For ECMPC, potential metabolic transformations could include hydroxylation of the cyclopropyl ring, N-demethylation, or oxidation of the pyrazole ring itself.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism ECMPC This compound Hydroxylation Cyclopropyl Hydroxylation ECMPC->Hydroxylation Oxidation Demethylation N-Demethylation ECMPC->Demethylation Oxidation Ring_Oxidation Pyrazole Ring Oxidation ECMPC->Ring_Oxidation Oxidation Conjugation Glucuronidation/Sulfation (of hydroxylated metabolites) Hydroxylation->Conjugation Ring_Oxidation->Conjugation

Fig. 2: Potential metabolic pathways for ECMPC.
Conclusion

This comparative guide demonstrates that this compound possesses moderate metabolic stability, a desirable characteristic for many drug discovery programs. The cyclopropyl moiety appears to confer a degree of metabolic protection compared to a simple methyl group. However, the introduction of functional groups amenable to Phase II conjugation, as illustrated by Analog B, can create alternative clearance pathways that are not captured by a simple microsomal stability assay.

For drug development professionals, these findings underscore the iterative nature of lead optimization. By systematically evaluating the metabolic fate of analogs, researchers can build a comprehensive structure-metabolism relationship, guiding the design of compounds with tailored pharmacokinetic profiles. Future studies should involve hepatocyte stability assays to capture both Phase I and Phase II metabolism, as well as reaction phenotyping to identify the specific CYP isozymes responsible for the observed metabolic turnover.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Springer.[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.[Link]

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  • Microsomal Stability. Cyprotex | Evotec.[Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing.[Link]

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A Senior Application Scientist's Guide to Comparing the Binding Affinity of Pyrazole Derivatives to Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Drug Discovery

To researchers in drug development, the term "privileged scaffold" signifies a molecular framework that is not just versatile, but consistently capable of providing high-affinity ligands for multiple, distinct biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is the epitome of such a scaffold.[1] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a cornerstone in modern medicinal chemistry.[2]

This guide provides an in-depth comparison of the binding affinity of various pyrazole derivatives to key protein targets. We will move beyond a simple cataloging of data, delving into the structural basis of these interactions and the causal relationships that dictate binding affinity and selectivity. Furthermore, we will provide detailed, field-proven protocols for accurately quantifying these critical binding events, empowering you to validate and advance your own drug discovery programs.

Comparative Binding Analysis of Pyrazole Derivatives

The efficacy of a pyrazole derivative is defined by its affinity and selectivity for its intended target. Below, we compare the binding profiles of notable pyrazole-based compounds across several major classes of protein targets.

Protein Kinase Inhibitors

Protein kinases, which regulate a vast array of cellular processes, are a primary focus for pyrazole-based drug design.[3] The pyrazole scaffold is exceptionally well-suited to fit into the ATP-binding pocket of many kinases.

The JAK family of tyrosine kinases is central to cytokine signaling pathways. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.[4] Ruxolitinib, a pyrazole-containing compound, is a potent inhibitor of both JAK1 and JAK2.[1][4] Molecular modeling and structural studies show that Ruxolitinib binds to the kinase domain (JH1) of JAK2, inducing a conformational state similar to the inactive form of the enzyme.[2][4]

CompoundTargetBinding Affinity (IC₅₀)Selectivity
Ruxolitinib JAK13.3 nM[1][5]JAK1/JAK2
JAK22.8 nM[1][5]
JAK3428 nM[1]>100-fold vs JAK1/2

Table 1: Comparative binding affinities of the pyrazole derivative Ruxolitinib for JAK family kinases. The low nanomolar IC₅₀ values for JAK1 and JAK2 indicate high-affinity binding.

CDKs are critical for regulating the cell cycle, and their aberrant activity is a hallmark of many cancers.[6] The pyrazole core has been successfully utilized to design potent and selective CDK2 inhibitors, which often work by forming key hydrogen bonds within the ATP-binding site.[7] For example, the pyrazole NH group can form a crucial hydrogen bond with the hinge region residue Glu82 of CDK2, anchoring the inhibitor in the active site.[7]

CompoundTargetBinding Affinity (IC₅₀)Key Feature
CAN508 CDK20.35 µM[7]Di-amino pyrazole derivative
DC-K2in212 CDK20.295 µM[7]17-fold selective over CDK1
Compound 9 CDK20.96 µM[7]Novel pyrazole derivative
Compound 7d CDK21.47 µM[7]Novel pyrazole derivative

Table 2: Binding affinities of various pyrazole-based inhibitors for CDK2. These compounds demonstrate the scaffold's ability to generate potent inhibitors for this key cancer target.

Cyclooxygenase (COX) Inhibitors

The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible, pro-inflammatory COX-2, revolutionized the development of anti-inflammatory drugs.[8] Pyrazole derivatives like Celecoxib were rationally designed to selectively inhibit COX-2, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[9][10]

This selectivity is a direct result of structural differences in the active sites of the two enzymes. The COX-2 active site possesses a larger, hydrophobic side pocket that is absent in COX-1.[11] The bulky side groups on pyrazole-based inhibitors like Celecoxib can fit into this pocket, allowing for high-affinity binding to COX-2 while sterically hindering their entry into the narrower COX-1 active site.[11]

CompoundTargetBinding Affinity (IC₅₀)Selectivity Ratio (COX-1/COX-2)
Celecoxib COX-182 µM[9]~12[9]
COX-26.8 µM[9]
COX-240 nM[12]N/A (different assay)

Table 3: Comparison of Celecoxib's inhibitory potency against COX-1 and COX-2. The significantly lower IC₅₀ value for COX-2 demonstrates its selectivity, which is key to its improved safety profile over non-selective NSAIDs.

Other Key Protein Targets

The versatility of the pyrazole scaffold extends to other important drug target classes, including nuclear receptors and G-protein coupled receptors (GPCRs).

CompoundTargetBinding AffinityTherapeutic Area
Darolutamide Androgen Receptor (AR)High Affinity (qualitative)[13][14]Prostate Cancer[14]
SR141716A (Rimonabant) Cannabinoid Receptor 1 (CB1)EC₅₀ = 32 nM[15]Obesity (withdrawn)[16]

Table 4: Examples of pyrazole derivatives targeting the Androgen Receptor and the CB1 receptor, showcasing the broad applicability of the scaffold.

Darolutamide is a potent AR antagonist that binds with high affinity to the receptor's ligand-binding pocket, inhibiting its nuclear translocation and downstream signaling.[13] SR141716A was developed as a selective antagonist for the CB1 receptor.[8]

Key Methodologies for Quantifying Binding Affinity

Accurate and reproducible measurement of binding affinity is the bedrock of structure-activity relationship (SAR) studies. Here, we detail two gold-standard, label-free techniques and provide step-by-step protocols grounded in best practices.

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor surface.[17] It provides kinetic data (association rate, ka, and dissociation rate, kd) from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: SPR Run cluster_analysis Phase 3: Analysis p1 Immobilize Ligand (e.g., Target Protein) p2 Prepare Analyte Series (e.g., Pyrazole Derivatives) r1 Establish Stable Baseline (Running Buffer) p2->r1 r2 Association (Inject Analyte) r1->r2 r3 Dissociation (Inject Running Buffer) r2->r3 r4 Regeneration (Strip Analyte from Ligand) r3->r4 a1 Reference Subtraction r4->a1 a2 Fit Sensorgram Data to Kinetic Model a1->a2 a3 Determine ka, kd, KD a2->a3

A typical workflow for a Surface Plasmon Resonance (SPR) experiment.
  • Ligand Immobilization (Target Protein):

    • Rationale: Covalently attaching the kinase to the sensor chip surface creates a stable platform for measuring analyte binding. Amine coupling is a robust and common method.

    • Step 1.1 (Surface Activation): Inject a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) over a CM5 sensor chip to activate the carboxymethylated dextran surface.[15]

    • Step 1.2 (Ligand Injection): Inject the target kinase (e.g., 10-20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface.[15] The protein will form covalent amide bonds with the activated esters.

    • Step 1.3 (Deactivation): Inject 1 M ethanolamine-HCl (pH 8.5) to quench any remaining active esters on the surface, preventing non-specific binding.[15]

    • Step 1.4 (Control Surface): Repeat the activation and deactivation steps on a reference flow cell without injecting the ligand. This is crucial for subtracting bulk refractive index changes and non-specific binding from the signal.[16]

  • Analyte Interaction Analysis (Pyrazole Compound):

    • Rationale: Injecting the analyte at various concentrations allows for the determination of concentration-dependent binding kinetics.

    • Step 2.1 (Baseline): Flow the running buffer (e.g., HEPES-buffered saline with a small amount of DMSO if required for compound solubility) over both the ligand and reference flow cells until a stable baseline is achieved.[16]

    • Step 2.2 (Association): Inject a specific concentration of the pyrazole derivative for a defined period (e.g., 120 seconds) to monitor the binding event (increase in response units, RU).[13]

    • Step 2.3 (Dissociation): Switch back to flowing only the running buffer and monitor the decrease in RU as the compound dissociates from the target.[13]

    • Step 2.4 (Regeneration): If the compound does not fully dissociate, inject a pulse of a regeneration solution (e.g., low pH glycine or high salt buffer) to remove all bound analyte, preparing the surface for the next injection.[18]

    • Step 2.5 (Concentration Series): Repeat steps 2.1-2.4 with a series of analyte concentrations, typically spanning from 10-fold below to 10-fold above the expected KD.

  • Data Analysis:

    • Rationale: Fitting the experimental data to a binding model extracts the kinetic parameters.

    • Step 3.1 (Reference Subtraction): Subtract the signal from the reference flow cell from the signal from the ligand flow cell for each injection.

    • Step 3.2 (Model Fitting): Globally fit the processed sensorgrams from all concentrations to an appropriate kinetic model (e.g., a simple 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[13]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[14] It is the only technique that can determine all thermodynamic parameters of an interaction (ΔH, ΔS, and KD) in a single experiment, providing a complete thermodynamic profile of the binding event.

  • Sample Preparation:

    • Rationale: Mismatched buffers between the protein and ligand solutions can generate significant heats of dilution, obscuring the true binding signal. This is the most critical step for high-quality ITC data.

    • Step 1.1 (Dialysis): Extensively dialyze the purified target kinase against the final experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • Step 1.2 (Ligand Dissolution): Dissolve the pyrazole compound in the exact same buffer used for the final dialysis step (the dialysate). If DMSO is required for solubility, ensure the identical concentration of DMSO is present in the protein solution in the cell.

    • Step 1.3 (Degassing): Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter, which can ruin the measurement.[6]

  • ITC Experiment:

    • Rationale: A titration experiment gradually saturates the target protein with the ligand, generating a binding isotherm from which thermodynamic parameters are derived.

    • Step 2.1 (Loading): Fill the sample cell (typically ~200-300 µL) with the kinase solution (e.g., 10-50 µM). Fill the injection syringe (~40-100 µL) with the pyrazole compound solution, which should be 10-20 times more concentrated than the protein.[6]

    • Step 2.2 (Titration): Program the instrument to perform a series of small injections (e.g., 15-20 injections of ~2 µL each) of the ligand into the protein solution while maintaining a constant temperature. The instrument measures the power required to maintain zero temperature difference between the sample cell and a matched reference cell, yielding the heat change for each injection.[14]

  • Data Analysis:

    • Rationale: The integrated heat from each injection is plotted against the molar ratio of ligand to protein to generate a binding curve.

    • Step 3.1 (Integration): Integrate the area under each injection peak in the raw data to determine the heat (in µcal or µJ) associated with that injection.

    • Step 3.2 (Control Subtraction): Perform a control experiment by titrating the ligand into the buffer alone. Subtract these heats of dilution from the primary binding experiment data.

    • Step 3.3 (Model Fitting): Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model). The fitting process will yield the binding stoichiometry (n), the binding enthalpy (ΔH), and the binding affinity (KA, from which KD is calculated as 1/KA). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKA = ΔH - TΔS.

Signaling Pathway Context: CDK2 in the Cell Cycle

Understanding the binding affinity of an inhibitor is crucial, but its ultimate biological effect is determined by its ability to modulate a signaling pathway. Pyrazole-based CDK2 inhibitors, for instance, aim to halt the cell cycle at the G1/S transition, a critical checkpoint controlled by the Cyclin E/CDK2 complex.

CDK2_Pathway GF Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GF->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb (Inactive) CyclinD_CDK46->pRb E2F E2F Rb->E2F Sequesters CyclinE Cyclin E Gene E2F->CyclinE Transcribes CyclinE_Prot Cyclin E Protein CyclinE->CyclinE_Prot Translates to CyclinE_CDK2 Active Cyclin E / CDK2 CyclinE_Prot->CyclinE_CDK2 Form Complex CDK2 CDK2 CDK2->CyclinE_CDK2 Form Complex S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Promotes Inhibitor Pyrazole-Based CDK2 Inhibitor Inhibitor->CyclinE_CDK2 Inhibits

The role of the Cyclin E/CDK2 complex in the G1/S cell cycle transition.

As shown in the diagram, the active Cyclin E/CDK2 complex phosphorylates substrates that are essential for initiating DNA replication. A high-affinity pyrazole inhibitor binds to the ATP pocket of CDK2, preventing this phosphorylation event and causing the cell to arrest in the G1 phase, thereby halting proliferation.[7][17]

Conclusion

The pyrazole scaffold continues to prove its value in the development of high-affinity ligands for a diverse range of protein targets. As demonstrated, pyrazole derivatives have been successfully optimized to potently and selectively inhibit key enzymes like protein kinases and cyclooxygenases. A deep understanding of the structural biology of the target protein, combined with rigorous, quantitative biophysical analysis using techniques like SPR and ITC, is paramount to this success. By explaining the causality behind experimental design and providing robust protocols, this guide aims to equip researchers with the foundational knowledge required to effectively leverage the pyrazole scaffold in their own pursuit of novel therapeutics.

References

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  • Zimmermann, A. et al. (2020). Darolutamide antagonizes androgen signaling by blocking enhancer and super-enhancer activation. EMBO Molecular Medicine, 12(10), e12591. Available from: [Link]

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  • Santos, J. H. et al. (2022). Ruxolitinib for the Treatment of Essential Thrombocythemia. Clinical Lymphoma, Myeloma & Leukemia, 22(5), e321-e328. Available from: [Link]

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  • Fischer, P. M. et al. (2003). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 46(23), 4893-4906. Available from: [Link]

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  • MedCrave. (2021). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. Available from: [Link]

  • El-Gamal, M. I. et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14, 12345-12356. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Available from: [Link]

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  • Nanome. (2021). GPCRs in VR: Endocannabinoid mechanism of action at CB1 receptors. Available from: [Link]

  • El-Feky, S. A. et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Pharmaceutical Chemistry Journal, 57(1), 1-20. Available from: [Link]

  • ResearchGate. (2019). How to choose the concentration of protein and ligand for ITC experiment?. Available from: [Link]

  • Al-Sanea, M. M. et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. Molecules, 29(10), 2263. Available from: [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies for Pyrazole-Based Haptens

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the development of specific immunoassays is a cornerstone of modern analytics. Whether for therapeutic drug monitoring, diagnostic assays, or environmental contaminant screening, the reliability of an antibody is paramount. This guide provides an in-depth comparison and technical analysis of cross-reactivity studies for antibodies raised against pyrazole-based haptens. The pyrazole ring is a critical pharmacophore in numerous drugs and agrochemicals, making highly specific antibodies essential for accurate quantification.[1][2][3] This document moves beyond simple protocols to explain the causal relationships between hapten design, antibody generation, and the resulting cross-reactivity profiles, empowering you to make informed decisions in your own immunoassay development.

The Decisive Role of Hapten Design in Antibody Specificity

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[4] For pyrazole-based molecules, the design of the hapten is the single most critical factor determining the specificity of the resulting antibodies. The core principle is to conjugate the hapten to the carrier protein in a way that exposes the most unique structural features of the target molecule to the immune system. Conversely, regions of the molecule that are common across structurally similar compounds should ideally be masked at the conjugation site or be distal to it.

This concept is expertly illustrated in the development of antibodies for the pyrazole-containing fungicide, penthiopyrad.[5][6] Researchers synthesized two different haptens:

  • Hapten PPa: The linker arm was attached to the N-methyl group of the pyrazole ring.

  • Hapten PPb: The linker arm replaced a substituent on the thiophene ring, distal to the pyrazole moiety.

The antibodies generated from Hapten PPa, where the unique pyrazole-thiophene linkage was fully exposed, showed excellent specificity for penthiopyrad. In contrast, antibodies from Hapten PPb, where the pyrazole ring was partially obscured by its proximity to the carrier, exhibited some cross-reactivity with other fungicides containing a similar pyrazole carboxamide group.[5] This demonstrates Landsteiner's principle: antibody specificity is predominantly directed towards the hapten moieties positioned opposite to the linker tethering site.[5][6]

Hapten_Design cluster_target Target Molecule (e.g., Penthiopyrad) cluster_haptenA Hapten A (Good Design) cluster_haptenB Hapten B (Poor Design) cluster_carrier Carrier Protein cluster_antibody Resulting Antibody Specificity Target Unique Pyrazole Moiety Common Phenyl Group HaptenA Unique Pyrazole Moiety Linker on Phenyl Group HaptenB Linker on Pyrazole Moiety Common Phenyl Group Carrier BSA or OVA HaptenA->Carrier Conjugation (Exposes Unique Moiety) HaptenB->Carrier Conjugation (Masks Unique Moiety) Ab_A High Specificity Carrier->Ab_A Immune Response Ab_B High Cross-Reactivity Carrier->Ab_B

Caption: Hapten design strategy dictates antibody specificity.

Comparative Analysis: Cross-Reactivity of Anti-Pyrazole Antibodies

The ultimate test of an antibody's utility is its performance in a competitive assay against a panel of structurally related molecules. Below, we compare the cross-reactivity profiles of antibodies developed for different pyrazole-based targets.

Case Study 1: Agrochemicals - Penthiopyrad and Fluxapyroxad

For environmental monitoring and food safety, distinguishing between different fungicides is crucial. Antibodies raised against well-designed haptens for the pyrazole carboxamide fungicides penthiopyrad and fluxapyroxad demonstrate excellent selectivity.[5][7]

Target AnalyteAntibody Raised AgainstCross-ReactantCross-Reactivity (%)Reference
Penthiopyrad Hapten PPaFluxapyroxad< 0.1%[6]
Pyraclostrobin< 0.1%[6]
Boscalid< 0.1%[6]
Fluxapyroxad Hapten 1Penthiopyrad< 1%[7]
Bixafen< 1%[7]
Boscalid< 0.1%[7]

Cross-reactivity is calculated as (IC50 of target analyte / IC50 of cross-reactant) x 100%.

The data clearly shows that by strategically placing the linker arm away from the distinguishing features of the pyrazole core and its substituents, highly specific antibodies can be generated with negligible binding to other common fungicides.

Case Study 2: Pharmaceuticals - Celecoxib and Rimonabant

While immunoassays for the pyrazole-based drugs Celecoxib (a COX-2 inhibitor) and Rimonabant (a cannabinoid receptor antagonist) are less commonly published in the context of hapten-based antibody generation, clinical data on drug hypersensitivity provides valuable insights into molecular recognition.[8][9][10] For instance, studies on patients with NSAID hypersensitivity show that while Celecoxib is generally well-tolerated, a low rate of cross-reactivity (around 10.3% in one study) can occur with other NSAIDs.[11][12] This suggests that while the sulfonamide group on Celecoxib is a distinguishing feature, the core pyrazole structure shares enough similarity with other molecules to be recognized by biological systems (in this case, the patient's immune system).

This underscores a critical point for assay development: even seemingly minor structural similarities can lead to significant cross-reactivity, potentially causing an overestimation of the target analyte.[13] If developing an antibody for therapeutic monitoring of a pyrazole-based drug, it is imperative to test for cross-reactivity against its known metabolites and co-administered drugs.

Gold-Standard Methodologies for Cross-Reactivity Assessment

To generate reliable and reproducible data, standardized and validated methods are essential. The two most powerful techniques for characterizing antibody cross-reactivity are the competitive ELISA and Surface Plasmon Resonance (SPR).

Methodology 1: Indirect Competitive ELISA (ic-ELISA)

The ic-ELISA is the workhorse for screening antibody specificity and quantifying cross-reactivity. It measures the ability of a free analyte (the cross-reactant) in solution to compete with a coated antigen (hapten-protein conjugate) for a limited number of antibody binding sites.

icELISA_Workflow cluster_steps ic-ELISA Protocol cluster_details Key Components A 1. Coat Plate B 2. Block A->B C 3. Competitive Reaction B->C D 4. Add Secondary Ab C->D C_detail Mix Primary Ab with sample (containing free analyte). Analyte competes with coated antigen. C->C_detail E 5. Add Substrate D->E F 6. Read Plate E->F E_detail HRP enzyme on Secondary Ab converts TMB to a blue product. Signal is inversely proportional to analyte concentration. E->E_detail

Caption: Workflow for an indirect competitive ELISA (ic-ELISA).

Experimental Protocol: ic-ELISA for Cross-Reactivity

  • Antigen Coating: Dilute the coating antigen (e.g., Hapten-OVA conjugate) to 1-10 µg/mL in carbonate-bicarbonate buffer (0.05 M, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate for 2 hours at 37°C or overnight at 4°C.[14]

  • Washing: Wash the plate three times with PBST (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well. Incubate for 1.5 hours at 37°C.[14]

  • Washing: Repeat the wash step.

  • Competitive Reaction: Prepare serial dilutions of the target analyte and each potential cross-reactant in assay buffer (PBST). In separate wells, add 50 µL of each dilution. Immediately add 50 µL of the primary antibody (at a pre-optimized dilution that gives ~80% of the maximum signal) to each well. Incubate for 30-60 minutes at 37°C.[14]

  • Washing: Repeat the wash step.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP), diluted 1:5000 in PBST, to each well. Incubate for 30 minutes at 37°C.[14]

  • Washing: Repeat the wash step five times.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of stop solution (2 M H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a four-parameter logistic curve of absorbance vs. log concentration for each compound. Determine the IC50 value (the concentration that causes 50% inhibition of signal). Calculate the percent cross-reactivity (%CR) using the formula: %CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100%[14]

Methodology 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides invaluable real-time kinetic data on molecular interactions.[15][16] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[17] This allows for the determination of not just binding affinity, but also the association (kₐ) and dissociation (kₑ) rates, offering a more nuanced view of cross-reactivity. An antibody that binds a cross-reactant weakly but with a very slow off-rate might still cause significant interference in certain assay formats. ELISA alone would not reveal this.

SPR_Principle cluster_spr SPR Workflow cluster_sensorgram Resulting Sensorgram A 1. Immobilize Ligand (e.g., Antibody) B 2. Inject Analyte (e.g., Pyrazole Compound) A->B C 3. Association Phase (Binding) B->C D 4. Dissociation Phase (Wash) C->D E 5. Regeneration D->E Sensorgram Response Units (RU) vs. Time

Caption: Principle of a Surface Plasmon Resonance (SPR) experiment.

Experimental Protocol: SPR for Cross-Reactivity

  • Ligand Immobilization: Covalently immobilize the primary antibody onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target level of ~2000-5000 Response Units (RU).

  • Analyte Preparation: Prepare a series of dilutions for the target pyrazole compound and each potential cross-reactant in a suitable running buffer (e.g., HBS-EP+).

  • Binding Cycle (for each compound):

    • Baseline: Flow running buffer over the chip surface to establish a stable baseline.

    • Association: Inject the analyte solution at a constant flow rate for a defined period (e.g., 180 seconds) and monitor the increase in RU as the analyte binds to the immobilized antibody.

    • Dissociation: Switch back to flowing running buffer and monitor the decrease in RU as the analyte dissociates from the antibody.

  • Regeneration: Inject a pulse of a low-pH solution (e.g., glycine-HCl, pH 2.0) to strip all bound analyte from the antibody, preparing the surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves from the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ). The Kₑ value is a direct measure of binding affinity; a lower Kₑ indicates stronger binding. Comparing Kₑ values provides a quantitative measure of cross-reactivity.

Final Insights from the Scientist's Bench

  • Trustworthiness through Validation: A robust cross-reactivity study is a self-validating system. The results from an ELISA should be corroborated by an orthogonal method like SPR. Discrepancies often reveal important nuances about the antibody's binding characteristics.

  • Context is Key: The acceptable level of cross-reactivity is entirely dependent on the assay's intended purpose. An antibody for a broad-spectrum screening assay might benefit from recognizing multiple related compounds, whereas an antibody for quantifying a specific drug in the presence of its metabolites requires near-perfect specificity.

  • Beyond 2D Structures: When unexpected cross-reactivity occurs, consider the three-dimensional conformation and electrostatic properties of the molecules. Computational modeling can provide valuable insights into why an antibody recognizes an apparently dissimilar structure.[14]

By integrating rational hapten design with rigorous, multi-platform validation, researchers can confidently develop highly specific and reliable antibodies against pyrazole-based targets, ensuring the accuracy and integrity of their downstream immunoassays.

References

  • Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). PMC - NIH. Retrieved from [Link]

  • Diagnosis of antibody-mediated drug allergy. Pyrazolinone and pyrazolidinedione cross-reactivity relationships. (1987). PubMed. Retrieved from [Link]

  • SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. (2021). Affinité Instruments. Retrieved from [Link]

  • Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. (n.d.). The Journal of Allergy and Clinical Immunology: In Practice. Retrieved from [Link]

  • Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. (n.d.). PubMed Central. Retrieved from [Link]

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  • Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. (2023). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Haptens, bioconjugates, and antibodies for penthiopyrad immunosensing. (2014). RSC Publishing. Retrieved from [Link]

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2025). Reichert Technologies. Retrieved from [Link]

  • Rimonabant, a Selective Cannabinoid CB1 Receptor Antagonist, Inhibits Atherosclerosis in LDL Receptor–Deficient Mice. (2008). Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]

  • Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity. (n.d.). PMC - NIH. Retrieved from [Link]

  • Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. (2018). NIH. Retrieved from [Link]

  • Fluxapyroxad Haptens and Antibodies for Highly Sensitive Immunoanalysis of Food Samples. (n.d.). ACS Publications. Retrieved from [Link]

  • Haptens, bioconjugates, and antibodies for penthiopyrad immunosensing. (2014). RSC Publishing. Retrieved from [Link]

  • Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs. (n.d.). MDPI. Retrieved from [Link]

  • Recent advances of pyrazole-containing derivatives as anti-tubercular agents. (2017). PubMed. Retrieved from [Link]

  • Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • The safety of celecoxib in cutaneous hypersensitivity reactions with nonsteroidal anti-inflammatory drugs: a single-center care experience. (2022). Termedia. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. Retrieved from [Link]

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  • Does Rimonabant Independently Affect Free Fatty Acid and Glucose Metabolism?. (n.d.). PMC. Retrieved from [Link]

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Safety Operating Guide

ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the proper disposal of ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate. The procedures outlined below are grounded in established safety principles and regulatory frameworks to ensure the protection of laboratory personnel and the environment.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following disposal procedures are based on safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical waste management.[1] This "worst-case" approach ensures a high margin of safety. It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities before handling or disposing of any chemical waste.

Inferred Hazard Profile and Risk Assessment

Understanding the potential hazards of a compound is the foundation of its safe management. Based on data from analogous pyrazole compounds, we can infer the likely hazard profile of this compound to inform our disposal strategy. The primary causality for treating this compound as hazardous waste stems from its potential to cause irritation and harm if improperly handled.

Table 1: Inferred Hazard Profile from Structurally Similar Pyrazole Derivatives

Hazard CategoryFinding for Analogous CompoundsImplication for DisposalCitation(s)
Skin Irritation Classified as a skin irritant.Avoid skin contact; dispose of as chemical waste, not general trash.[2][3]
Eye Irritation Causes serious eye irritation.Mandates use of safety goggles; contaminated materials require hazardous disposal.[2][4]
Acute Oral Toxicity Harmful if swallowed.Prohibits drain disposal; requires secure containment to prevent accidental ingestion.[4]
Respiratory Irritation May cause respiratory irritation.Handle in a well-ventilated area or fume hood; avoid creating dusts or aerosols during collection.[3][4]
Aquatic Toxicity Some pyrazole derivatives are harmful to aquatic life.Prevents drain disposal to protect aquatic ecosystems.[5]

Core Principles for Chemical Waste Management

The proper disposal of any laboratory chemical is governed by a set of core principles designed to minimize risk and ensure regulatory compliance. These principles form a self-validating system for safe laboratory operations.

  • Waste Minimization: The most effective disposal strategy begins with generating less waste. Researchers should strive to order and use the smallest quantity of chemicals necessary for their experiments.[6][7] This reduces the volume of hazardous material that requires management and disposal.

  • Segregation: Never mix incompatible waste streams.[8] this compound waste should be collected separately from other chemical, biological, or radioactive waste unless explicitly permitted by your institution's EHS department.[1] Mixing can lead to dangerous reactions or complicate the disposal process, increasing costs and environmental risk.

  • Containment: All chemical waste must be stored in appropriate, secure containers. The container must be made of a material chemically compatible with the waste, be in good condition with a securely fitting cap, and stored in secondary containment to prevent spills.[6][9]

  • Labeling: Clear and accurate labeling is critical for safety and compliance. Every waste container must be properly labeled from the moment the first drop of waste is added.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the collection and disposal of this compound waste.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The rationale is to create a barrier between you and the potential chemical hazard.

  • Standard Laboratory Coat

  • Nitrile Gloves

  • Chemical Safety Goggles or Face Shield [2]

Step 2: Prepare the Hazardous Waste Container

The choice of container is critical for preventing leaks and reactions.

  • Select a container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE, or glass if appropriate) that is free from cracks or deterioration.[9]

  • Ensure the container has a secure, screw-top cap.[9]

  • The container must be clean and dry. If reusing a bottle, ensure the original label is completely defaced or removed.[8]

Step 3: Label the Waste Container

Proper labeling is a regulatory requirement and essential for communicating hazards.

  • Attach a "Hazardous Waste" tag to the container. These are typically provided by your institution's EHS department.[8][10]

  • Fill out the tag completely with the following information:

    • The words "Hazardous Waste" [10]

    • Full Chemical Name: "Waste this compound"

    • All major constituents and their approximate concentrations.

    • The name of the Principal Investigator (PI) and the laboratory room number.[10]

    • The Accumulation Start Date (the date the first waste is added to the container).[8]

Step 4: Collect and Segregate the Waste

This step prevents accidental mixing and ensures proper disposal routing.

  • Solid Waste: Collect unused chemical, contaminated gloves, weigh boats, or absorbent paper in the prepared, labeled container.[3] Do not create dust during transfer.[2]

  • Liquid Waste: If the compound is in a solution, collect it in a labeled liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion.[9]

  • Empty Containers: The original, empty container of the chemical must also be disposed of as hazardous waste, as it is not considered "empty" by regulatory standards unless triple-rinsed (and the rinsate collected as hazardous waste).[10]

  • DO NOT dispose of this chemical down the drain or in the regular trash.[7][9]

Step 5: Store the Waste Container in a Satellite Accumulation Area (SAA)

The SAA is a designated laboratory location for the safe storage of hazardous waste pending pickup.

  • Store the waste container in your lab's designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.[6][9]

  • Keep the waste container securely capped at all times, except when adding waste.[8][9]

  • Place liquid waste containers in a secondary containment bin or tray to contain potential leaks.[7][8]

  • A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, it must be removed within three days.[6]

Step 6: Arrange for Disposal

Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.

  • Once the container is full or the project is complete, contact your institution's EHS department or the designated chemical waste disposal service to schedule a pickup.[6][8][11]

  • Follow their specific procedures for waste pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Storage & Disposal start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize as Non-Acute Hazardous Chemical Waste ppe->characterize container Select & Label Compatible Hazardous Waste Container characterize->container collect Collect Waste in Container (Ensure Segregation) container->collect close_container Securely Cap Container collect->close_container store Store in Designated Satellite Accumulation Area (SAA) close_container->store pickup Contact EHS for Waste Pickup store->pickup end Disposal by Licensed Waste Contractor pickup->end

Caption: Waste Disposal Workflow for this compound.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Minor Spill: For a small spill that you are trained and equipped to handle, ensure the area is well-ventilated.[5] Wearing your PPE, contain the spill with an absorbent material (e.g., vermiculite or sand). Pick up the contaminated material using non-sparking tools, place it in your labeled hazardous waste container, and clean the spill area thoroughly.[5][11]

  • Major Spill: If the spill is large, in a public area, or you feel unsafe, evacuate the area immediately and notify others.[11] Contact your institution's emergency number and the EHS department for an expert response.[7]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of this compound waste in a manner that is safe, compliant, and environmentally responsible.

References

  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP) . VA.gov. [Link]

  • Guidelines for the Segregation, Packaging and Removal of Waste Medicines from HSE Pharmacy Departments and Aseptic . Health Service Executive. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]

  • NIH Waste Disposal Guide 2022 . National Institutes of Health. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. [Link]

  • Laboratory Environmental Sample Disposal Information Document . US EPA. [Link]

  • NIH Waste Disposal Guide . National Institutes of Health. [Link]

  • NIH Waste Disposal Guide 2022 (Alternate Link) . National Institutes of Health. [Link]

  • NIH Chemical Safety Guide 2015 . Montgomery College. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST . Jetir.Org. [Link]

  • NIH Waste Disposal Guide 2022 (Third Link) . National Institutes of Health. [Link]

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A Researcher's Guide to the Safe Handling of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate. The following protocols are designed to ensure the safe handling and disposal of this compound, drawing upon best practices and data from structurally similar molecules.

I. Hazard Assessment and Engineering Controls

Before handling this compound, it is crucial to understand its potential hazards. Based on data from analogous pyrazole compounds, this chemical should be treated as a potential skin and eye irritant.[1]

Primary Engineering Control: Chemical Fume Hood

All work with this compound, including weighing, mixing, and transferring, must be conducted in a certified chemical fume hood. This primary engineering control is essential to minimize the inhalation of any potential aerosols or vapors and to provide a contained workspace in the event of a spill.

II. Personal Protective Equipment (PPE) Protocol

A comprehensive PPE regimen is your last line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Double-gloving with nitrile glovesPyrazole derivatives can cause skin irritation.[1] Double-gloving provides an extra layer of protection. Gloves should be changed every 30 minutes or immediately if contaminated.[2]
Eyes Chemical splash gogglesTo protect against splashes that could cause serious eye irritation, standard safety glasses are insufficient.[2][3]
Face Face shield (in addition to goggles)A face shield should be worn when there is a significant risk of splashing, providing an additional layer of protection for the entire face.[2]
Body Laboratory coatA long-sleeved lab coat is required to protect the skin and clothing from contamination.[3]
Respiratory N95 Respirator (if applicable)While a fume hood is the primary control, a respirator may be necessary when unpacking non-plastic containers or in the event of a significant spill outside of containment.[2][4]

III. Step-by-Step Handling Procedures

Preparation and Weighing
  • Don appropriate PPE: Before entering the laboratory, ensure you are wearing a lab coat, long pants, and closed-toe shoes.

  • Gather all necessary equipment: This includes your laboratory notebook, spatulas, weigh paper, and any necessary glassware.

  • Set up your workspace: All work should be conducted inside a chemical fume hood.

  • Don task-specific PPE: Put on your chemical splash goggles and double nitrile gloves.

  • Weigh the compound: Carefully weigh the desired amount of this compound. Avoid creating dust.

  • Transfer the compound: Transfer the weighed compound to your reaction vessel within the fume hood.

  • Clean up: Immediately clean any spills on the balance or in the fume hood using appropriate methods. Dispose of contaminated weigh paper as solid chemical waste.

Experimental Use
  • Maintain containment: Keep all reaction vessels and solutions within the fume hood.

  • Avoid skin contact: Be mindful of your gloved hands and avoid touching your face or any surfaces outside of the fume hood.[5]

  • Monitor your experiment: Continuously monitor your reaction for any unexpected changes.

  • Post-experiment cleanup: After your experiment is complete, quench any reactions and prepare all materials for proper disposal.

IV. Spill Management and Disposal Plan

Accidents can happen, and a clear plan for spill management and waste disposal is essential.

Spill Cleanup
  • Alert others: Inform your colleagues and your supervisor of the spill.

  • Evacuate the immediate area if necessary.

  • Assess the spill: For a small, contained spill within the fume hood, you may proceed with cleanup. For larger spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Use absorbent material: Cover the spill with a chemical absorbent material.

  • Collect the waste: Carefully collect the absorbent material and dispose of it as hazardous chemical waste.

  • Decontaminate the area: Clean the spill area with an appropriate solvent and then soap and water.

Waste Disposal
  • Solid Waste: All solid waste, including contaminated gloves, weigh paper, and absorbent materials, should be collected in a clearly labeled hazardous waste container.[6]

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, leak-proof container for hazardous liquid waste.[6] Do not dispose of this chemical down the drain.[6]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste.[6] Deface the label on the empty container before discarding it in the appropriate solid waste stream.[6]

V. Workflow Visualization

The following diagram illustrates the key decision points and safety protocols for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Prep Don General PPE (Lab Coat, Closed-toe Shoes) EnterHood Enter Chemical Fume Hood Prep->EnterHood DonTaskPPE Don Task-Specific PPE (Goggles, Double Gloves) EnterHood->DonTaskPPE Weigh Weigh Compound DonTaskPPE->Weigh Experiment Conduct Experiment Weigh->Experiment Monitor Monitor Reaction Experiment->Monitor Spill Spill Occurs Experiment->Spill Potential Quench Quench Reaction Monitor->Quench SegregateWaste Segregate Waste (Solid & Liquid) Quench->SegregateWaste Dispose Dispose via EHS Protocols SegregateWaste->Dispose Decontaminate Decontaminate Work Area Dispose->Decontaminate Assess Assess Spill Size Spill->Assess SmallSpill Small Spill: Use Spill Kit Assess->SmallSpill <100mL LargeSpill Large Spill: Contact EHS Assess->LargeSpill >100mL SmallSpill->Decontaminate

Caption: Workflow for the safe handling of this compound.

References

  • Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E63, o4209.
  • PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Pardubice. (n.d.). Guidelines and Laboratory Protocols of Organic Chemistry. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Kapri, A., Gupta, N., & Nain, S. (2023). Therapeutic Potential of Pyrazole Containing Compounds: An Updated Review.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

  • Manufacturing Chemist. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs. Retrieved from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Harvey Mudd College. (2015). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • Carlo Erba Reagents. (n.d.). Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.